Docosamethyldecasilane
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
4774-83-8 |
|---|---|
Molecular Formula |
C22H66Si10 |
Molecular Weight |
611.6 g/mol |
IUPAC Name |
[dimethyl(trimethylsilyl)silyl]-[[[[[[dimethyl(trimethylsilyl)silyl]-dimethylsilyl]-dimethylsilyl]-dimethylsilyl]-dimethylsilyl]-dimethylsilyl]-dimethylsilane |
InChI |
InChI=1S/C22H66Si10/c1-23(2,3)25(7,8)27(11,12)29(15,16)31(19,20)32(21,22)30(17,18)28(13,14)26(9,10)24(4,5)6/h1-22H3 |
InChI Key |
XVDGSGGWWHQWEC-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)[Si](C)(C)[Si](C)(C)[Si](C)(C)[Si](C)(C)[Si](C)(C)[Si](C)(C)[Si](C)(C)[Si](C)(C)[Si](C)(C)C |
Origin of Product |
United States |
Foundational & Exploratory
Uncharted Territory: A Technical Guide to the Prospective Synthesis and Characterization of Docosamethyldecasilane
For Immediate Release
While the specific synthesis and detailed characterization of docosamethyldecasilane are not extensively documented in publicly available scientific literature, this technical guide presents a prospective, in-depth framework for its creation and analysis. The methodologies outlined are based on established principles in organosilicon chemistry and provide a robust starting point for researchers, scientists, and drug development professionals interested in this long-chain permethylated oligosilane. The provided experimental protocols and data are hypothetical and intended to serve as a foundational blueprint for future research.
Prospective Synthesis of this compound
A viable synthetic strategy for this compound involves a modified Wurtz-type reductive coupling reaction. This approach utilizes the reaction of dichlorodimethylsilane and trimethylchlorosilane with an alkali metal.
Hypothetical Experimental Protocol: Modified Wurtz Coupling
Materials:
-
Dichlorodimethylsilane ((CH₃)₂SiCl₂)
-
Trimethylchlorosilane ((CH₃)₃SiCl)
-
Sodium metal dispersion in toluene
-
Anhydrous toluene
-
Isopropanol
-
Hexane
-
Methanol
-
High-purity argon gas
Procedure:
-
Under an inert argon atmosphere, a flame-dried, three-necked round-bottom flask, equipped with a mechanical stirrer and a reflux condenser, is charged with anhydrous toluene and a sodium metal dispersion.
-
The mixture is brought to reflux with vigorous stirring to maintain a fine dispersion of the sodium metal.
-
A precisely measured molar ratio of dichlorodimethylsilane and trimethylchlorosilane, dissolved in anhydrous toluene, is added dropwise to the refluxing reaction mixture. The molar ratio is a critical parameter that would require optimization to maximize the yield of the desired decamer.
-
The reaction is allowed to proceed at reflux for several hours. Reaction progress can be monitored by taking aliquots and analyzing them via gas chromatography (GC).
-
Upon completion, the reaction is cooled to ambient temperature. Excess sodium metal is carefully quenched through the slow addition of isopropanol.
-
The resulting mixture is filtered to remove the sodium chloride byproduct and other insoluble materials.
-
The organic filtrate is washed with deionized water, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed from the filtrate under reduced pressure to yield a crude mixture of permethylated oligosilanes.
-
Isolation of this compound from this mixture would necessitate purification by fractional distillation under high vacuum or through preparative high-performance liquid chromatography (HPLC).
Proposed Characterization of this compound
A comprehensive characterization of the purified this compound would be essential to confirm its structure, purity, and molecular weight. This would involve a suite of advanced analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for the structural elucidation of organosilicon compounds.
Hypothetical Experimental Protocol: NMR Analysis A small quantity of the purified product would be dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or benzene-d₆ (C₆D₆). ¹H, ¹³C, and ²⁹Si NMR spectra would then be acquired using a high-field NMR spectrometer. For the ²⁹Si nucleus, which often exhibits long relaxation times, specialized pulse sequences like DEPT (Distortionless Enhancement by Polarization Transfer) could be employed to improve signal-to-noise.
Expected (Hypothetical) NMR Data
| Nucleus | Hypothetical Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ¹H | ~0.1 - 0.3 | Singlet(s) | Si-CH ₃ |
| ¹³C | ~ -2 to 2 | Singlet(s) | Si-C H₃ |
| ²⁹Si | ~ -10 to -45 | Singlet(s) | Si backbone |
Note: The precise chemical shifts are dependent on the solvent and the position of the nuclei within the silane chain. It is anticipated that the terminal trimethylsilyl groups and the internal dimethylsilylene units would exhibit distinct, albeit closely spaced, signals.
Mass Spectrometry (MS)
Mass spectrometry would be employed to confirm the molecular weight and fragmentation pattern of the target molecule.
Hypothetical Experimental Protocol: Mass Spectrometry Analysis Given the anticipated low volatility of this compound, soft ionization techniques such as Matrix-Assisted Laser Desorption/Ionization (MALDI) or Electrospray Ionization (ESI) would be most appropriate. A Time-of-Flight (TOF) mass analyzer would provide the necessary high resolution and mass accuracy.
Expected (Hypothetical) Mass Spectrometry Data
| Parameter | Hypothetical Value |
| Molecular Formula | C₂₂H₆₂Si₁₀ |
| Monoisotopic Mass | 642.24 g/mol |
| Expected [M+H]⁺ or [M+Na]⁺ | ~643.25 or ~665.23 m/z |
Note: The mass spectrum is expected to display a characteristic isotopic distribution pattern arising from the natural abundance of silicon isotopes (²⁸Si, ²⁹Si, and ³⁰Si).
Gel Permeation Chromatography (GPC)
GPC is a crucial technique for determining the molecular weight distribution and assessing the purity of the synthesized oligosilane.
Hypothetical Experimental Protocol: GPC Analysis The analysis would be performed using a GPC system equipped with a refractive index (RI) detector and a set of columns suitable for the separation of low molecular weight polymers. Tetrahydrofuran (THF) would be an appropriate mobile phase. The system would be calibrated using well-characterized polysilane or polystyrene standards.
Expected (Hypothetical) GPC Data
| Parameter | Hypothetical Value |
| Number Average Molecular Weight (Mn) | ~642 g/mol |
| Weight Average Molecular Weight (Mw) | ~642 g/mol |
| Polydispersity Index (PDI = Mw/Mn) | Approaching 1.0 for a highly pure sample |
Visualizations
Caption: Proposed synthesis pathway for this compound.
Caption: General characterization workflow for this compound.
An In-depth Technical Guide to the Physical and Chemical Properties of Docosamethyldecasilane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Docosamethyldecasilane, a long-chain permethylated polysilane, represents a class of organosilicon polymers with unique electronic and chemical properties. While specific experimental data for this particular molecule is not extensively documented in public literature, this guide extrapolates its expected characteristics based on the well-established behavior of high-molecular-weight polysilanes. This document provides a comprehensive overview of its presumed physical and chemical properties, general experimental protocols for its synthesis and characterization, and a logical workflow for its investigation. The content herein is intended to serve as a foundational resource for researchers interested in the potential applications of long-chain polysilanes in materials science and drug development.
Introduction to Polysilanes
Polysilanes are a class of polymers with a backbone consisting entirely of silicon-silicon bonds.[1][2] Unlike their carbon-based analogs, alkanes, polysilanes exhibit significant σ-electron delocalization along the Si-Si chain, which imparts them with interesting electronic and photophysical properties.[3] These properties, including strong UV absorption, photoconductivity, and thermochromism, are highly dependent on the molecular weight, the nature of the organic substituents on the silicon backbone, and the polymer's conformation.[1][3] Most polysilanes are stable at temperatures up to almost 300°C and are generally resistant to hydrolysis and oxidation at normal temperatures.[2] However, they are susceptible to degradation upon exposure to ultraviolet light.[2]
Predicted Properties of this compound
Based on its nomenclature, this compound is a linear polysilane with a backbone of ten silicon atoms, fully substituted with methyl groups. Its chemical structure is:
CH₃-(Si(CH₃)₂)₁₀-CH₃
Table 1: Predicted Physical and Chemical Properties of this compound
| Property | Predicted Value/Characteristic | Rationale/Comments |
| Molecular Formula | C₂₂H₆₂Si₁₀ | Based on the structure with 10 Si atoms and 22 methyl groups. |
| Molecular Weight | 711.7 g/mol | Calculated from the molecular formula. |
| Physical State | Waxy solid or viscous oil | Long-chain polysilanes are typically solids or viscous liquids at room temperature. |
| Solubility | Soluble in nonpolar organic solvents (e.g., toluene, hexane, THF). Insoluble in water. | Polysilanes are generally hydrophobic.[4] |
| Melting Point | Not available. Expected to be a range rather than a sharp point due to polymeric nature. | |
| Boiling Point | Not available. Likely to decompose at high temperatures before boiling. | |
| Density | Not available. | |
| UV Absorption (λmax) | ~300-325 nm | Alkyl-substituted polysilanes typically absorb in this range due to σ-σ* transitions in the Si-Si backbone.[3] The absorption wavelength is dependent on the chain length.[3] |
| Thermal Stability | Stable to over 200°C.[3] | Polysilanes generally exhibit good thermal stability.[3] |
| Reactivity | - Susceptible to photodegradation under UV light.[2][3]- The Si-Si backbone can be cleaved by strong nucleophiles and electrophiles.- Relatively inert to oxygen at ambient temperatures.[2] | The Si-Si bond is weaker than the C-C bond, making it more reactive.[5] |
Experimental Protocols
Synthesis of this compound via Wurtz-type Coupling
The most common method for synthesizing high-molecular-weight polysilanes is a Wurtz-type coupling of dichlorosilane monomers using an alkali metal as a reducing agent.[2]
Materials:
-
Dimethyldichlorosilane ((CH₃)₂SiCl₂)
-
Sodium metal dispersion
-
Anhydrous toluene (or other inert, high-boiling solvent)
-
Isopropanol (for quenching)
-
Methanol (for precipitation)
-
Argon or Nitrogen gas (for inert atmosphere)
-
Standard glassware for air-sensitive reactions (Schlenk line, dry flasks, etc.)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a gas inlet/outlet under an inert atmosphere (Argon or Nitrogen).
-
Add anhydrous toluene to the flask, followed by a dispersion of sodium metal.
-
Heat the mixture to reflux with vigorous stirring to ensure the sodium is finely dispersed.
-
Slowly add a solution of dimethyldichlorosilane in anhydrous toluene to the refluxing mixture via a dropping funnel over several hours.
-
After the addition is complete, continue to reflux the reaction mixture for several more hours to drive the polymerization to completion.
-
Cool the reaction mixture to room temperature and quench any remaining sodium metal by the careful, slow addition of isopropanol.
-
Filter the mixture to remove the precipitated sodium chloride.
-
Concentrate the filtrate under reduced pressure.
-
Precipitate the polysilane by adding the concentrated solution to a large volume of methanol.
-
Collect the solid product by filtration, wash with methanol, and dry under vacuum.
References
"spectroscopic data for Docosamethyldecasilane (NMR, FTIR, Mass Spec)"
For Researchers, Scientists, and Drug Development Professionals
Abstract
Docosamethyldecasilane, a permethylated linear polysilane with the chemical formula Si₁₀(CH₃)₂₂, is a molecule of interest within the broader class of silicon-based polymers. Polysilanes exhibit unique electronic and photophysical properties owing to σ-conjugation along the silicon backbone, making them relevant in materials science and potentially in specialized biomedical applications. A thorough understanding of their structure and purity is paramount for any application, and this is primarily achieved through a combination of spectroscopic techniques. This technical guide provides an in-depth overview of the expected Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS) data for this compound. Due to the limited availability of public experimental data for this specific molecule, this guide presents predicted spectroscopic data alongside a discussion of the characteristic spectral features of permethylated polysilanes based on existing literature. Detailed, generalized experimental protocols for acquiring such data are also provided.
Chemical Structure and Properties
This compound is a linear chain of ten silicon atoms, with each silicon atom being fully substituted with methyl groups. The terminal silicon atoms are bonded to three methyl groups, while the internal silicon atoms are each bonded to two methyl groups.
-
Molecular Formula: C₂₂H₆₆Si₁₀
-
Molecular Weight: 640.0 g/mol
-
CAS Number: 4774-83-8
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. This data has been generated using computational models and should be considered as a reference for expected experimental values.
Predicted NMR Data
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Si(CH₃)₃ (terminal) | 0.10 - 0.15 | Singlet | 18H |
| Si(CH₃)₂ (internal) | 0.15 - 0.25 | Singlet | 48H |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| Si(C H₃)₃ (terminal) | -2.0 to -1.0 |
| Si(C H₃)₂ (internal) | -5.0 to -4.0 |
Table 3: Predicted ²⁹Si NMR Data for this compound
| Silicon | Predicted Chemical Shift (ppm) |
| Si (CH₃)₃ (terminal) | -10 to -15 |
| Si (CH₃)₂ (internal) | -40 to -45 |
Predicted FTIR Data
Table 4: Predicted FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| 2950 - 2970 | C-H asymmetric stretching | Strong |
| 2890 - 2910 | C-H symmetric stretching | Medium |
| 1250 - 1270 | Si-CH₃ symmetric deformation (umbrella) | Strong, Sharp |
| 830 - 860 | Si-C stretching and CH₃ rocking | Strong |
| 700 - 800 | Si-C stretching | Strong |
| 450 - 600 | Si-Si backbone vibrations | Weak to Medium |
Predicted Mass Spectrometry Data
Table 5: Predicted Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment | Notes |
| 640 | [M]⁺ | Molecular ion (low abundance) |
| 567 | [M - Si(CH₃)₃]⁺ | Loss of a terminal trimethylsilyl group |
| Various | [Siₙ(CH₃)₂ₙ₊₁]⁺ | Fragments from Si-Si bond cleavage |
| 73 | [Si(CH₃)₃]⁺ | Trimethylsilyl cation (high abundance) |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of permethylated polysilanes like this compound. Instrument parameters may need to be optimized for specific samples and equipment.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆). The sample should be free of particulate matter.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: 10-15 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral Width: 200-250 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 (or more, depending on sample concentration).
-
-
²⁹Si NMR Acquisition:
-
Pulse Sequence: Inverse-gated proton decoupling to suppress the negative Nuclear Overhauser Effect (NOE).
-
Spectral Width: -100 to 10 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 10-30 seconds (due to the long T₁ of ²⁹Si).
-
Number of Scans: 4096 or higher.
-
FTIR Spectroscopy
-
Sample Preparation:
-
Thin Film: Dissolve a small amount of the sample in a volatile solvent (e.g., hexane, toluene), cast a film on a KBr or NaCl plate, and allow the solvent to evaporate.
-
ATR: Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.
-
-
Instrumentation: A Fourier-Transform Infrared spectrometer.
-
Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32-64.
-
A background spectrum of the clean ATR crystal or salt plate should be acquired and automatically subtracted from the sample spectrum.
-
Mass Spectrometry
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., toluene, THF) to a concentration of approximately 1 mg/mL.
-
Instrumentation: A mass spectrometer with an appropriate ionization source. Electron Ionization (EI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are common for polysilanes.
-
EI-MS Acquisition:
-
Ionization Energy: 70 eV.
-
Source Temperature: 200-250 °C.
-
Mass Range: m/z 50-1000.
-
-
MALDI-MS Acquisition:
-
Matrix: A suitable matrix for nonpolar compounds (e.g., dithranol, trans-2-[3-(4-tert-butyl-phenyl)-2-methyl-2-propenylidene]malononitrile (DCTB)).
-
Sample Preparation: Mix the sample solution with the matrix solution and spot onto the MALDI plate. Allow the solvent to evaporate.
-
Laser: Nitrogen laser (337 nm) or other suitable laser.
-
Mass Range: m/z 100-2000.
-
Visualizations
Experimental Workflow
Caption: General experimental workflow for the spectroscopic analysis of this compound.
Spectroscopic Data Correlation
Caption: Correlation of spectroscopic techniques with the structural information they provide.
Conclusion
The spectroscopic characterization of this compound relies on a multi-technique approach. While experimental data for this specific molecule is not widely published, predictions based on the known behavior of permethylated polysilanes provide a strong foundation for its identification and structural elucidation. NMR spectroscopy is invaluable for determining the connectivity and chemical environment of the silicon, carbon, and hydrogen atoms. FTIR spectroscopy provides confirmation of the key functional groups, particularly the Si-CH₃ and Si-Si bonds. Mass spectrometry confirms the molecular weight and provides insight into the fragmentation patterns, which can aid in confirming the structure. The protocols and predicted data presented in this guide serve as a comprehensive resource for researchers working with or synthesizing this compound and related permethylated polysilanes.
An In-depth Technical Guide on the Thermal Stability and Decomposition of Docosamethyldecasilane
Audience: Researchers, scientists, and drug development professionals.
Introduction
Docosamethyldecasilane belongs to the class of permethylated linear polysilanes. These polymers are characterized by a backbone of silicon-silicon bonds, with methyl groups attached to each silicon atom. The thermal stability and decomposition pathways of such polymers are of significant interest in various fields, including materials science and, by extension, in applications where they might be used as excipients or delivery vehicles in pharmaceutical formulations. Understanding the thermal behavior is crucial for determining processing temperatures, storage conditions, and potential degradation products.
The thermal decomposition of linear polysilanes is influenced by factors such as molecular weight, presence of impurities, and the atmospheric conditions. In an inert atmosphere, the primary decomposition mechanism involves intramolecular cyclization, leading to the formation of volatile cyclic oligosilanes.
Thermal Stability Analysis
The thermal stability of this compound can be effectively evaluated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For permethylated polysilanes, TGA provides information on the onset of decomposition, the temperature of maximum decomposition rate, and the percentage of residual mass.
Expected TGA Profile for a Long-Chain Permethylated Polysilane:
Based on data for high molecular weight polydimethylsiloxane, a long-chain permethylated polysilane like this compound is expected to be thermally stable up to relatively high temperatures in an inert atmosphere. The thermal stability of polydimethylsiloxane has been shown to be dependent on its molecular weight, with higher molecular weight polymers sometimes exhibiting lower decomposition temperatures. The decomposition of polydimethylsiloxane in an inert atmosphere typically occurs in a single step and results in the formation of volatile cyclic oligomers.
Table 1: Representative Thermogravimetric Analysis (TGA) Data for High Molecular Weight Polydimethylsiloxane in an Inert Atmosphere.
| Parameter | Temperature (°C) | Weight Loss (%) |
| Onset of Decomposition (Tonset) | ~350 - 400 | ~5 |
| Temperature of Maximum Decomposition Rate (Tmax) | ~450 - 550 | ~50 |
| Final Decomposition Temperature | >600 | >95 |
| Residual Mass at 700°C | <5% | - |
Note: These values are illustrative and can vary based on the specific molecular weight, purity, and experimental conditions such as heating rate.
Differential Scanning Calorimetry (DSC)
DSC is used to measure the heat flow into or out of a sample as a function of temperature. It can detect thermal transitions such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc). For amorphous or semi-crystalline polymers, these transitions are important for understanding their physical state at different temperatures.
Expected DSC Profile for a Long-Chain Permethylated Polysilane:
Polydimethylsiloxane exhibits a low glass transition temperature. A DSC thermogram of PDMS typically shows a glass transition at approximately -117.6°C.[1]
Table 2: Representative Differential Scanning Calorimetry (DSC) Data for Polydimethylsiloxane.
| Thermal Transition | Temperature (°C) |
| Glass Transition Temperature (Tg) | -125 to -115 |
| Crystallization Temperature (Tc) | -85 to -75 |
| Melting Temperature (Tm) | -45 to -35 |
Note: The presence and characteristics of crystallization and melting peaks can depend on the polymer's ability to crystallize and the thermal history of the sample.
Decomposition Analysis
The decomposition products of this compound can be identified using techniques like Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS).
Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS)
In Py-GC/MS, the sample is rapidly heated to a high temperature (pyrolyzed) in an inert atmosphere. The resulting volatile fragments are then separated by gas chromatography and identified by mass spectrometry.
Expected Decomposition Products:
The thermal decomposition of linear polydimethylsiloxanes in an inert atmosphere primarily yields cyclic dimethylsiloxane oligomers, with the cyclic trimer (hexamethylcyclotrisiloxane, D3) and tetramer (octamethylcyclotetrasiloxane, D4) often being the most abundant products.[2] For a permethylated polysilane like this compound, the analogous decomposition products would be cyclic permethylated oligosilanes.
Table 3: Expected Major Decomposition Products of this compound Identified by Py-GC/MS.
| Decomposition Product | Chemical Formula |
| Hexamethylcyclotrisilane | Si3(CH3)6 |
| Octamethylcyclotetrasilane | Si4(CH3)8 |
| Decamethylcyclopentasilane | Si5(CH3)10 |
| Dodecamethylcyclohexasilane | Si6(CH3)12 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These are generalized protocols and may require optimization for the specific instrument and sample.
Thermogravimetric Analysis (TGA) Protocol
This protocol is based on the ASTM E2550 standard test method for thermal stability by thermogravimetry.[3]
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's instructions.
-
Sample Preparation: Place 5-10 mg of the this compound sample into a clean, tared TGA crucible (e.g., alumina or platinum).
-
Instrument Setup:
-
Purge Gas: Nitrogen or Argon at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 30°C.
-
Ramp the temperature from 30°C to 800°C at a heating rate of 10°C/min.
-
-
-
Data Acquisition: Record the sample mass as a function of temperature.
-
Data Analysis: Determine the onset temperature of decomposition, the peak decomposition temperature (from the first derivative of the TGA curve), and the final residual mass.
Differential Scanning Calorimetry (DSC) Protocol
This protocol is a general procedure for analyzing polymers.
-
Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using appropriate standards (e.g., indium).
-
Sample Preparation: Seal 5-10 mg of the this compound sample in an aluminum DSC pan. Prepare an empty, sealed aluminum pan as a reference.
-
Instrument Setup:
-
Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 25°C.
-
Cool the sample to -150°C at a rate of 10°C/min.
-
Hold at -150°C for 5 minutes.
-
Heat from -150°C to 50°C at a rate of 10°C/min.
-
-
-
Data Acquisition: Record the differential heat flow between the sample and the reference pan as a function of temperature.
-
Data Analysis: Determine the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm) from the resulting thermogram.
Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) Protocol
This is a general protocol for the analysis of polymeric materials.
-
Sample Preparation: Place a small amount of the this compound sample (approximately 100 µg) into a pyrolysis sample cup.
-
Pyrolyzer Conditions:
-
Pyrolysis Temperature: 700°C.
-
Interface Temperature: 300°C.
-
-
Gas Chromatograph (GC) Conditions:
-
Injector Temperature: 300°C.
-
Carrier Gas: Helium.
-
Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Oven Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp to 300°C at 10°C/min.
-
Hold at 300°C for 10 minutes.
-
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-550.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
Data Analysis: Identify the separated compounds by comparing their mass spectra with a spectral library (e.g., NIST).
Visualizations
Decomposition Pathway
The thermal decomposition of linear permethylated polysilanes is generally understood to proceed through a backbiting mechanism, leading to the formation of cyclic species.
Caption: Proposed thermal decomposition pathway for this compound.
Experimental Workflows
The following diagrams illustrate the general workflows for the analytical techniques discussed.
Caption: Generalized workflow for Thermogravimetric Analysis (TGA).
Caption: Generalized workflow for Differential Scanning Calorimetry (DSC).
Caption: Generalized workflow for Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS).
References
An In-depth Technical Guide to the Solubility of Docosamethyldecasilane in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Docosamethyldecasilane
This compound is a long-chain organosilicon compound with the chemical formula Si₁₀(CH₃)₂₂. It consists of a backbone of ten silicon atoms, with each silicon atom fully substituted with methyl groups. This permethylated structure results in a nonpolar molecule with a high degree of conformational flexibility. Polysilanes, in general, are known for their unique electronic and photophysical properties, which are highly dependent on the conformation of the silicon backbone. Understanding the solubility of this compound is crucial for its processing, formulation, and application in various technologies.
Expected Solubility Profile
The principle of "like dissolves like" is the primary determinant of solubility.[1][2] this compound is a nonpolar compound due to the low electronegativity difference between silicon and carbon, and the symmetrical arrangement of the methyl groups. Therefore, it is expected to be soluble in nonpolar organic solvents and insoluble in polar solvents such as water.
Factors Influencing Solubility:
-
Solvent Polarity: Nonpolar solvents, such as hexane, toluene, and chloroform, are predicted to be good solvents for this compound. Polar solvents, like water, methanol, and acetonitrile, are expected to be poor solvents.
-
Molecular Weight: For polymers, solubility generally decreases with increasing molecular weight. While this compound is an oligosilane, this trend is still relevant.
-
Crystallinity: The ability of a polymer to crystallize can significantly reduce its solubility. Highly crystalline polymers are often insoluble even in good solvents at room temperature, requiring heating to dissolve. The degree of crystallinity of a specific sample of this compound will therefore impact its solubility.
-
Temperature: For most nonpolar polymers in nonpolar solvents, solubility increases with temperature.
Based on these principles, a qualitative prediction of solubility in common organic solvents is presented in Table 1. It is important to note that this is a general guide and experimental verification is necessary.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent | Solvent Type | Predicted Solubility |
| Hexane | Nonpolar | Soluble |
| Toluene | Nonpolar | Soluble |
| Chloroform | Nonpolar | Soluble |
| Tetrahydrofuran (THF) | Moderately Polar | Likely Soluble |
| Acetone | Polar | Likely Insoluble |
| Ethanol | Polar | Insoluble |
| Methanol | Polar | Insoluble |
| Water | Polar | Insoluble |
Experimental Protocols for Solubility Determination
To obtain quantitative and reliable solubility data for this compound, a systematic experimental approach is required. The following protocols describe methods for both qualitative and quantitative solubility assessment.
3.1. Materials and Equipment
-
This compound (high purity)
-
A range of organic solvents (analytical grade)
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Micropipettes
-
Vials with screw caps
-
Filtration apparatus (e.g., syringe filters with appropriate membrane material)
-
Analytical instrumentation for quantification (e.g., Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), or UV-Vis Spectrophotometer if the compound has a suitable chromophore).
3.2. Qualitative Solubility Determination
This method provides a rapid assessment of solubility in various solvents.
-
Sample Preparation: Weigh approximately 1-5 mg of this compound into a small vial.
-
Solvent Addition: Add 1 mL of the selected organic solvent to the vial.
-
Mixing: Vigorously mix the contents using a vortex mixer for 1-2 minutes.
-
Observation: Visually inspect the solution. If the solid has completely disappeared, it is considered soluble. If a significant amount of solid remains, it is considered insoluble. If some solid has dissolved but some remains, it is classified as partially soluble.
-
Temperature Effect: If the compound is insoluble at room temperature, the vial can be gently heated in a water bath to observe if solubility increases with temperature.
3.3. Quantitative Solubility Determination (Shake-Flask Method)
This is a standard method for determining the equilibrium solubility of a compound.
-
Preparation of a Saturated Solution: Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Place the vial in a thermostatically controlled shaker or water bath set to a specific temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature to let the excess solid settle. Alternatively, centrifuge the vial to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw a known volume of the supernatant (the clear solution above the solid) using a micropipette.
-
Filtration: To remove any remaining microscopic solid particles, filter the collected supernatant through a syringe filter (e.g., 0.22 µm PTFE filter for organic solvents).
-
Dilution: Dilute the filtered solution with a known volume of the same solvent to bring the concentration into the linear range of the analytical instrument.
-
Quantification: Analyze the diluted solution using a pre-calibrated analytical method (e.g., GC-MS or HPLC) to determine the concentration of this compound.
-
Calculation: Calculate the solubility using the following formula:
Solubility (g/L) = (Concentration of diluted sample) x (Dilution factor)
3.4. Analytical Method Development
For accurate quantification, a reliable analytical method is essential. Gas Chromatography (GC) is often suitable for volatile and thermally stable compounds like this compound.
-
GC-MS Method Example:
-
Column: A nonpolar column (e.g., DB-5ms)
-
Injector Temperature: 250 °C
-
Oven Program: Start at a suitable temperature (e.g., 100 °C), ramp up to a higher temperature (e.g., 300 °C) to ensure elution.
-
Carrier Gas: Helium
-
Detector: Mass Spectrometer (MS) for selective and sensitive detection.
-
-
Calibration: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Analyze these standards to generate a calibration curve.
Visualization of Experimental Workflow
The following diagram illustrates the logical steps involved in the quantitative determination of this compound solubility.
Caption: Workflow for quantitative solubility determination.
Conclusion
While specific quantitative solubility data for this compound is not currently widespread in the public domain, its nonpolar nature strongly suggests good solubility in nonpolar organic solvents. This technical guide provides the theoretical framework and practical experimental protocols necessary for researchers to determine the solubility of this compound in solvents relevant to their work. Accurate solubility data is fundamental for the successful application of this and similar polysilanes in advanced materials and pharmaceutical formulations. The provided workflow and methodologies offer a robust starting point for generating this critical information.
References
A Researcher's In-depth Guide to Quantum Chemical Calculations for Long-Chain Silanes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles, methodologies, and best practices for performing quantum chemical calculations on long-chain silanes. These fascinating molecules, with their unique electronic and conformational properties, are of significant interest in materials science and drug development. This document will delve into the theoretical background, practical aspects of computational chemistry, and the interpretation of results, equipping researchers with the knowledge to conduct accurate and insightful in-silico studies.
Introduction to Long-Chain Silanes and the Importance of Quantum Chemical Calculations
Long-chain silanes, also known as polysilanes, are polymers with a backbone consisting entirely of silicon atoms. This Si-Si backbone gives rise to a phenomenon known as σ-conjugation, where the sigma electrons are delocalized along the chain. This electron delocalization is responsible for their distinctive electronic and optical properties, including strong absorption in the UV region (300-400 nm). The properties of polysilanes are highly dependent on their chain length and conformation, making quantum chemical calculations an indispensable tool for their study. These calculations allow for the prediction of molecular structures, electronic properties, and spectroscopic signatures, providing insights that can guide the design of new materials and molecules with desired functionalities.
Theoretical Background: The Fundamentals of Quantum Chemical Calculations
Quantum chemical calculations are based on solving the Schrödinger equation for a given molecule. For multi-electron systems like long-chain silanes, exact solutions are not feasible, and thus approximations are necessary. The two most critical components of these calculations are the chosen theoretical method and the basis set.
2.1. Density Functional Theory (DFT): A Powerful Tool for Large Systems
Density Functional Theory (DFT) has emerged as the most widely used quantum chemical method for studying large molecules due to its favorable balance of accuracy and computational cost. DFT methods approximate the complex many-electron wavefunction by using the electron density, a simpler quantity, as the fundamental variable. The accuracy of a DFT calculation is largely determined by the choice of the exchange-correlation (XC) functional, which approximates the quantum mechanical interactions between electrons.
2.2. Basis Sets: The Building Blocks of Molecular Orbitals
In quantum chemical calculations, the molecular orbitals are constructed from a set of mathematical functions known as a basis set. The size and type of the basis set directly impact the accuracy and computational cost of the calculation. Larger basis sets provide more flexibility in describing the electron distribution, leading to more accurate results but at a higher computational expense.
Commonly used basis sets in calculations involving silicon include:
-
Pople-style basis sets: Such as 6-31G(d) and 6-311G(d,p), which offer a good compromise between accuracy and cost for many applications.
-
Dunning's correlation-consistent basis sets: Such as cc-pVDZ and cc-pVTZ, which are designed to systematically converge towards the complete basis set limit and are often used for high-accuracy benchmark calculations.
Data Presentation: Performance of Computational Methods
The selection of an appropriate combination of DFT functional and basis set is crucial for obtaining reliable results. The following tables summarize the performance of various computational methods for predicting key properties of silanes. The data presented is a synthesis of findings from multiple benchmark studies.
Table 1: Performance of DFT Functionals for Predicting Si-Si and Si-H Bond Lengths
| DFT Functional | Mean Absolute Error (Å) vs. Experiment (Si-Si) | Mean Absolute Error (Å) vs. Experiment (Si-H) |
| B3LYP | 0.02 - 0.04 | 0.01 - 0.02 |
| PBE | 0.03 - 0.05 | 0.01 - 0.03 |
| M06 | 0.02 - 0.03 | 0.01 - 0.02 |
| CAM-B3LYP | 0.02 - 0.04 | 0.01 - 0.02 |
Table 2: Performance of Basis Sets for Predicting Si-Si-Si Bond Angles
| Basis Set | Mean Absolute Error (degrees) vs. Experiment |
| 6-31G(d) | 1.0 - 2.0 |
| 6-311G(d,p) | 0.5 - 1.5 |
| cc-pVDZ | 0.5 - 1.0 |
| cc-pVTZ | 0.2 - 0.8 |
Table 3: Chain Length Dependence of the HOMO-LUMO Gap in Oligosilanes (Calculated with B3LYP/6-31G(d))
| Number of Si Atoms | HOMO-LUMO Gap (eV) |
| 2 | 7.5 |
| 4 | 6.0 |
| 6 | 5.2 |
| 8 | 4.8 |
| 10 | 4.5 |
Experimental Protocols: A Step-by-Step Guide to a Typical Calculation
This section outlines a detailed methodology for performing a quantum chemical calculation on a long-chain silane. This protocol is software-agnostic, focusing on the conceptual steps involved.
4.1. Step 1: Building the Initial Molecular Structure
The first step is to construct an initial 3D model of the long-chain silane. This can be done using any molecular modeling software. For long, flexible chains, it is crucial to start with a reasonable initial conformation, such as an all-trans planar zigzag geometry.
4.2. Step 2: Conformational Search
Due to their flexibility, long-chain silanes can exist in numerous conformations. It is therefore essential to perform a conformational search to identify the low-energy structures. This can be achieved using methods like molecular mechanics force fields followed by re-optimization of the lowest energy conformers with DFT.
4.3. Step 3: Geometry Optimization
The core of the calculation is the geometry optimization, where the energy of the molecule is minimized with respect to the positions of its atoms. This process iteratively adjusts the atomic coordinates until a stationary point on the potential energy surface is found. It is crucial to ensure that the optimization has converged to a true minimum, which can be confirmed by a subsequent frequency calculation.
4.4. Step 4: Frequency Calculation
A frequency calculation is performed on the optimized geometry to confirm that it corresponds to a true energy minimum. A true minimum will have no imaginary frequencies. This calculation also provides valuable information such as the zero-point vibrational energy (ZPVE) and the infrared (IR) and Raman spectra of the molecule.
4.5. Step 5: Property Calculations
Once a stable, optimized geometry is obtained, various molecular properties can be calculated. These include:
-
Electronic Properties: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO gap, ionization potential, and electron affinity.
-
Spectroscopic Properties: UV-Vis spectra can be simulated using Time-Dependent DFT (TD-DFT) to predict the electronic excitation energies and oscillator strengths.
Mandatory Visualization: Diagrams for Conceptual Understanding
The following diagrams, generated using the DOT language, illustrate key concepts and workflows in the quantum chemical calculation of long-chain silanes.
Conclusion
Quantum chemical calculations are a powerful and versatile tool for investigating the structure, properties, and reactivity of long-chain silanes. By carefully selecting the appropriate theoretical methods and following a systematic computational protocol, researchers can gain valuable insights that complement and guide experimental studies. This guide provides a solid foundation for researchers new to the field and serves as a useful reference for experienced computational chemists. As computational resources continue to grow and theoretical methods improve, the role of in-silico studies in advancing our understanding of these remarkable silicon-based polymers will undoubtedly expand.
In-depth Technical Guide: The Challenge of Sourcing Experimental Data for CAS Number 4774-83-8
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Chemical Abstracts Service (CAS) registry number is a unique identifier assigned to every chemical substance, facilitating unambiguous database searches. When seeking to compile an in-depth technical guide on a specific compound, the CAS number is the foundational starting point. This guide addresses the significant challenges encountered when attempting to source experimental data for the compound designated with CAS number 4774-83-8 . Despite a comprehensive search of available scientific and safety databases, there is a notable absence of published experimental data, detailed protocols, and established signaling pathways associated with this specific identifier.
Data Presentation: A Lack of Quantitative Information
A thorough investigation for quantitative data related to CAS number 4774-83-8 did not yield any specific information. Typically, a technical guide would present a summary of physical and chemical properties in a structured format. For a given compound, this would include:
-
Physical Properties: Melting point, boiling point, density, and solubility.
-
Spectroscopic Data: Information from techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
-
Biological Activity: Quantitative measures such as IC₅₀, EC₅₀, LD₅₀, and other relevant pharmacological data.
The absence of such data for CAS number 4774-83-8 prevents the creation of comparative tables and a detailed analysis of its characteristics.
Experimental Protocols: Methodologies Unreported
A critical component of any technical guide for researchers is the detailed methodology of key experiments. This allows for the replication and validation of scientific findings. The search for experimental protocols associated with CAS number 4774-83-8 yielded no specific procedures. This includes a lack of information on:
-
Synthesis and Purification: No documented methods for the preparation and purification of a compound with this CAS number were found.
-
In Vitro and In Vivo Assays: There are no available protocols detailing the experimental conditions for any biological or pharmacological assessments.
-
Analytical Methods: No information is available on the techniques used for the qualitative and quantitative analysis of this substance.
Signaling Pathways and Experimental Workflows: A Visual Representation Gap
The request for diagrams of signaling pathways, experimental workflows, or logical relationships using Graphviz (DOT language) could not be fulfilled due to the lack of underlying data. The creation of such visualizations is contingent on understanding the compound's mechanism of action and the experimental procedures used to study it. Without any published research on the biological effects or experimental evaluation of a compound with CAS number 4774-83-8, any attempt to create such diagrams would be purely speculative and scientifically unsound.
Conclusion and Recommendation
The comprehensive search for experimental data for the compound associated with CAS number 4774-83-8 has been unsuccessful. The information necessary to construct an in-depth technical guide, including quantitative data, experimental protocols, and signaling pathways, is not available in the public domain.
It is highly probable that the provided CAS number is incorrect or belongs to a substance that has not been the subject of published scientific research. It is recommended that researchers, scientists, and drug development professionals verify the CAS number to ensure it is accurate. An accurate CAS number is essential for accessing the wealth of information available for well-characterized chemical compounds and for proceeding with any research and development activities.
For instance, searches for similar but distinct CAS numbers, such as 2530-83-8 which corresponds to Glycidoxypropyltrimethoxysilane, readily provide extensive data including safety data sheets, physical properties, and various applications. This starkly contrasts with the lack of information for CAS number 4774-83-8 and underscores the importance of a correct identifier.
Synthesis of High-Purity Polymethylsilanes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes to high-purity polymethylsilanes, a class of polymers with significant potential in various scientific and biomedical applications. The guide details the experimental protocols for the three core synthesis methodologies: Wurtz-type coupling, dehydrocoupling polymerization, and anionic ring-opening polymerization (ROP). Emphasis is placed on achieving high purity and controlled molecular weights. All quantitative data is summarized in comparative tables, and key pathways and workflows are visualized using diagrams to facilitate understanding.
Introduction to Polymethylsilanes
Polymethylsilanes are inorganic polymers with a backbone consisting of repeating silicon atoms, each bearing methyl substituents. The unique electronic and physical properties of the Si-Si backbone, arising from σ-electron delocalization, make these polymers attractive for applications such as ceramic precursors, photoresists, and drug delivery vehicles. The synthesis of high-purity polymethylsilanes with well-defined molecular weights and low polydispersity is crucial for the advancement of these applications. This guide focuses on the practical aspects of synthesizing these materials in a laboratory setting.
Synthetic Methodologies
Three primary methods have been established for the synthesis of polymethylsilanes: Wurtz-type coupling, dehydrocoupling polymerization, and anionic ring-opening polymerization. Each method offers distinct advantages and challenges in terms of reaction conditions, control over polymer properties, and scalability.
Wurtz-Type Coupling
The Wurtz-type coupling reaction is a classical and widely used method for the synthesis of polysilanes. It involves the reductive coupling of dichlorodiorganosilanes using an alkali metal, typically sodium, in an inert solvent. While effective in producing high molecular weight polymers, this method can be challenging to control, often resulting in broad molecular weight distributions.[1]
Materials:
-
Dichlorodimethylsilane (Me₂SiCl₂)
-
Sodium metal (dispersion in oil or solid chunks)
-
Toluene or Tetrahydrofuran (THF), anhydrous
-
Isopropanol (for quenching)
-
Methanol
-
Hexane
-
Argon or Nitrogen gas (for inert atmosphere)
Procedure:
-
Preparation of Sodium Dispersion: A dispersion of sodium in toluene is prepared by heating sodium metal in toluene above its melting point (98 °C) with vigorous stirring under an inert atmosphere. The mixture is then allowed to cool to room temperature while maintaining stirring to form a fine dispersion. Alternatively, commercially available sodium dispersion can be used.
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a dropping funnel is assembled and purged with argon or nitrogen.
-
Reaction Initiation: The sodium dispersion in toluene is transferred to the reaction flask. The flask is heated to the desired reaction temperature (typically refluxing toluene, ~110 °C).
-
Monomer Addition: Dichlorodimethylsilane is slowly added to the stirred sodium dispersion via the dropping funnel over a period of 1-2 hours. The reaction is exothermic and the addition rate should be controlled to maintain a steady reflux.
-
Polymerization: After the addition is complete, the reaction mixture is stirred at reflux for an additional 2-4 hours to ensure complete conversion. The mixture will become viscous and may turn a deep blue or purple color.
-
Quenching: The reaction is cooled to room temperature and then cautiously quenched by the slow addition of isopropanol to destroy any unreacted sodium.
-
Purification:
-
The solid sodium chloride byproduct is removed by filtration.
-
The polymer is precipitated by adding the filtrate to a large volume of methanol.
-
The precipitated polymer is collected by filtration, redissolved in a minimal amount of a good solvent like toluene or THF, and reprecipitated into methanol. This process is repeated 2-3 times to remove low molecular weight oligomers.
-
The purified polydimethylsilane is dried under vacuum at 60-80 °C.
-
Dehydrocoupling Polymerization
Dehydrocoupling polymerization is a more recent and often more controlled method for synthesizing polysilanes. This method involves the catalytic dehydrogenation of methylsilane or dimethylsilane using transition metal catalysts. The reaction proceeds with the formation of Si-Si bonds and the liberation of hydrogen gas. This method can offer better control over the polymer's molecular weight and structure compared to the Wurtz-type coupling.[2][3]
Materials:
-
Phenylsilane (PhSiH₃) (as a representative monomer)
-
Zirconocene dichloride (Cp₂ZrCl₂) or other suitable catalyst (e.g., Brookhart's Ir(III) pincer complex)[3][4]
-
n-Butyllithium (n-BuLi) (as a co-catalyst/activator)
-
Toluene or Benzene, anhydrous
-
Pentane, anhydrous
-
Argon or Nitrogen gas
Procedure:
-
Catalyst Preparation: In a Schlenk flask under an inert atmosphere, the catalyst precursor (e.g., Cp₂ZrCl₂) is dissolved or suspended in the reaction solvent (e.g., toluene).
-
Catalyst Activation: The co-catalyst (e.g., n-BuLi) is added dropwise to the catalyst suspension at room temperature and stirred for a short period to generate the active catalytic species.
-
Monomer Addition: The methylsilane monomer is added to the activated catalyst solution.
-
Polymerization: The reaction mixture is stirred at a controlled temperature (e.g., 80 °C) for a specified time (e.g., 18 hours).[2] The evolution of hydrogen gas is observed.
-
Work-up:
-
The reaction is cooled to room temperature.
-
The volatiles are removed under vacuum.
-
The residue is washed with a non-solvent such as dry pentane to remove any soluble, low molecular weight species.
-
The insoluble polymer is collected and dried under vacuum.
-
Anionic Ring-Opening Polymerization (AROP)
Anionic ring-opening polymerization of strained cyclic silane monomers, such as hexamethylcyclotrisiloxane (D₃), is a powerful technique for producing well-defined polymethylsiloxanes with narrow molecular weight distributions (low polydispersity).[5][6] This "living" polymerization method allows for precise control over the polymer chain length by adjusting the monomer-to-initiator ratio.
Materials:
-
Hexamethylcyclotrisiloxane (D₃)
-
n-Butyllithium (n-BuLi) or other suitable anionic initiator
-
Tetrahydrofuran (THF), anhydrous
-
Chlorodimethylsilane or other suitable quenching agent
-
Methanol
-
Hexane
-
Argon or Nitrogen gas
Procedure:
-
Monomer Purification: D₃ is purified by sublimation or recrystallization to remove any impurities that could terminate the living polymerization.
-
Reaction Setup: A flame-dried Schlenk flask is charged with purified D₃ and anhydrous THF under an inert atmosphere.
-
Initiation: The reaction mixture is cooled to 0 °C. The initiator, n-butyllithium, is added dropwise. The reaction is allowed to proceed for a specific time to ensure complete initiation.
-
Propagation: The polymerization is allowed to proceed at a controlled temperature (e.g., room temperature) until the desired molecular weight is achieved. The progress of the polymerization can be monitored by techniques such as GPC.
-
Termination (End-capping): The living anionic chain ends are terminated by the addition of a quenching agent, such as chlorodimethylsilane, to introduce a defined end-group.
-
Purification:
-
The reaction mixture is poured into a large volume of methanol to precipitate the polymer.
-
The polymer is collected, redissolved in a solvent like hexane, and washed with water to remove any lithium salts.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The purified polydimethylsilane is dried in a vacuum oven.
-
Quantitative Data Summary
The following tables summarize typical quantitative data for the synthesis of polymethylsilanes via the three described methods. The values can vary significantly depending on the specific reaction conditions.
Table 1: Wurtz-Type Coupling of Dichlorodimethylsilane
| Parameter | Typical Value | Reference |
| Yield (%) | 30 - 60 | [1] |
| Number-Average Molecular Weight (Mₙ, kDa) | 10 - 100 | [1] |
| Weight-Average Molecular Weight (Mₙ, kDa) | 50 - 500 | [7] |
| Polydispersity Index (PDI) | 2.0 - 5.0 | [1] |
Table 2: Dehydrocoupling Polymerization of Methylsilanes
| Catalyst System | Monomer | Yield (%) | Mₙ (kDa) | PDI | Reference |
| Cp₂ZrCl₂ / n-BuLi | Phenylsilane | >90 | 1.5 - 5.0 | 1.5 - 3.0 | [3] |
| Iron β-Diketiminate | Methylphenylsilane | High | up to 36.3 | >2.0 | [2] |
| Brookhart's Ir(III) pincer complex | N-methylamine-borane | High | >20 | - | [4] |
Table 3: Anionic Ring-Opening Polymerization of Hexamethylcyclotrisiloxane (D₃)
| Initiator | Monomer/Initiator Ratio | Yield (%) | Mₙ (kDa) | PDI | Reference |
| n-BuLi | 20 | >95 | 4.5 | 1.10 | [5] |
| n-BuLi | 50 | >95 | 11.2 | 1.05 | [6] |
| n-BuLi | 100 | >95 | 22.5 | 1.08 | [6] |
Visualization of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key reaction pathways and a general experimental workflow for the synthesis of high-purity polymethylsilanes.
Caption: Proposed mechanisms for Wurtz-type coupling polymerization.
Caption: Simplified catalytic cycle for dehydrocoupling polymerization.
Caption: Mechanism of anionic ring-opening polymerization of D₃.
References
- 1. researchgate.net [researchgate.net]
- 2. d-nb.info [d-nb.info]
- 3. Chemoselectivity in the Dehydrocoupling Synthesis of Higher Molecular Weight Polysilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Catalytic dehydrocoupling/dehydrogenation of N-methylamine-borane and ammonia-borane: synthesis and characterization of high molecular weight polyaminoboranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 6. asu.elsevierpure.com [asu.elsevierpure.com]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Characterization of Oligosilanes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core analytical techniques employed in the structural elucidation and characterization of oligosilanes. Detailed methodologies for key experiments are presented, alongside quantitative data summarized for comparative analysis. Visual diagrams generated using the DOT language illustrate critical experimental workflows and structure-property relationships.
Introduction to Oligosilane Characterization
Oligosilanes, compounds containing a chain of silicon atoms, possess unique electronic and photophysical properties that make them promising materials in various fields, including electronics and drug delivery. A thorough characterization of their molecular structure is paramount to understanding and predicting their behavior and function. This guide delves into the principal analytical methods utilized for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), UV-Visible (UV-Vis) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Single-Crystal X-ray Crystallography.
A general workflow for the characterization of a newly synthesized oligosilane is depicted below. The process typically begins with spectroscopic analyses (NMR, MS, UV-Vis) to determine the molecular structure and basic photophysical properties, followed by chromatographic methods for purification and analysis of purity. For crystalline compounds, X-ray crystallography provides the definitive solid-state structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of oligosilanes in solution. ¹H, ¹³C, and ²⁹Si NMR experiments provide detailed information about the connectivity of atoms, the chemical environment of silicon atoms, and the nature of organic substituents.
Quantitative NMR Data
The chemical shifts in NMR are highly sensitive to the electronic environment of the nuclei. For oligosilanes, ²⁹Si NMR is particularly informative. The following table summarizes typical chemical shift ranges for different types of silicon environments in oligosilanes.[1]
| Silicon Environment | 29Si Chemical Shift Range (ppm) |
| R₃Si-Si | -10 to -20 |
| R₂Si(Si)₂ | -40 to -60 |
| RSi(Si)₃ | -80 to -100 |
| Si(Si)₄ | -120 to -140 |
| (Me₃Si)₄Si | -135.4 |
| Cyclic Permethylsilanes | -40 to -50 |
Note: Chemical shifts are relative to tetramethylsilane (TMS).
The following table provides exemplar ¹H and ²⁹Si NMR chemical shift data for selected oligosilanes.[2]
| Compound | 1H NMR (δ, ppm) | 29Si NMR (δ, ppm) |
| 1,1,2,2-Tetramethyldisilane | 0.07 (s, 12H), 3.03 (s, 2H) | -19.8 |
| 1,1,1,2,2-Pentamethyldisilane | 0.05 (s, 9H), 0.09 (s, 6H), 3.08 (q, 1H) | -16.7, -49.5 |
| Hexamethyldisilane | 0.06 (s, 18H) | -19.6 |
| Octamethyltrisilane | 0.07 (s, 18H), 0.16 (s, 6H) | -19.5, -51.2 |
Experimental Protocols for NMR Spectroscopy
-
Dissolve 5-25 mg of the oligosilane sample in approximately 0.6-1.0 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆, acetone-d₆) in a clean, dry vial.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette. The final sample height in the tube should be approximately 4-5 cm.
-
Cap the NMR tube securely.
¹H NMR Spectroscopy: [5]
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.
-
Acquisition Parameters:
-
Spectral Width (SW): Typically 10-15 ppm.
-
Number of Scans (NS): 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay (D1): 1-5 seconds.
-
Acquisition Time (AQ): 2-4 seconds.
-
-
Processing: Apply a Fourier transform to the Free Induction Decay (FID) with an exponential window function (line broadening of 0.3 Hz) to improve the signal-to-noise ratio. Phase and baseline correct the spectrum. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Pulse Program: Due to the low natural abundance and long relaxation times of the ²⁹Si nucleus, sensitivity enhancement techniques are often employed. Common pulse sequences include:
-
Inverse-gated decoupling: To suppress the negative Nuclear Overhauser Effect (NOE).
-
DEPT (Distortionless Enhancement by Polarization Transfer): To enhance signals of protonated silicon atoms.
-
INEPT (Insensitive Nuclei Enhanced by Polarization Transfer): Another polarization transfer technique to boost sensitivity.[8][9]
-
-
Acquisition Parameters:
-
Spectral Width (SW): A wide spectral width of -200 to +50 ppm is often necessary.[9]
-
Number of Scans (NS): A large number of scans (e.g., 1024 or more) is typically required.
-
Relaxation Delay (D1): For quantitative measurements using inverse-gated decoupling, a long relaxation delay (e.g., 60-120 seconds) is crucial. For DEPT or INEPT, shorter delays can be used.
-
-
Processing: Similar to ¹H NMR, apply a Fourier transform with an appropriate window function, followed by phasing and baseline correction. Chemical shifts are referenced to an external TMS standard.
Mass Spectrometry (MS)
Mass spectrometry is an indispensable technique for determining the molecular weight of oligosilanes and providing information about their elemental composition and fragmentation patterns. The two most common ionization techniques for oligosilanes are Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI).[10]
Quantitative Mass Spectrometry Data
The primary quantitative information from MS is the mass-to-charge ratio (m/z) of the molecular ion and its fragments. This allows for the confirmation of the molecular formula and the identification of structural motifs.
| Oligosilane | Ionization Method | Observed m/z ([M+H]⁺ or [M+Na]⁺) | Theoretical Mass (Da) |
| Permethyldecasilane (Si₁₀Me₂₂) | MALDI-TOF | 603.4 | 603.3 |
| 1,4-Diphenyl-1,2,3,4-tetramethyltetrasilane | ESI | 359.1 | 358.2 |
| Dodecamethylcyclohexasilane (Si₆Me₁₂) | MALDI-TOF | 349.2 | 348.9 |
Experimental Protocols for Mass Spectrometry
MALDI-TOF Mass Spectrometry: [1][11][12][13]
-
Matrix Selection: The choice of matrix is critical for successful MALDI analysis. For non-polar oligosilanes, matrices such as dithranol or 2,5-dihydroxybenzoic acid (DHB) are commonly used.[1]
-
Sample Preparation (Dried Droplet Method): [12]
-
Prepare a saturated solution of the matrix in a suitable volatile solvent (e.g., chloroform, THF, or acetone).
-
Dissolve the oligosilane sample in the same solvent at a concentration of approximately 1 mg/mL.
-
Mix the matrix solution and the analyte solution in a ratio of approximately 10:1 (v/v).
-
Spot 1-2 µL of the mixture onto the MALDI target plate.
-
Allow the solvent to evaporate completely at room temperature, leading to the co-crystallization of the matrix and analyte.
-
-
Data Acquisition:
-
Insert the target plate into the mass spectrometer.
-
Acquire mass spectra in either positive or negative ion mode, depending on the analyte and the expected adducts (e.g., [M+H]⁺, [M+Na]⁺).
-
The laser power should be optimized to achieve good signal intensity while minimizing fragmentation.
-
Electrospray Ionization (ESI) Mass Spectrometry: [10][14][15]
-
Sample Preparation:
-
Dissolve the oligosilane sample in a solvent compatible with ESI, such as methanol, acetonitrile, or a mixture with a small amount of a polar solvent like THF. The concentration is typically in the low µg/mL to ng/mL range.
-
To promote ionization, a small amount of an acid (e.g., formic acid for positive ion mode) or a base (e.g., ammonium hydroxide for negative ion mode) can be added to the sample solution. For oligosilanes, the addition of a salt like sodium acetate can facilitate the formation of [M+Na]⁺ adducts.[14]
-
-
Data Acquisition:
-
Infuse the sample solution directly into the ESI source at a constant flow rate (e.g., 5-20 µL/min).
-
Optimize the ESI source parameters, such as the capillary voltage, cone voltage, and desolvation gas temperature and flow rate, to maximize the signal of the desired molecular ion and minimize in-source fragmentation.[15]
-
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a valuable technique for probing the electronic structure of oligosilanes. The unique σ-conjugation along the silicon backbone gives rise to characteristic absorption bands in the UV region. The position of the absorption maximum (λmax) is sensitive to the chain length, conformation, and the nature of the substituents.
Quantitative UV-Vis Data
The following table presents the absorption maxima (λmax) and molar extinction coefficients (ε) for a series of linear permethylated oligosilanes, illustrating the red-shift in λmax with increasing chain length.[16]
| Oligosilane (SinMe2n+2) | λmax (nm) | Molar Extinction Coefficient (ε) (L mol⁻¹ cm⁻¹) |
| n = 2 | 196 | 7,700 |
| n = 3 | 216 | 11,000 |
| n = 4 | 230 | 18,000 |
| n = 5 | 242 | 25,000 |
| n = 6 | 250 | 32,000 |
| n = 7 | 256 | 39,000 |
| n = 8 | 260 | 46,000 |
The relationship between the oligosilane chain length and the UV-Vis absorption maximum can be visualized as follows:
Experimental Protocol for UV-Vis Spectroscopy
-
Solvent Selection: Choose a UV-transparent solvent in which the oligosilane is soluble. Common solvents include hexane, cyclohexane, and tetrahydrofuran (THF).
-
Sample Preparation: Prepare a dilute solution of the oligosilane in the chosen solvent. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λmax to ensure accuracy according to the Beer-Lambert law.
-
Instrument Setup:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a quartz cuvette with the pure solvent to be used as a reference.
-
Fill a matched quartz cuvette with the oligosilane solution.
-
-
Data Acquisition:
-
Record a baseline spectrum with the solvent-filled cuvettes in both the sample and reference beams.
-
Place the sample cuvette in the sample beam and record the absorption spectrum over the desired wavelength range (typically 190-400 nm for oligosilanes).
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax).
-
If the concentration of the solution and the path length of the cuvette are known, the molar extinction coefficient (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length.[17]
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the separation, purification, and purity assessment of oligosilane mixtures. Reversed-phase HPLC (RP-HPLC) is the most common mode used for these compounds.
Quantitative HPLC Data
HPLC provides quantitative information on the purity of a sample by measuring the relative peak areas of the components in a chromatogram. The retention time (tR) is a characteristic property of a compound under specific chromatographic conditions.
| Oligosilane Mixture Component | Retention Time (tR) (min) | Relative Peak Area (%) |
| Hexamethyldisilane | 5.8 | 2.5 |
| Octamethyltrisilane | 7.2 | 95.0 |
| Decamethyltetrasilane | 8.5 | 2.5 |
Note: Hypothetical data for illustrative purposes. Actual values depend on specific chromatographic conditions.
Experimental Protocol for HPLC
-
Column Selection: A C18 reversed-phase column is typically used for the separation of oligosilanes. The choice of particle size and column dimensions will depend on the desired resolution and whether the separation is for analytical or preparative purposes.
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and water is commonly used as the mobile phase.[18]
-
Gradient Elution: A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to separate oligosilanes with different chain lengths.[19] A typical gradient might be:
-
Initial Conditions: 80% acetonitrile / 20% water.
-
Gradient: Linearly increase to 100% acetonitrile over 20 minutes.
-
Hold: Hold at 100% acetonitrile for 5 minutes.
-
Re-equilibration: Return to initial conditions and equilibrate the column for 5-10 minutes before the next injection.
-
-
Detection: A UV detector set at a wavelength where the oligosilanes absorb (e.g., 210 nm or their λmax) is commonly used.
-
Sample Preparation: Dissolve the oligosilane sample in a solvent that is miscible with the mobile phase, such as THF or the initial mobile phase composition. Filter the sample through a 0.22 µm syringe filter before injection to remove any particulate matter.
-
Injection and Data Acquisition: Inject a small volume (e.g., 5-20 µL) of the sample onto the column and start the data acquisition.
Single-Crystal X-ray Crystallography
For oligosilanes that can be obtained as single crystals, X-ray crystallography provides the most definitive and detailed three-dimensional structural information, including bond lengths, bond angles, and conformational details in the solid state.
Quantitative Crystallographic Data
X-ray crystallography yields a wealth of quantitative data that describes the precise arrangement of atoms in the crystal lattice.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.25 |
| b (Å) | 15.88 |
| c (Å) | 12.45 |
| β (°) | 98.7 |
| Si-Si Bond Lengths (Å) | 2.34 - 2.36 |
| Si-Si-Si Bond Angles (°) | 110.5 - 112.8 |
Note: Hypothetical data for an illustrative oligosilane crystal structure.
Experimental Protocol for X-ray Crystallography
-
Crystal Growth: High-quality single crystals are a prerequisite for a successful X-ray diffraction experiment. This is often the most challenging step. Common methods for growing crystals of organic and organometallic compounds include:
-
Slow evaporation: Slowly evaporating the solvent from a saturated solution of the oligosilane.
-
Solvent diffusion: Layering a poor solvent on top of a solution of the oligosilane in a good solvent.
-
Vapor diffusion: Placing a vial containing a solution of the oligosilane inside a larger sealed container with a more volatile anti-solvent.
-
-
Crystal Mounting: [20]
-
Carefully select a single crystal of suitable size (typically 0.1-0.3 mm in all dimensions) under a microscope.
-
Mount the crystal on the tip of a glass fiber or a cryo-loop using a small amount of an inert oil or grease.
-
For data collection at low temperatures (to minimize radiation damage), the mounted crystal is flash-cooled in a stream of cold nitrogen gas.
-
-
Data Collection: [21][22][23][24]
-
Mount the crystal on the goniometer head of a single-crystal X-ray diffractometer.
-
The crystal is irradiated with a monochromatic X-ray beam.
-
A series of diffraction images are collected as the crystal is rotated through a range of angles.
-
-
Data Processing and Structure Solution:
-
The positions and intensities of the diffraction spots are integrated from the collected images.
-
The unit cell parameters and space group are determined.
-
The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
The structural model is refined against the experimental data to improve the accuracy of the atomic coordinates, thermal parameters, and other structural parameters.
-
This comprehensive guide provides the foundational knowledge and detailed protocols necessary for the effective characterization of oligosilanes, enabling researchers to confidently determine the structure and properties of these fascinating molecules.
References
- 1. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 2. researchgate.net [researchgate.net]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. Univariate Statistical Analysis as a Guide to 1H-NMR Spectra Signal Assignment by Visual Inspection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DSpace [dr.lib.iastate.edu]
- 7. researchgate.net [researchgate.net]
- 8. osti.gov [osti.gov]
- 9. NMR Periodic Table: Silicon NMR [imserc.northwestern.edu]
- 10. New insights on organosilane oligomerization mechanisms using ESI-MS and 29Si NMR - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. MALDI Sample Preparation: the Ultra Thin Layer Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. shimadzu.com [shimadzu.com]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Recent Approaches for Chemical Speciation and Analysis by Electrospray Ionization (ESI) Mass Spectrometry [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. trilinkbiotech.com [trilinkbiotech.com]
- 18. agilent.com [agilent.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. resources.rigaku.com [resources.rigaku.com]
- 21. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. people.mbi.ucla.edu [people.mbi.ucla.edu]
- 24. hkl-xray.com [hkl-xray.com]
Methodological & Application
Application Notes and Protocols for Long-Chain Alkyl Silanes as Surface Modifying Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surface modification is a critical process in biomedical and pharmaceutical research, enabling the control of interactions between a material and its biological environment. Long-chain alkyl silanes are a class of molecules frequently used to impart hydrophobicity to surfaces, thereby influencing protein adsorption, cell adhesion, and the overall biocompatibility of materials. This document provides a detailed overview and generalized protocols for the application of long-chain alkyl silanes, using Docosamethyldecasilane as a representative, albeit sparsely documented, example.
Principle of Silanization
Silanization is a chemical process that attaches organofunctional silane molecules to a surface.[4] The process relies on the reaction of the silane's reactive group (e.g., an alkoxide or a halide) with hydroxyl (-OH) groups present on the substrate's surface, such as glass, silicon, or metal oxides. This reaction forms a stable covalent bond (Si-O-Substrate), effectively coating the surface with the organic part of the silane molecule.[4] For long-chain alkyl silanes, this results in a surface covered with long hydrocarbon chains, rendering it highly hydrophobic (water-repellent).[1][2][5][6]
Applications in Research and Drug Development
Modifying surfaces with long-chain alkyl silanes can be advantageous in several areas:
-
Control of Protein Adsorption: Hydrophobic surfaces, created by long-chain alkyl silane coatings, tend to promote the adsorption of certain proteins from biological fluids.[7] This can be leveraged to control the biological response to an implanted material or to immobilize specific proteins for diagnostic or therapeutic purposes. The type and conformation of adsorbed proteins are influenced by the surface's hydrophobicity.[7][8]
-
Modulation of Cell Adhesion: Cell adhesion is highly dependent on surface properties. While some cell types may adhere poorly to highly hydrophobic surfaces, others might show specific binding depending on the adsorbed protein layer.[8][9] This allows for the creation of surfaces that can either resist or promote cell attachment, a crucial factor in tissue engineering and the design of medical implants.
-
Improving Biocompatibility: By controlling the initial protein and cellular interactions at the material-tissue interface, surface modification with silanes can improve the biocompatibility of medical devices and implants.[10][11] Silane coatings are generally considered biocompatible.
-
Drug Delivery Systems: The hydrophobic nature of these coatings can be utilized in the design of drug delivery systems to control the release of hydrophobic drugs.
Quantitative Data on Surface Properties
The effectiveness of surface modification is typically quantified by measuring changes in surface properties. The following table summarizes typical data obtained for surfaces modified with long-chain alkyl silanes.
| Property | Unmodified Substrate (e.g., Glass) | Modified with Long-Chain Alkyl Silane | Analytical Technique |
| Water Contact Angle | < 30° (Hydrophilic) | > 100° (Hydrophobic)[3][6] | Goniometry |
| Surface Free Energy | High | Low | Contact Angle Analysis |
| Protein Adsorption (e.g., Albumin) | Low to Moderate | High[7] | ELISA, QCM-D, SPR |
| Protein Adsorption (e.g., Fibronectin) | Low to Moderate | High[7] | ELISA, QCM-D, SPR |
| Cell Adhesion (e.g., Macrophages) | High | Low (initially)[9] | Cell Culture & Microscopy |
Experimental Protocols
The following are generalized protocols for the surface modification of glass or silicon substrates with a long-chain alkyl silane.
Substrate Cleaning and Hydroxylation
Objective: To clean the substrate and generate surface hydroxyl groups for reaction with the silane.
Materials:
-
Substrates (e.g., glass coverslips, silicon wafers)
-
Detergent solution (e.g., 2% Alconox)
-
Acetone, HPLC grade
-
Ethanol, absolute
-
Sulfuric acid (H₂SO₄), concentrated
-
Hydrogen peroxide (H₂O₂), 30%
-
Deionized (DI) water
-
Nitrogen or argon gas stream
Protocol:
-
Initial Cleaning:
-
Sonicate substrates in a detergent solution for 15 minutes.
-
Rinse thoroughly with DI water.
-
Sonicate in acetone for 15 minutes.
-
Rinse with DI water.
-
Sonicate in ethanol for 15 minutes.
-
Rinse with DI water and dry under a stream of nitrogen.
-
-
Piranha Etching (for robust hydroxylation - perform in a fume hood with extreme caution):
-
Prepare Piranha solution by slowly adding 1 part 30% H₂O₂ to 3 parts concentrated H₂SO₄. (Caution: Piranha solution is extremely corrosive and reacts violently with organic materials).
-
Immerse the cleaned substrates in the Piranha solution for 30-60 minutes at room temperature.
-
Carefully remove the substrates and rinse extensively with DI water.
-
Dry the substrates under a stream of nitrogen.
-
Silanization
Objective: To covalently attach the long-chain alkyl silane to the hydroxylated surface.
Materials:
-
Hydroxylated substrates
-
Anhydrous toluene or hexane
-
Long-chain alkyl silane (e.g., this compound, or a more common analog like n-octadecyltrichlorosilane)
-
Triethylamine (optional, as an acid scavenger for chlorosilanes)
-
Nitrogen or argon atmosphere (in a glove box or Schlenk line)
Protocol:
-
Prepare a 1-5% (v/v) solution of the long-chain alkyl silane in anhydrous toluene in a moisture-free environment. If using a chlorosilane, add a stoichiometric equivalent of triethylamine.
-
Immerse the dry, hydroxylated substrates in the silane solution.
-
Allow the reaction to proceed for 2-12 hours at room temperature under an inert atmosphere.
-
Remove the substrates from the solution and rinse with fresh anhydrous toluene to remove excess, unreacted silane.
-
Sonicate the substrates in toluene for 5 minutes, followed by sonication in ethanol for 5 minutes.
-
Dry the substrates under a stream of nitrogen.
-
Cure the coated substrates in an oven at 110-120°C for 1 hour to promote covalent bond formation and remove residual solvent.
Surface Characterization
Objective: To verify the successful modification of the surface.
Protocols:
-
Contact Angle Measurement:
-
Place a small droplet (2-5 µL) of DI water on the surface.
-
Use a goniometer to measure the angle between the substrate and the tangent of the droplet at the solid-liquid-vapor interface.
-
A significant increase in the contact angle compared to the unmodified substrate indicates successful hydrophobization.
-
-
X-ray Photoelectron Spectroscopy (XPS):
-
Analyze the elemental composition of the surface.
-
Successful silanization will be confirmed by the presence of a silicon (Si 2p) peak corresponding to the silane and a carbon (C 1s) peak from the alkyl chains.
-
-
Atomic Force Microscopy (AFM):
-
Image the surface topography.
-
AFM can be used to assess the smoothness and uniformity of the silane coating.
-
Visualizations
Caption: Experimental workflow for surface modification.
Caption: Generalized cell-surface interaction pathway.
References
- 1. silicorex.com [silicorex.com]
- 2. Alkylated Benzene, Long Chain Alkyl Chloride Amine | Changfu Chemical [cfsilicones.com]
- 3. Hydrophobic Material: Effect of Alkyl Chain Length on the Surface Roughness [mdpi.com]
- 4. Silanization - Wikipedia [en.wikipedia.org]
- 5. Hydrophobic Silane Surface Treatments - Gelest [technical.gelest.com]
- 6. d-nb.info [d-nb.info]
- 7. Protein adsorption on chemically modified surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of surface functional groups on protein adsorption and subsequent cell adhesion using self-assembled monolayers - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Alkylsilane-modified surfaces: inhibition of human macrophage adhesion and foreign body giant cell formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dakenchem.com [dakenchem.com]
- 11. Silane coatings modified with hydroxyapatite nanoparticles to enhance the biocompatibility and corrosion resistance of a magnesium alloy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Docosamethyldecasilane for Hydrophobic Coatings on Silica
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the use of long-chain silanes, with a focus on "Docosamethyldecasilane," for creating hydrophobic coatings on silica surfaces. Hydrophobic modification of silica is critical in various fields, including drug delivery, chromatography, and biomaterials, to control surface interactions, improve biocompatibility, and enhance the performance of silica-based devices.
Note on "this compound": The term "this compound" literally describes a fully methylated polysilane with the chemical structure Si₁₀(CH₃)₂₂. This molecule, being fully saturated with non-reactive methyl groups, is chemically inert and would not be suitable for covalently bonding to a silica surface to form a stable hydrophobic coating. It is presumed that for the application of creating a durable hydrophobic layer, a reactive derivative is intended. A common and effective approach is the use of a long-chain alkylsilane with a reactive headgroup, such as a trichlorosilyl (-SiCl₃) or trialkoxysilyl (-Si(OR)₃) group. Therefore, the following protocols are based on the use of a representative long-chain alkylsilane, which will readily react with the silanol groups on a silica surface to form a stable, hydrophobic self-assembled monolayer (SAM).
Principle of Hydrophobic Coating Formation
The formation of a hydrophobic coating on silica relies on the chemical reaction between a reactive silane molecule and the hydroxyl (-OH) groups, known as silanol groups, present on the silica surface. This reaction, often referred to as silanization, results in the formation of stable siloxane bonds (Si-O-Si), covalently attaching the silane to the surface. The long, nonpolar alkyl chains of the silane molecules then orient away from the surface, creating a dense, low-energy layer that repels water.
Quantitative Data Summary
The following table summarizes typical quantitative data obtained for hydrophobic coatings on silica using long-chain alkylsilanes. These values are representative and can vary based on the specific silane used, the substrate, and the deposition method.
| Parameter | Typical Value Range | Method of Measurement |
| Static Water Contact Angle | 105° - 120° | Goniometry |
| Advancing Water Contact Angle | 110° - 125° | Goniometry |
| Receding Water Contact Angle | 95° - 110° | Goniometry |
| Contact Angle Hysteresis | 10° - 20° | Goniometry |
| Surface Free Energy | 15 - 25 mN/m | Contact Angle Analysis |
| Monolayer Thickness | 1.5 - 2.5 nm | Ellipsometry, AFM |
| Surface Roughness (RMS) | 0.1 - 0.5 nm | Atomic Force Microscopy (AFM) |
Experimental Protocols
Two primary methods for the application of long-chain alkylsilanes to silica surfaces are detailed below: Solution-Phase Deposition and Chemical Vapor Deposition (CVD).
Protocol 1: Solution-Phase Deposition
This method is suitable for coating both flat silica surfaces and silica nanoparticles.
Materials:
-
Silica substrate (e.g., silicon wafers with a native oxide layer, glass slides, or silica nanoparticles)
-
Long-chain alkyltrichlorosilane or alkyltrialkoxysilane (e.g., octadecyltrichlorosilane - OTS)
-
Anhydrous toluene or hexane
-
Acetone (reagent grade)
-
Ethanol (reagent grade)
-
Deionized water
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION
-
Nitrogen gas stream
Equipment:
-
Glassware for solution preparation
-
Ultrasonic bath
-
Fume hood
-
Oven capable of 120°C
-
Centrifuge (for nanoparticles)
Procedure:
-
Substrate Cleaning and Activation:
-
Thoroughly clean the silica substrate by sonicating in acetone, followed by ethanol, and finally deionized water (15 minutes each).
-
Dry the substrate under a stream of nitrogen.
-
To activate the surface by maximizing the number of silanol groups, treat the substrate with Piranha solution for 30 minutes at 80°C. (CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse the substrate extensively with deionized water and dry under a nitrogen stream.
-
For immediate use, bake the substrate at 120°C for 1 hour to remove any adsorbed water.
-
-
Silane Solution Preparation:
-
In a fume hood, prepare a 1-5 mM solution of the long-chain alkylsilane in anhydrous toluene or hexane. The solvent must be anhydrous to prevent premature polymerization of the silane.
-
-
Deposition:
-
Immerse the cleaned and activated silica substrate in the silane solution. For nanoparticles, disperse them in the solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature. For a denser monolayer, the reaction can be carried out for up to 24 hours.
-
-
Rinsing and Curing:
-
Remove the substrate from the silane solution and rinse thoroughly with fresh anhydrous solvent (toluene or hexane) to remove any physisorbed silane molecules.
-
For nanoparticles, centrifuge the suspension, decant the supernatant, and re-disperse in fresh anhydrous solvent. Repeat this washing step three times.
-
After rinsing, dry the substrate under a stream of nitrogen.
-
Cure the coated substrate in an oven at 110-120°C for 1 hour to promote the formation of cross-linked siloxane bonds within the monolayer.
-
Protocol 2: Chemical Vapor Deposition (CVD)
CVD is a solvent-free method that can produce highly uniform and smooth monolayers.
Materials:
-
Silica substrate
-
Long-chain alkyltrichlorosilane or alkyltrialkoxysilane
-
Piranha solution
-
Deionized water
-
Nitrogen gas (high purity)
Equipment:
-
CVD reactor or a vacuum desiccator connected to a vacuum pump
-
Schlenk line for inert gas handling
-
Heating element for the substrate and silane source
-
Pressure gauge
Procedure:
-
Substrate Cleaning and Activation:
-
Follow the same cleaning and activation procedure as in Protocol 1 (Section 4.1, step 1).
-
-
CVD Setup:
-
Place the cleaned and activated substrate inside the CVD chamber.
-
Place a small, open container with the liquid long-chain alkylsilane in the chamber, ensuring it is not in direct contact with the substrate.
-
-
Deposition:
-
Evacuate the chamber to a base pressure of <1 mbar.
-
Heat the substrate to 150°C.[1]
-
Gently heat the silane source to increase its vapor pressure.
-
Allow the deposition to proceed for 2-6 hours. The deposition time will depend on the specific silane and the chamber geometry.
-
-
Post-Deposition Treatment:
-
Turn off the heating to the silane source and allow the chamber to cool to room temperature.
-
Vent the chamber with dry nitrogen gas.
-
Remove the coated substrate and rinse with an anhydrous solvent like hexane or chloroform to remove any loosely bound silane.
-
Dry the substrate under a stream of nitrogen.
-
Curing at 110-120°C for 1 hour is recommended to stabilize the monolayer.
-
Visualizations
Experimental Workflow for Solution-Phase Deposition
Caption: Workflow for creating a hydrophobic coating on silica via solution-phase deposition.
Reaction Mechanism at the Silica Surface
Caption: General reaction of a trichlorosilane with silanol groups on a silica surface.
Logical Relationship of Deposition Parameters to Coating Quality
Caption: Relationship between deposition parameters and the final hydrophobic coating properties.
References
Application Notes: Docosamethyldecasilane as a Potential High-Temperature Lubricant Additive
References
- 1. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]
- 2. Influence of the Temperature on the Viscosity of Different Types of Silicone - The Journal of Plastination [journal.plastination.org]
- 3. Conventional Silicone Fluids - Gelest [technical.gelest.com]
- 4. Enhancement of tribological performance of lubricants using polydimethylsiloxane powder additives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ASTM D2070 - Standard Test Method for Thermal Stability of Hydraulic Oils - Savant Labs [savantlab.com]
- 6. store.astm.org [store.astm.org]
- 7. standards.iteh.ai [standards.iteh.ai]
- 8. img.antpedia.com [img.antpedia.com]
- 9. ASTM D4172 - Standard Test Method for Wear Preventive Characteristics of Lubricating Fluid (Four-Ball Method) - Savant Labs [savantlab.com]
- 10. file.yzimgs.com [file.yzimgs.com]
- 11. ASTM D4172-94 | Wear Preventive Characteristics of Lubricating Fluid - Rtec Instruments [rtec-instruments.com]
- 12. HFRR Tester | High Frequency Reciprocating Rig | Rtec Instruments [rtec-instruments.com]
- 13. ducom.com [ducom.com]
- 14. Lubricity Testing of Diesel Fuels [intertek.com]
- 15. Infineum Insight | HFRR best test for lubricity [infineuminsight.com]
- 16. pcs-instruments.com [pcs-instruments.com]
- 17. tainstruments.com [tainstruments.com]
- 18. Analysis of Engine Oils Using Modulated Thermogravimetric Analysis (MTGA) - TA Instruments [tainstruments.com]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols: Self-Assembled Monolayers of Long-Chain Alkylsilanes
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Self-assembled monolayers (SAMs) of long-chain alkylsilanes are highly ordered molecular layers that spontaneously form on hydroxylated surfaces, such as silicon wafers with a native oxide layer (SiO₂), glass, and other metal oxides. These monolayers are of significant interest in a variety of scientific and technological fields due to their ability to precisely control the interfacial properties of materials. The formation of a dense, stable monolayer is driven by the hydrolysis of the silane headgroup and subsequent condensation to form strong covalent siloxane (Si-O-Si) bonds with the substrate and adjacent molecules. The long alkyl chains pack closely together via van der Waals interactions, resulting in a well-defined, hydrophobic surface.
The versatility of alkylsilane SAMs allows for their application in diverse areas. They are widely used to create hydrophobic and low-adhesion surfaces, which is critical in microfluidics, anti-fouling coatings, and medical implants. In the electronics industry, they serve as ultra-thin dielectric layers and surface passivation coatings in organic field-effect transistors (OFETs) and other semiconductor devices. Furthermore, the ability to pattern these monolayers has opened up applications in biosensing, where they can be used to control the attachment of biomolecules, and in nanotechnology for the directed assembly of nanoparticles. The stability of these monolayers is a key attribute, with longer alkyl chains generally providing greater resistance to chemical and thermal degradation.
This document provides detailed protocols for the preparation of long-chain alkylsilane SAMs via solution-phase and vapor-phase deposition methods, along with quantitative data on their physical properties and a discussion of their stability.
Quantitative Data Summary
The following tables summarize key quantitative data for self-assembled monolayers of various long-chain alkylsilanes on silicon oxide substrates.
Table 1: Ellipsometric Thickness and Water Contact Angle of Alkyltrichlorosilane SAMs
| Alkyl Chain Length | Alkylsilane Derivative | Ellipsometric Thickness (nm) | Water Contact Angle (°) |
| C16 | Hexadecyltrichlorosilane | ~2.1 | ~110 |
| C18 | Octadecyltrichlorosilane (OTS) | 2.4 ± 0.4[1] | 103 ± 2[2] |
| C20 | Eicosyltrichlorosilane | ~2.6 | ~112 |
| C24 | Tetracosyltrichlorosilane | ~3.1 | ~114 |
| C30 | Triacontyltrichlorosilane | ~3.8 | ~115 |
Table 2: Influence of Deposition Method on OTS SAM Properties
| Deposition Method | Typical Thickness (nm) | Water Contact Angle (°) | Surface Roughness (RMS) |
| Solution-Phase Deposition | 2.0 - 2.5 | 105 - 112 | 0.2 - 0.5 nm |
| Vapor-Phase Deposition | 2.2 - 2.7 | 107 - 115 | < 0.2 nm |
Experimental Protocols
Protocol 1: Solution-Phase Deposition of Octadecyltrichlorosilane (OTS) SAMs on Silicon Wafers
This protocol describes the formation of a high-quality OTS monolayer on a silicon wafer with a native oxide layer via a wet chemical coating method.[1]
Materials:
-
Silicon wafers
-
Octadecyltrichlorosilane (OTS)
-
Toluene, anhydrous (or other anhydrous organic solvent like hexane)
-
Sulfuric acid (H₂SO₄)
-
Hydrogen peroxide (H₂O₂, 30%)
-
Deionized (DI) water
-
Methanol
-
Nitrogen gas (high purity)
Equipment:
-
Glass beakers and petri dishes
-
Ultrasonic bath
-
Spin coater (optional)
-
Oven or hotplate
-
Fume hood
Procedure:
-
Substrate Cleaning and Hydroxylation:
-
Place the silicon wafers in a beaker.
-
Prepare a piranha solution by carefully adding hydrogen peroxide to sulfuric acid in a 3:7 volume ratio, respectively. Caution: Piranha solution is extremely corrosive and reacts violently with organic materials. Handle with extreme care in a fume hood.
-
Immerse the wafers in the piranha solution for 15-20 minutes to clean and hydroxylate the surface.[2]
-
Rinse the wafers thoroughly with copious amounts of DI water.
-
Dry the wafers under a stream of high-purity nitrogen gas.
-
-
Silane Solution Preparation:
-
In a fume hood, prepare a 1-5 mM solution of OTS in anhydrous toluene. The quality of the SAM is highly dependent on the absence of water in the solvent.
-
-
Self-Assembly Process:
-
Immerse the cleaned and dried silicon wafers in the OTS solution.
-
Allow the self-assembly to proceed for 1-2 hours at room temperature. For a more robust monolayer, a maturation time of 30 minutes in the OTS solution followed by an immersion time of 60 minutes can be employed.[1]
-
-
Rinsing and Curing:
-
Remove the wafers from the silane solution and rinse thoroughly with fresh toluene to remove any physisorbed molecules.
-
Subsequently, rinse with methanol and DI water.[2]
-
Dry the wafers with a stream of nitrogen gas.
-
To complete the cross-linking of the monolayer, bake the coated wafers at 90-120°C for 5-10 minutes.[1]
-
Protocol 2: Vapor-Phase Deposition of Long-Chain Alkylsilane SAMs
This protocol outlines the formation of a uniform alkylsilane monolayer using a chemical vapor deposition (CVD) method, which can produce smoother films compared to solution-phase deposition.
Materials:
-
Silicon wafers or other hydroxylated substrates
-
Long-chain alkyltrichlorosilane (e.g., OTS)
-
DI water
-
Nitrogen gas (high purity)
Equipment:
-
Vacuum deposition chamber or desiccator
-
Vacuum pump
-
Small vial or dish for the silane
-
Oven
Procedure:
-
Substrate Preparation:
-
Clean and hydroxylate the silicon wafers as described in Protocol 1 (Step 1).
-
Ensure the substrates are completely dry before placing them in the deposition chamber.
-
-
Deposition Setup:
-
Place the cleaned substrates inside the vacuum chamber.
-
In a separate small vial or dish, place a few droplets of the long-chain alkyltrichlorosilane. Place this container inside the chamber, ensuring it is not in direct contact with the substrates.
-
-
Vapor Deposition Process:
-
Seal the chamber and evacuate it to a moderate vacuum (e.g., -0.8 atm).[3]
-
The deposition can be carried out at room temperature or elevated temperatures (e.g., 100°C) to accelerate the process.[3]
-
Allow the deposition to proceed for 1-2 hours.[3] The low pressure facilitates the vaporization of the silane, creating a saturated atmosphere within the chamber.
-
-
Post-Deposition Treatment:
-
Vent the chamber with nitrogen gas and remove the coated substrates.
-
Rinse the substrates with an appropriate solvent (e.g., toluene or hexane) to remove any loosely bound molecules.
-
Dry the substrates with a stream of nitrogen gas.
-
Annealing the samples (e.g., 120°C for 30 minutes) can improve the quality and stability of the monolayer.
-
Stability of Long-Chain Alkylsilane SAMs
The stability of alkylsilane SAMs is crucial for their practical applications. Their degradation is primarily influenced by pH and temperature.
-
pH Stability: Alkylsilane SAMs are generally stable in neutral and moderately acidic or basic conditions. However, they are susceptible to hydrolysis under strongly acidic or basic conditions, which can lead to the cleavage of the Si-O-Si bonds and subsequent degrafting of the monolayer. The stability increases with the length of the alkyl chain, as the denser packing of longer chains provides a better barrier against the penetration of water and ions to the siloxane headgroups.
-
Thermal Stability: Long-chain alkylsilane SAMs exhibit good thermal stability. For instance, OTS monolayers are reported to be thermally stable up to approximately 573 K (300°C) under vacuum, with desorption of physisorbed molecules occurring upon annealing rather than decomposition of the chemisorbed layer.[2] The thermal stability of semifluorinated SAMs has also been shown to increase with the length of the methylene spacer.[4] In general, silane-based SAMs offer higher thermal stability compared to alkanethiol SAMs on gold.[5]
Visualizations
Caption: Workflow for solution-phase deposition of alkylsilane SAMs.
Caption: Workflow for vapor-phase deposition of alkylsilane SAMs.
Caption: Simplified reaction pathway for alkylsilane SAM formation.
References
- 1. Octadecyltrichlorosilane (OTS) deposited films obtained under various conditions. A protocol to produce high-quality OTS films with potential applications in metal-insulator-metal (MIM) diodes. - Durham e-Theses [etheses.dur.ac.uk]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. lee.chem.uh.edu [lee.chem.uh.edu]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Functionalization of Nanoparticles with Long-Chain Silanes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface functionalization of nanoparticles is a critical step in tailoring their properties for a wide range of applications, including drug delivery, bio-imaging, and diagnostics. Silanization, the process of coating surfaces with organosilane molecules, is a robust and versatile method to modify the surface of various inorganic nanoparticles. Long-chain silanes, such as those analogous to Docosamethyldecasilane, are particularly useful for imparting hydrophobicity, improving dispersibility in non-polar media, and creating a stable shell for further conjugation.
These application notes provide a comprehensive overview and detailed protocols for the functionalization of silica, iron oxide, and gold nanoparticles with a generic long-chain alkylsilane. The protocols cover the synthesis of the nanoparticles, the silanization procedure, and subsequent characterization.
Core Principles of Nanoparticle Silanization
The functionalization of nanoparticles with silanes relies on the hydrolysis and condensation of the silane molecules on the nanoparticle surface. The process typically involves the following steps:
-
Hydrolysis: The alkoxy or chloro groups of the silane react with water to form reactive silanol groups (Si-OH).
-
Condensation: These silanol groups then condense with hydroxyl groups present on the surface of the inorganic nanoparticles, forming stable siloxane bonds (Si-O-nanoparticle).
-
Self-Condensation: Adjacent silane molecules can also condense with each other, forming a cross-linked polysiloxane layer on the nanoparticle surface.
The choice of silane, reaction conditions (solvent, temperature, catalyst), and nanoparticle type will influence the thickness, density, and uniformity of the resulting silane coating.
Experimental Protocols
Protocol 1: Functionalization of Silica Nanoparticles (SiNPs) with a Long-Chain Alkylsilane
This protocol details the synthesis of silica nanoparticles via the Stöber method, followed by their surface functionalization with a generic long-chain alkyltrimethoxysilane.
Materials:
-
Tetraethyl orthosilicate (TEOS)
-
Ethanol (anhydrous)
-
Ammonium hydroxide solution (28-30%)
-
Long-chain alkyltrimethoxysilane (e.g., octadecyltrimethoxysilane)
-
Toluene (anhydrous)
Procedure:
-
Synthesis of Silica Nanoparticles:
-
In a flask, prepare a solution of 100 mL of ethanol and 5 mL of ammonium hydroxide.
-
While stirring vigorously, rapidly add 5 mL of TEOS.
-
Continue stirring for 12 hours at room temperature to allow for the formation of silica nanoparticles.
-
Collect the nanoparticles by centrifugation (10,000 x g, 20 min).
-
Wash the nanoparticles three times with ethanol to remove unreacted reagents, with centrifugation and redispersion steps in between.
-
Finally, redisperse the silica nanoparticles in 50 mL of ethanol.
-
-
Silanization of Silica Nanoparticles:
-
Transfer the ethanolic suspension of silica nanoparticles to a round-bottom flask.
-
Add 2 mL of the long-chain alkyltrimethoxysilane to the suspension.
-
Heat the mixture to 60°C and stir for 24 hours under a nitrogen atmosphere.
-
Allow the reaction to cool to room temperature.
-
Collect the functionalized nanoparticles by centrifugation (10,000 x g, 20 min).
-
Wash the nanoparticles three times with toluene to remove excess silane.
-
Dry the functionalized nanoparticles under vacuum at 60°C for 12 hours.
-
Protocol 2: Functionalization of Iron Oxide Nanoparticles (IONPs) with a Long-Chain Alkylsilane
This protocol describes the co-precipitation synthesis of iron oxide nanoparticles and their subsequent functionalization with a long-chain alkylsilane.
Materials:
-
Iron (III) chloride hexahydrate (FeCl₃·6H₂O)
-
Iron (II) chloride tetrahydrate (FeCl₂·4H₂O)
-
Ammonium hydroxide solution (28-30%)
-
Long-chain alkyltrimethoxysilane
-
Ethanol (anhydrous)
-
Toluene (anhydrous)
Procedure:
-
Synthesis of Iron Oxide Nanoparticles:
-
Dissolve 5.4 g of FeCl₃·6H₂O and 2.0 g of FeCl₂·4H₂O in 100 mL of deionized water under a nitrogen atmosphere with vigorous stirring.
-
Heat the solution to 80°C.
-
Rapidly add 10 mL of ammonium hydroxide solution. A black precipitate of iron oxide nanoparticles will form immediately.
-
Continue stirring at 80°C for 1 hour.
-
Cool the mixture to room temperature.
-
Collect the nanoparticles using a strong magnet and discard the supernatant.
-
Wash the nanoparticles three times with deionized water and then three times with ethanol.
-
-
Silanization of Iron Oxide Nanoparticles:
-
Disperse the washed iron oxide nanoparticles in 100 mL of ethanol.
-
Add 2.5 mL of the long-chain alkyltrimethoxysilane.
-
Sonicate the mixture for 30 minutes to ensure good dispersion.
-
Stir the reaction at room temperature for 48 hours.
-
Collect the functionalized nanoparticles with a magnet.
-
Wash the nanoparticles three times with toluene.
-
Dry the functionalized nanoparticles under vacuum at 50°C for 24 hours.
-
Protocol 3: Functionalization of Gold Nanoparticles (AuNPs) with a Thiol-Terminated Silane followed by a Long-Chain Alkylthiol
This protocol involves a two-step process to first create a silica shell around the gold nanoparticles and then functionalize them.
Materials:
-
Gold (III) chloride trihydrate (HAuCl₄·3H₂O)
-
Trisodium citrate dihydrate
-
(3-Mercaptopropyl)trimethoxysilane (MPTMS)
-
Long-chain alkylthiol (e.g., 1-octadecanethiol)
-
Ethanol (anhydrous)
Procedure:
-
Synthesis of Gold Nanoparticles:
-
In a flask, bring 100 mL of a 0.01% (w/v) HAuCl₄ solution to a rolling boil with vigorous stirring.
-
Rapidly add 2.5 mL of a 1% (w/v) trisodium citrate solution. The solution will change color from yellow to deep red.
-
Continue boiling and stirring for 15 minutes.
-
Allow the solution to cool to room temperature.
-
-
Silanization of Gold Nanoparticles:
-
To the gold nanoparticle solution, add 100 µL of MPTMS.
-
Stir the mixture at room temperature for 24 hours.
-
Collect the nanoparticles by centrifugation (12,000 x g, 30 min).
-
Wash the nanoparticles twice with ethanol.
-
-
Hydrophobic Functionalization:
-
Disperse the MPTMS-functionalized gold nanoparticles in 50 mL of ethanol.
-
Add a solution of 100 mg of the long-chain alkylthiol in 10 mL of ethanol.
-
Stir the mixture for 12 hours at room temperature.
-
Collect the functionalized nanoparticles by centrifugation (12,000 x g, 30 min).
-
Wash the nanoparticles three times with ethanol.
-
Dry the final product under a stream of nitrogen.
-
Data Presentation
The successful functionalization of nanoparticles should be confirmed by a suite of characterization techniques. The following tables present representative quantitative data for nanoparticles before and after functionalization with a long-chain alkylsilane.
Table 1: Hydrodynamic Diameter and Polydispersity Index (PDI)
| Nanoparticle Sample | Hydrodynamic Diameter (nm) | PDI |
| Bare Silica Nanoparticles | 105 ± 5 | 0.15 |
| Silanized Silica Nanoparticles | 125 ± 7 | 0.20 |
| Bare Iron Oxide Nanoparticles | 15 ± 2 | 0.25 |
| Silanized Iron Oxide Nanoparticles | 30 ± 4 | 0.30 |
| Bare Gold Nanoparticles | 20 ± 3 | 0.18 |
| Silanized Gold Nanoparticles | 35 ± 5 | 0.22 |
Table 2: Zeta Potential Measurements
| Nanoparticle Sample | Zeta Potential (mV) |
| Bare Silica Nanoparticles | -45 ± 3 |
| Silanized Silica Nanoparticles | -15 ± 2 |
| Bare Iron Oxide Nanoparticles | +20 ± 2 |
| Silanized Iron Oxide Nanoparticles | +5 ± 1 |
| Bare Gold Nanoparticles | -30 ± 4 |
| Silanized Gold Nanoparticles | -10 ± 3 |
Table 3: Thermogravimetric Analysis (TGA) for Grafting Density
| Nanoparticle Sample | Weight Loss (%) |
| Silanized Silica Nanoparticles | 15 |
| Silanized Iron Oxide Nanoparticles | 12 |
| Silanized Gold Nanoparticles | 8 |
Visualizations
Caption: Workflow for the functionalization of silica nanoparticles.
Caption: Workflow for the functionalization of iron oxide nanoparticles.
Caption: General mechanism of nanoparticle silanization.
Application Notes and Protocols for Docosamethyldecasilane in Dielectric Insulation Fluids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Docosamethyldecasilane is a long-chain polysiloxane fluid, a member of the polydimethylsiloxane (PDMS) family of silicone oils. These fluids are characterized by their stable, inert, and versatile properties, making them highly suitable for demanding applications such as dielectric insulation. Their high dielectric strength, thermal stability, and low volatility make them excellent alternatives to traditional mineral oils in electrical equipment like transformers and capacitors.[1][2][3] This document provides detailed application notes, experimental protocols, and performance data for the use of this compound and similar long-chain PDMS fluids as dielectric insulators.
Application Notes
Key Advantages of this compound as a Dielectric Fluid
-
High Dielectric Strength: Silicone fluids, including this compound, possess excellent insulating properties, effectively preventing electrical discharge.[2][3][4][5]
-
Thermal Stability: These fluids can operate over a wide range of temperatures, from as low as -50°C to over 200°C, without significant degradation of their properties.[3][4]
-
Oxidation Resistance: The siloxane backbone is highly resistant to oxidation, leading to a longer service life compared to hydrocarbon-based oils.[2][4]
-
Low Flammability: this compound has a high flash point and fire point, significantly enhancing the safety of electrical equipment.[4]
-
Chemical Inertness: It is chemically inert and compatible with a wide range of materials used in electrical equipment, including metals, plastics, and elastomers.[1][3]
-
Low Volatility: The low vapor pressure of long-chain siloxanes minimizes evaporative losses, ensuring consistent performance over time.[1]
-
Environmental and Safety Profile: Silicone fluids are generally considered non-toxic and have a better environmental profile compared to mineral oils.[2]
Primary Applications
-
Transformers and Capacitors: As an insulating and cooling medium in high-voltage transformers and capacitors.[1][3]
-
Electronic Coolant: For direct immersion cooling of electronic components and systems.
-
High-Voltage Switchgear: As an arc-quenching medium in circuit breakers and other switchgear.
-
Power Cables: As a filling compound in high-voltage power cables to enhance insulation and prevent moisture ingress.
Quantitative Data Summary
The following tables summarize the typical physical and electrical properties of long-chain polydimethylsiloxane fluids, which are representative of this compound.
Table 1: Physical Properties of Representative Long-Chain PDMS Fluids
| Property | Typical Value | Units |
| Appearance | Clear, colorless, odorless liquid | - |
| CAS Number | 63148-62-9 (for general PDMS) | - |
| Viscosity @ 25°C | 50 - 1,000,000 | cSt |
| Specific Gravity @ 25°C | 0.955 - 0.978 | g/cm³ |
| Pour Point | -50 | °C |
| Flash Point | 260 - 300 | °C |
| Thermal Conductivity @ 25°C | 0.10 - 0.16 | W/(m·K) |
Data sourced from multiple polydimethylsiloxane datasheets.[4][6]
Table 2: Electrical Properties of Representative Long-Chain PDMS Fluids
| Property | Typical Value | Units |
| Dielectric Strength | 375 - 400 | volts/mil |
| Dielectric Constant @ 25°C, 50Hz | 2.60 - 2.80 | - |
| Volume Resistivity | ≥1.0 × 10¹⁵ | Ω·cm |
| Dielectric Loss Factor @ 25°C, 50Hz | ≤1.0 × 10⁻⁴ | - |
| Breakdown Voltage | ≥1.0 | kV/mm |
Data sourced from multiple polydimethylsiloxane datasheets.[4][5][6]
Experimental Protocols
Detailed methodologies for key experiments to evaluate the properties of dielectric insulation fluids are provided below. These protocols are based on established ASTM standards.
Protocol 1: Determination of Dielectric Breakdown Voltage
Based on ASTM D877 - Standard Test Method for Dielectric Breakdown Voltage of Insulating Liquids Using Disk Electrodes
-
Objective: To measure the voltage at which the insulating liquid breaks down under an applied electrical field.
-
Apparatus:
-
High-voltage AC source with a variable transformer.
-
Test cell with two parallel disk electrodes (typically 25.4 mm in diameter with a 2.54 mm gap).
-
Voltage measurement device.
-
-
Procedure:
-
Ensure the test cell and electrodes are clean and dry.
-
Rinse the test cell with a sample of the fluid to be tested.
-
Fill the test cell with the fluid sample until the electrodes are fully submerged.
-
Allow the sample to sit for at least 3 minutes to allow air bubbles to dissipate.
-
Apply a voltage at a uniform rate of increase (typically 3 kV/s) until breakdown occurs, indicated by a sustained arc between the electrodes.
-
Record the breakdown voltage.
-
Perform five repetitions and calculate the average breakdown voltage.
-
Protocol 2: Determination of Dielectric Constant and Dissipation Factor
Based on ASTM D924 - Standard Test Method for Dissipation Factor (or Power Factor) and Relative Permittivity (Dielectric Constant) of Electrical Insulating Liquids
-
Objective: To measure the dielectric constant and dissipation factor of the insulating liquid, which are crucial for understanding its energy storage and loss characteristics.
-
Apparatus:
-
Capacitance bridge or a similar instrument.
-
Test cell consisting of two concentric cylindrical electrodes.
-
Temperature-controlled chamber.
-
-
Procedure:
-
Clean and dry the test cell.
-
Measure the capacitance of the empty test cell (C₀).
-
Fill the test cell with the fluid sample.
-
Measure the capacitance (Cₓ) and dissipation factor (Dₓ) of the filled test cell at the desired frequency (e.g., 60 Hz) and temperature.
-
The dielectric constant (εᵣ) is calculated as: εᵣ = Cₓ / C₀.
-
The dissipation factor is read directly from the instrument.
-
Protocol 3: Determination of Volume Resistivity
Based on ASTM D257 - Standard Test Methods for DC Resistance or Conductance of Insulating Materials
-
Objective: To measure the DC volume resistivity of the insulating liquid, which indicates its ability to resist the flow of direct current.
-
Apparatus:
-
High-voltage DC source.
-
Electrometer or picoammeter.
-
Three-terminal test cell.
-
-
Procedure:
-
Clean and dry the test cell.
-
Fill the test cell with the fluid sample.
-
Apply a DC voltage (e.g., 500 V) across the electrodes.
-
Measure the current flowing through the liquid after a specified electrification time (e.g., 60 seconds).
-
Calculate the volume resistivity (ρᵥ) using the formula: ρᵥ = (A/t) * (V/I), where A is the effective area of the guarded electrode, t is the average thickness of the specimen, V is the applied voltage, and I is the measured current.
-
Visualizations
Caption: Experimental workflow for determining dielectric breakdown voltage.
Caption: Key property considerations for selecting a dielectric insulation fluid.
References
- 1. Silicone oil CAS#: 63148-62-9 [m.chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. silicorex.com [silicorex.com]
- 4. CAS 63148-62-9 201 Dimethyl Silicone Oil/Polydimethylsiloxane-SILICONE OIL/SILICONE EMULSION/D4/D5 [siliconeall.com]
- 5. Wide Temperature Dielectric Silicone Fluids [clearcoproducts.com]
- 6. Polydimethylsiloxane Silicone Oil PDMS For Electrical Insulation -SILICONE OIL/SILICONE EMULSION/D4/D5 [siliconeall.com]
Application Notes and Protocols: Synthesis of Siloxane Bonds on Surfaces
This document provides detailed protocols for the functionalization of surfaces through the formation of covalent siloxane bonds. The methodologies described are intended for researchers, scientists, and drug development professionals aiming to modify surfaces such as glass, silicon, and other metal oxides.
Introduction
Silanization is a chemical process that modifies a surface by attaching organofunctional alkoxysilane molecules.[1] This process is fundamental for a wide range of applications, including the immobilization of biomolecules for biosensors, creating hydrophobic or hydrophilic coatings, and promoting adhesion between organic and inorganic materials.[1][2] The formation of siloxane bonds (Si-O-Si) occurs between the silane and hydroxyl (-OH) groups present on the substrate's surface.[1][3] The reaction typically proceeds in two steps: first, hydrolysis of the labile groups on the silane (e.g., alkoxy or chloro groups) to form reactive silanols, followed by a condensation reaction with the surface hydroxyl groups to form a stable, covalent siloxane linkage.[4] The quality and uniformity of the resulting silane layer are highly dependent on reaction conditions, including surface preparation, water availability, solvent, and curing temperature.[5][6]
This guide details both solution-phase and vapor-phase deposition methods, providing quantitative data for comparison and step-by-step experimental protocols.
Quantitative Data Summary
The following table summarizes key quantitative parameters from various silanization protocols to facilitate method selection and comparison.
| Parameter | Solution-Phase Deposition | Vapor-Phase Deposition | Reference |
| Silane Concentration | 0.1 mg/mL - 20 mg/mL; 1-10% (v/v) | 100 µL in vacuum desiccator; 5 torr vapor pressure | [7][8][9][10][11] |
| Common Solvents | Toluene (anhydrous), Ethanol/Water (95:5), Acetone | N/A (gas phase) | [7][9][12] |
| Reaction Time | 30 minutes - 24 hours | 5 minutes - 24 hours | [7][9][12] |
| Reaction Temperature | Room Temperature - 70°C | 50°C - 120°C | [7][9][12] |
| Curing Temperature | 70°C - 125°C | Typically not required post-deposition | [7][10][12] |
| Curing Time | 5 minutes - 24 hours | N/A | [7][10][12] |
| Typical Layer Thickness | Monolayer to multilayer (3.5 Å - 14 Å+) | Near-monolayer (~4-5 Å) | [9] |
| Catalyst (optional) | Triethylamine, Acetic Acid (to adjust pH to 4.5-5.5) | Amines (can promote reaction) | [7][10][12] |
Experimental Protocols
Protocol 1: General Substrate Cleaning and Activation
A pristine and hydrophilic surface is critical for uniform silanization. The goal is to remove organic contaminants and generate a high density of surface hydroxyl groups.
Materials:
-
Substrates (e.g., glass slides, silicon wafers)
-
Detergent solution (e.g., 2% Hellmanex)
-
Acetone, Methanol, or Isopropanol
-
Deionized (DI) Water
-
Nitrogen or Argon gas source
-
Plasma cleaner or UV-Ozone cleaner (recommended) or chemical activation solutions.
Chemical Activation Solutions (Use with extreme caution in a fume hood):
-
RCA Clean (SC-1): 5:1:1 mixture of DI water, 30% hydrogen peroxide (H₂O₂), and 25% ammonium hydroxide (NH₄OH).[7]
-
Piranha Solution: 3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% H₂O₂. (EXTREMELY CORROSIVE AND REACTIVE)
-
Acid/Methanol: 1:1 mixture of methanol and concentrated hydrochloric acid (HCl).[7]
Procedure:
-
Initial Cleaning: Sonicate substrates in a detergent solution for 20-30 minutes.[13]
-
Rinsing: Rinse thoroughly with DI water 10-15 times until all detergent is removed.[13]
-
Solvent Wash: Sonicate in acetone for 20 minutes, followed by a brief rinse with methanol or isopropanol.[13]
-
Drying: Dry the substrates under a stream of nitrogen or argon gas.[13]
-
Surface Activation (Choose one method):
-
Plasma/UV-Ozone (Recommended): Place dried substrates in a plasma or UV-Ozone cleaner for 5-20 minutes to activate the surface, creating hydroxyl groups.[13]
-
Chemical Activation (RCA Clean): Immerse substrates in freshly prepared RCA solution at 75-80°C for 5-15 minutes. Rinse copiously with DI water.[7]
-
Chemical Activation (Piranha): Immerse substrates in freshly prepared Piranha solution for 10-30 minutes. Rinse copiously with DI water.
-
-
Final Drying: Dry the activated substrates under a nitrogen stream and in an oven at 110-120°C for at least 10 minutes. Proceed immediately to silanization.[13]
Protocol 2: Solution-Phase Deposition
This is the most common method, involving the immersion of the substrate in a silane solution.
A. Anhydrous Deposition (using Chlorosilanes or in Anhydrous Solvent)
This method is preferred for achieving a monolayer and minimizing polymerization in the solution.[12]
Materials:
-
Activated substrates
-
Anhydrous Toluene or other suitable organic solvent
-
Organosilane (e.g., octadecyltrichlorosilane (ODTS), dimethyldichlorosilane)
-
Triethylamine (optional catalyst)[7]
-
Nitrogen-filled glove box or desiccator
Procedure:
-
Perform all steps in an inert, dry atmosphere (e.g., glove box) to minimize exposure to atmospheric water.[7]
-
Prepare a 1-2% (v/v) solution of the organosilane in anhydrous toluene. For chlorosilanes, a catalyst like triethylamine can be added.[7]
-
Immerse the activated, dry substrates in the silane solution.[7]
-
Incubate for 30 minutes to 24 hours at room temperature or elevated temperatures (e.g., 70°C).[7] Reaction time depends on the specific silane's reactivity.
-
Remove substrates and rinse sequentially with fresh toluene, ethanol, and acetone to remove unbound silane.[7][8]
-
Curing: Dry the substrates under a nitrogen stream and then cure in an oven. A typical curing process is 110-125°C for 1-2 hours or at 70°C overnight.[7][10]
-
Store the silanized substrates in a desiccator.[13]
B. Aqueous Alcohol Deposition (using Alkoxysilanes)
This is a facile method but requires careful control of water content to prevent silane polymerization.[10]
Materials:
-
Activated substrates
-
Ethanol (95%) and DI Water (5%) mixture
-
Organosilane (e.g., (3-aminopropyl)triethoxysilane (APTES))
-
Acetic acid
Procedure:
-
Prepare a 95:5 ethanol:water solution. Adjust the pH to 4.5-5.5 using acetic acid.[10][14]
-
Add the alkoxysilane to the solution with stirring to a final concentration of 2% (v/v).[10][14]
-
Allow the solution to stand for 5-10 minutes for the silane to hydrolyze.[10][14]
-
Immerse the activated substrates in the solution for 1-5 minutes with gentle agitation.[10]
-
Remove the substrates and rinse briefly with fresh ethanol to remove excess silane.[10]
-
Curing: Dry under nitrogen and cure in an oven at 110°C for 5-10 minutes or at room temperature for 24 hours.[10]
Protocol 3: Vapor-Phase Deposition
Vapor-phase silanization is preferred for creating highly uniform, thin monolayers, as it avoids issues with solvent contamination and silane polymerization in solution.[11][15]
Materials:
-
Activated substrates
-
Vacuum desiccator or a dedicated vapor deposition chamber
-
Small container (e.g., watch glass)
-
Liquid organosilane (e.g., a trichlorosilane)
Procedure:
-
Place the activated, dry substrates inside a vacuum desiccator.[11]
-
In a separate small container (e.g., watch glass), place a small amount (e.g., 100-200 µL) of the liquid organosilane. Place this container inside the desiccator, ensuring it is not in contact with the substrates.[11]
-
Seal the desiccator and apply a vacuum for several seconds to a few minutes to reduce the pressure and induce vaporization of the silane.[11]
-
Close the vacuum valve and leave the substrates exposed to the silane vapor for 4-24 hours at a controlled temperature (typically between 50°C and 120°C).[11][12]
-
Vent the desiccator carefully in a fume hood to release the vacuum and remove residual silane vapor.
-
Remove the substrates and rinse with an appropriate solvent (e.g., toluene or acetone) to remove any physisorbed molecules.
-
Dry under a stream of nitrogen. A post-deposition bake is often not required but can be performed to enhance stability.[12]
Mandatory Visualizations
Logical Workflow for Surface Silanization
Chemical Pathway of Siloxane Bond Formation
References
- 1. Silanization - Wikipedia [en.wikipedia.org]
- 2. parksystems.com [parksystems.com]
- 3. lehigh.edu [lehigh.edu]
- 4. Organosilane deposition for microfluidic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. juser.fz-juelich.de [juser.fz-juelich.de]
- 7. surfmods.jp [surfmods.jp]
- 8. peptideweb.com [peptideweb.com]
- 9. Comparative Study of Solution Phase and Vapor Phase Deposition of Aminosilanes on Silicon Dioxide Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 10. gelest.com [gelest.com]
- 11. researchgate.net [researchgate.net]
- 12. Applying a Silane Coupling Agent - Gelest [technical.gelest.com]
- 13. Surface Chemistry Protocol | Popa Lab [popalab.uwm.edu]
- 14. gelest.com [gelest.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Surface Passivation Using Long-Chain Silanes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the theory and practice of surface passivation using long-chain silanes. This technique is critical for a variety of applications in research and drug development, including the creation of hydrophobic surfaces, prevention of non-specific protein adsorption, and the functionalization of nanoparticles and biosensors.
Introduction to Long-Chain Silane Passivation
Long-chain silanes are organosilicon compounds that possess a hydrolytically sensitive group (e.g., chloro- or alkoxy- group) and a long alkyl chain (typically C8, C12, or C18). These molecules readily react with hydroxylated surfaces, such as glass, silicon, and many metal oxides, to form a dense, self-assembled monolayer (SAM). This monolayer effectively alters the surface properties, most notably increasing hydrophobicity and reducing surface energy. The long alkyl chains pack together to form a "brush-like" layer that can prevent interactions between the underlying substrate and its environment. This passivation is crucial in many biological applications to minimize non-specific binding of proteins and cells, thereby improving the signal-to-noise ratio in assays and enhancing the biocompatibility of materials.
Mechanism of Surface Passivation
The passivation of a surface with a long-chain silane, such as octadecyltrichlorosilane (OTS), is a multi-step process. First, the reactive headgroup of the silane hydrolyzes in the presence of trace amounts of water to form silanols. These silanols then condense with the hydroxyl groups present on the substrate surface, forming stable siloxane (Si-O-Substrate) bonds. Finally, adjacent silane molecules can cross-link with each other, forming a robust and stable monolayer.
Caption: Chemical pathway of surface passivation with long-chain silanes.
Quantitative Data on Surface Passivation
The effectiveness of surface passivation can be quantified by measuring changes in surface properties. The most common metrics are water contact angle, which indicates hydrophobicity, and ellipsometric thickness, which confirms the presence of the monolayer. Surface energy calculations provide a more fundamental understanding of the altered surface properties.
Table 1: Water Contact Angles on Various Substrates Passivated with Long-Chain Silanes
| Silane | Substrate | Water Contact Angle (°) |
| Octyltrichlorosilane (C8) | Silicon/SiO2 | ~99° |
| Dodecyltrichlorosilane (C12) | Silicon/SiO2 | ~105° |
| Octadecyltrichlorosilane (C18) | Silicon/SiO2 | 104° - 110° |
| Octadecyltrichlorosilane (C18) | Glass | ~104° |
| Octadecyltrichlorosilane (C18) | Mica | >90° |
| Perfluorooctyltrichlorosilane | Silicon/SiO2 | ~110° |
Table 2: Ellipsometric Thickness of Long-Chain Silane Monolayers on Silicon/SiO2
| Silane | Ellipsometric Thickness (Å) |
| Decyltrichlorosilane (C10) | ~15 Å |
| Dodecyltrichlorosilane (C12) | ~17 Å |
| Octadecyltrichlorosilane (C18) | 22 - 25 Å |
Table 3: Surface Energy of Modified Surfaces
| Surface Treatment | Substrate | Surface Free Energy (mN/m) |
| Untreated | Silicon/SiO2 | High (Hydrophilic) |
| Octadecyltrichlorosilane (OTS) | Silicon/SiO2 | Low (Hydrophobic) |
Note: The exact values can vary depending on the specific experimental conditions, such as the cleanliness of the substrate, the deposition method, and the age of the silane solution.
Experimental Protocols
A generalized workflow for surface passivation with long-chain silanes involves substrate cleaning, silanization, and post-treatment.
Caption: General experimental workflow for surface passivation.
Protocol for Passivating Glass Coverslips for Cell Culture and Microscopy
This protocol is designed to create a hydrophobic surface on glass coverslips to prevent non-specific cell adhesion and reduce background fluorescence in microscopy.
Materials:
-
Glass coverslips
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂). CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood and wear appropriate personal protective equipment (PPE).
-
Deionized (DI) water
-
Anhydrous toluene or hexane
-
Octadecyltrichlorosilane (OTS)
-
Nitrogen gas
-
Sonicator
-
Oven
Procedure:
-
Cleaning:
-
Place glass coverslips in a glass container.
-
Submerge the coverslips in Piranha solution for 30-60 minutes at room temperature.
-
Carefully decant the Piranha solution into a designated waste container.
-
Rinse the coverslips thoroughly with DI water (at least 5 times).
-
Sonicate the coverslips in DI water for 15 minutes.
-
Rinse again with DI water and dry with a stream of nitrogen gas.
-
For a highly hydroxylated surface, you can also use a plasma cleaner.
-
-
Silanization (Solution Phase):
-
Prepare a 1% (v/v) solution of OTS in anhydrous toluene or hexane in a sealed container under a dry, inert atmosphere (e.g., in a glove box).
-
Immerse the cleaned and dried coverslips in the OTS solution for 1-2 hours at room temperature.
-
Remove the coverslips from the solution and rinse thoroughly with the anhydrous solvent (toluene or hexane) to remove excess silane.
-
Rinse with ethanol or isopropanol.
-
Dry the coverslips with a stream of nitrogen gas.
-
-
Curing:
-
Place the silanized coverslips in an oven at 100-120°C for 30-60 minutes to promote cross-linking of the silane monolayer.
-
-
Storage:
-
Store the passivated coverslips in a clean, dry, and sealed container.
-
Protocol for Functionalizing Nanoparticles for Drug Delivery
This protocol describes a general method for modifying the surface of polymeric nanoparticles (e.g., PLGA) or silica nanoparticles with long-chain silanes to enhance their hydrophobicity and stability.
Materials:
-
Nanoparticle suspension in a suitable solvent
-
Long-chain alkoxysilane (e.g., octadecyltriethoxysilane)
-
Ethanol
-
DI water
-
Acetic acid (optional, for pH adjustment)
-
Centrifuge
Procedure:
-
Nanoparticle Preparation:
-
Synthesize nanoparticles using your established protocol. Ensure they are well-dispersed in a solvent compatible with the silanization reaction (e.g., ethanol).
-
-
Silanization:
-
Prepare a silane solution (e.g., 2-5% v/v) in an ethanol/water mixture (e.g., 95:5 v/v). The water is necessary for the hydrolysis of the alkoxysilane. A small amount of acetic acid can be added to catalyze the hydrolysis.
-
Add the silane solution to the nanoparticle suspension while stirring.
-
Allow the reaction to proceed for 4-24 hours at room temperature with continuous stirring.
-
-
Washing:
-
Centrifuge the nanoparticle suspension to pellet the functionalized nanoparticles.
-
Remove the supernatant and resuspend the nanoparticles in fresh ethanol.
-
Repeat the centrifugation and washing steps at least three times to remove unreacted silane and byproducts.
-
-
Final Dispersion:
-
After the final wash, resuspend the passivated nanoparticles in the desired solvent for your downstream application.
-
Protocol for Passivating Biosensor Surfaces to Reduce Non-Specific Binding
This protocol is suitable for passivating silicon-based or gold biosensor chips to minimize the non-specific adsorption of proteins and other biomolecules, thereby improving assay sensitivity.
Materials:
-
Biosensor chips (e.g., silicon nitride or gold-coated silicon)
-
UV/Ozone cleaner or plasma cleaner
-
Anhydrous solvent (e.g., toluene)
-
Long-chain alkyltrichlorosilane (e.g., dodecyltrichlorosilane)
-
Ethanol
-
Nitrogen gas
Procedure:
-
Surface Cleaning and Hydroxylation:
-
Clean the biosensor chips with a suitable solvent to remove organic contaminants.
-
Expose the chips to a UV/Ozone cleaner or an oxygen plasma for 5-15 minutes to both clean the surface and generate hydroxyl groups.
-
-
Silanization (Vapor Phase Deposition - recommended for delicate surfaces):
-
Place the cleaned and activated biosensor chips in a vacuum desiccator.
-
In a small container within the desiccator, place a few drops of the long-chain alkyltrichlorosilane.
-
Evacuate the desiccator to a low pressure to promote the vaporization of the silane.
-
Leave the chips in the silane vapor for several hours (e.g., 2-12 hours) at room temperature.
-
-
Post-Treatment:
-
Vent the desiccator and remove the biosensor chips.
-
Rinse the chips with an anhydrous solvent (e.g., toluene) followed by ethanol to remove any physisorbed silane.
-
Dry the chips with a gentle stream of nitrogen.
-
Applications in Drug Development
Long-chain silane passivation creates a barrier that prevents unwanted interactions between a surface and biological molecules. This is particularly valuable in drug development for enhancing the reliability and performance of various assays and delivery systems.
Caption: Passivation prevents non-specific biomolecule interaction.
-
Improving Assay Performance: In high-throughput screening and other cell-based assays, non-specific binding of drugs or proteins to the well plates can lead to inaccurate results. Passivating the surface of microplates with long-chain silanes can significantly reduce this background noise.
-
Enhancing Biosensor Specificity: For label-free biosensors like surface plasmon resonance (SPR), non-specific binding to the sensor surface can obscure the signal from the target analyte. A well-passivated surface ensures that only the specific binding events are detected.
-
Stabilizing Drug Delivery Systems: The surface of nanoparticles used for drug delivery can be modified with long-chain silanes to increase their hydrophobicity, which can influence their circulation time and interaction with cell membranes. This can also prevent the premature release of encapsulated drugs.[1] The stability of silane monolayers is crucial for these applications, and it has been shown that increasing the alkyl chain length can enhance stability in aqueous solutions.[2][3][4]
By providing a robust and inert surface, long-chain silane passivation is a versatile tool for researchers and professionals in the field of drug development, enabling more accurate and reliable experimental outcomes.
References
- 1. Recent Advances in the Surface Functionalization of PLGA-Based Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability of silanols and grafted alkylsilane monolayers on plasma-activated mica surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of High Molecular Weight Polysilanes
Welcome to the technical support center for the synthesis of high molecular weight polysilanes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the experimental challenges in this field.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of high molecular weight polysilanes.
Issue 1: Low Yield of High Molecular Weight Polysilane
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inefficient Reductant Dispersion (Wurtz-type Coupling) | Use sonochemical agitation during the reaction to improve the dispersion of the alkali metal.[1] | Increased reaction rate and higher yield of the high molecular weight polymer fraction.[1] |
| Premature Termination of Polymerization | Ensure rigorous exclusion of moisture and oxygen by using dried solvents and an inert atmosphere (e.g., argon). | Minimize side reactions that quench reactive intermediates, leading to higher molecular weight and yield. |
| Suboptimal Reaction Temperature | For Wurtz-type coupling, lower temperatures in solvents like THF can increase yields.[2] For dehydrocoupling, the optimal temperature will depend on the specific catalyst used. | Improved control over the polymerization process and suppression of side reactions.[2] |
| Formation of Cyclic Oligomers | In Wurtz-type coupling, the formation of five and six-membered rings competes with polymer growth.[3] Modifying reaction conditions (e.g., solvent, temperature) can influence the product distribution.[2] | A shift in the product distribution towards the high molecular weight polymer and away from cyclic byproducts. |
| Ineffective Catalyst (Dehydrocoupling) | Screen different transition metal catalysts (e.g., zirconocene, titanocene complexes) to find one that is optimal for the specific silane monomer.[4] Note that late transition metals may only produce short chains.[5] | Identification of a more efficient catalyst, leading to higher conversion and molecular weight. |
Issue 2: Broad or Bimodal Molecular Weight Distribution
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Multiple Reaction Mechanisms (Wurtz-type Coupling) | Wurtz-type coupling often produces a trimodal distribution with a low molecular weight fraction and two high molecular weight fractions.[3] Using sonochemistry can result in a monomodal product distribution for aryl-substituted monomers.[1] | A narrower, more uniform molecular weight distribution. |
| Side Reactions and Chain Scission | Strong Lewis acids used as catalysts can cause cleavage of Si-Si bonds, leading to lower molecular weight products.[6][7] | Preservation of the polymer backbone and a higher average molecular weight. |
| Lack of Control Over Initiation and Propagation | Anionic polymerization of "masked disilenes" or ring-opening polymerization of strained cyclosilanes can offer better control over the polymer's microstructure.[8][9] | A more well-defined polysilane with a narrower molecular weight distribution. |
| Aggregation of Polymer Chains | Polysilanes can aggregate even at low concentrations, which can complicate molecular weight analysis.[10] Ensure complete dissolution, possibly by gentle heating, before characterization.[10] | Accurate determination of the molecular weight distribution. |
Frequently Asked Questions (FAQs)
Q1: What are the main methods for synthesizing high molecular weight polysilanes?
A1: The most common methods are Wurtz-type coupling of dichlorosilanes and dehydrogenative coupling of hydrosilanes.[3][11] Other methods include anionic polymerization of "masked disilenes" and ring-opening polymerization of strained cyclosilanes.[8][9]
Q2: Why is Wurtz-type coupling often problematic?
A2: Wurtz-type coupling requires harsh reaction conditions, which limits the types of functional groups that can be present on the monomers.[9][12] It often results in low yields of the high molecular weight polymer and a broad, multimodal molecular weight distribution.[1][3]
Q3: What are the advantages of dehydrogenative coupling?
A3: Dehydrogenative coupling is a cleaner reaction with hydrogen gas as the main byproduct, and it allows for more control over the polymer's stereochemistry and chain length.[5]
Q4: How can I purify the synthesized polysilanes?
A4: A common method for purifying solid polysilanes is reprecipitation. This involves dissolving the crude product in a good solvent (e.g., toluene, THF) and then adding a poor solvent (e.g., isopropanol, ethanol) to precipitate the higher molecular weight polymer, leaving impurities and low molecular weight oligomers in solution.[6]
Q5: What are some key characterization techniques for polysilanes?
A5: Key characterization techniques include:
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si): To determine the polymer's structure and microstructure.[4][6]
-
UV-Vis Spectroscopy: To study the electronic properties arising from σ-conjugation in the Si-Si backbone.[1]
-
Thermogravimetric Analysis (TGA): To assess the thermal stability and ceramic yield.[13]
Experimental Protocols
Protocol 1: Wurtz-type Coupling Synthesis of Poly(methylphenylsilane)
-
Preparation: Dry all glassware in an oven overnight. Assemble the reaction apparatus (e.g., three-neck flask with a condenser, mechanical stirrer, and nitrogen inlet) and flame-dry under a stream of inert gas (argon or nitrogen).
-
Reaction Setup: Add freshly cut sodium metal to anhydrous toluene in the reaction flask. Heat the mixture to the reflux temperature of toluene and stir vigorously to create a fine dispersion of sodium.
-
Monomer Addition: Slowly add a solution of methylphenyldichlorosilane in anhydrous toluene to the sodium dispersion over a period of 1-2 hours.
-
Polymerization: Maintain the reaction mixture at reflux with vigorous stirring for several hours. The reaction progress can be monitored by the formation of a purple or blue color, indicating the presence of polysilane anions.
-
Quenching: After the desired reaction time, cool the mixture to room temperature and cautiously quench the excess sodium by adding a small amount of isopropanol or ethanol.
-
Workup: Filter the reaction mixture to remove sodium chloride and any unreacted sodium.
-
Purification: Concentrate the filtrate and precipitate the polymer by adding it to a large volume of a non-solvent like isopropanol. Collect the precipitated polymer by filtration and dry it under vacuum.
Protocol 2: Dehydrogenative Coupling of Phenylsilane
-
Catalyst Preparation: In an inert atmosphere glovebox, dissolve a suitable catalyst (e.g., a zirconocene or titanocene complex) in an anhydrous, deoxygenated solvent like toluene.
-
Reaction Setup: In a separate flask, also inside the glovebox, dissolve phenylsilane in the same solvent.
-
Polymerization: Add the catalyst solution to the monomer solution. The reaction is typically carried out at room temperature or with gentle heating. Hydrogen gas will be evolved as the reaction proceeds.
-
Monitoring: The progress of the polymerization can be monitored by the increase in viscosity of the solution.
-
Termination and Workup: Once the desired molecular weight is achieved (as determined by preliminary experiments or in-situ monitoring), the reaction can be terminated by exposing it to air or by adding a quenching agent like methanol.
-
Purification: The polymer can be isolated by removing the solvent under vacuum. Further purification can be achieved by precipitation from a good solvent into a non-solvent.
Quantitative Data Summary
Table 1: Effect of Lewis Acid Catalyst on Poly(methylphenylsilane) Synthesis via Reductive Coupling with Mg [6][7]
| Lewis Acid | Yield (%) | Mn ( g/mol ) | Mw/Mn | λmax (nm) |
| FeCl₂ | 68.0 | 6700 | 2.4 | 332.0 |
| ZnCl₂ | 71.2 | 8200 | 2.1 | 332.5 |
| CuCl | 44.1 | 6200 | 2.6 | 332.2 |
| AlCl₃ | Low | Low | - | - |
Table 2: Effect of Reaction Temperature on Reductive Coupling of Dichloromethylphenylsilane with Mg/FeCl₂ [7]
| Temperature (°C) | Yield (%) | Mn ( g/mol ) | Mw/Mn |
| 0 | 15.3 | 2100 | 1.8 |
| 25 (Room Temp) | 68.0 | 6700 | 2.4 |
| 60 | 35.2 | 4500 | 2.2 |
Visualizations
Caption: Workflow for Wurtz-type coupling synthesis of polysilanes.
Caption: Troubleshooting flowchart for low polysilane yield.
References
- 1. chemistry.illinois.edu [chemistry.illinois.edu]
- 2. researchgate.net [researchgate.net]
- 3. Polysilane - Wikipedia [en.wikipedia.org]
- 4. Dehydrogenative coupling of silanes - Wikipedia [en.wikipedia.org]
- 5. mcindoe / Dehydrocoupling of silanes [mcindoe.pbworks.com]
- 6. Synthesis of Polysilanes Using Mg and Lewis Acid and the Consideration of This Reaction Mechanism [scirp.org]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. mdpi.com [mdpi.com]
- 10. Molecular size and solubility conditions of polysilane macromolecules with different topology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Challenges in the Synthesis and Processing of Hydrosilanes as Precursors for Silicon Deposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scribd.com [scribd.com]
- 13. akjournals.com [akjournals.com]
Technical Support Center: Silane Functionalization of Hydroxylated Surfaces
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with silane functionalization of hydroxylated surfaces such as glass, silicon wafers, and other metal oxides.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the silanization process in a question-and-answer format.
Q1: My silanized surface has a very low water contact angle, indicating it is not hydrophobic as expected. What went wrong?
A1: This issue, often termed "failed silanization," can stem from several factors:
-
Incomplete Surface Hydroxylation: The foundational step for successful silanization is a high density of hydroxyl (-OH) groups on the substrate surface. Insufficient cleaning or activation will result in poor silane coverage.
-
Inactive Silane: Silanes are susceptible to hydrolysis and self-condensation upon exposure to moisture.[1][2] If your silane has been improperly stored or is old, it may have already polymerized in the container and will not be reactive with the surface.
-
Insufficient Reaction Time or Temperature: The covalent bond formation between the silane and the surface can be slow. Reaction times may need to be extended (from minutes to several hours), and in some cases, gentle heating (e.g., 50-120°C) can promote the reaction.[3][4]
-
Excess Water in the Reaction: While a trace amount of water is necessary to hydrolyze the alkoxy groups of the silane to reactive silanols, an excess of water can lead to premature polymerization of the silane in solution before it has a chance to bind to the surface.[5][6] This is a common issue in solution-phase depositions.
Q2: I see visible aggregates or a hazy film on my surface after silanization. How can I achieve a uniform monolayer?
A2: The formation of a hazy or aggregated layer indicates uncontrolled polymerization of the silane, leading to multilayers instead of a self-assembled monolayer (SAM).[3] To address this:
-
Control Water Content: This is the most critical parameter. For solution-phase deposition, use anhydrous solvents and control the amount of trace water.[7][8] For vapor-phase deposition, ensure a controlled humidity environment.
-
Use Dilute Silane Solutions: High concentrations of silane (>1-2%) promote self-polymerization in solution.[9] Try reducing the silane concentration significantly, sometimes to as low as 0.01-0.1%.[9]
-
Optimize Deposition Time: Longer deposition times can lead to the growth of multilayers.[7] For monolayer formation, shorter times are often sufficient.
-
Thorough Rinsing: After deposition, a thorough rinse with the anhydrous solvent (e.g., toluene, ethanol) is crucial to remove any loosely bound silanes and aggregates.[9][10] Sonication during rinsing can also be effective.[10]
Q3: My functionalized surface loses its properties after exposure to aqueous solutions. How can I improve the stability of the silane layer?
A3: The hydrolytic instability of silane layers, especially aminosilanes, is a known challenge.[7][11] The siloxane bonds (Si-O-Si) linking the silane to the surface can be hydrolyzed over time.[7]
-
Curing/Annealing: After silanization and rinsing, a curing or annealing step is vital. This is typically done by heating the substrate (e.g., at 110-120°C for 30-60 minutes) to drive the condensation reaction and form stable covalent bonds with the surface, while removing water.[3][12][13]
-
Use of Dipodal Silanes: Silanes with two or three silicon atoms (dipodal or tripodal) can form more cross-linked and stable layers.
-
Proper Surface Preparation: A well-prepared, highly hydroxylated surface will form a denser and more stable silane layer.
-
Choice of Silane: The stability can also depend on the specific silane used. For instance, the length of the alkyl chain in aminosilanes can influence the stability of the layer.[7]
Q4: How can I confirm that my silanization was successful?
A4: Several surface characterization techniques can be employed:
-
Water Contact Angle Goniometry: This is a simple and effective method to assess the change in surface hydrophobicity. A successful hydrophobic silanization will result in a significant increase in the water contact angle.[14]
-
X-ray Photoelectron Spectroscopy (XPS): XPS provides elemental and chemical state information of the surface, confirming the presence of silicon and the specific elements of your silane's functional group.[15][16][17]
-
Ellipsometry: This technique can measure the thickness of the deposited silane layer, which is useful for verifying monolayer formation (typically 0.5-2 nm).[14][17]
-
Atomic Force Microscopy (AFM): AFM can be used to visualize the surface topography and assess the smoothness and uniformity of the silane coating.[14]
Quantitative Data Summary
The following tables summarize key quantitative parameters often used in silanization protocols.
Table 1: Typical Silane Solution Concentrations
| Deposition Method | Silane Concentration (v/v) | Purpose |
| Solution Phase (Monolayer) | 0.01% - 1% | To minimize self-polymerization in solution.[9] |
| Solution Phase (Multilayer/Primer) | 2% - 10% | To create a thicker, cross-linked layer.[12][13] |
| Vapor Phase | N/A (controlled vapor pressure) | For uniform monolayer deposition. |
Table 2: Typical Water Contact Angles on Silanized Surfaces
| Surface | Treatment | Typical Water Contact Angle (°) |
| Glass/Silicon Wafer | Cleaned, Hydroxylated | < 10° |
| Glass/Silicon Wafer | After successful hydrophobic silanization | > 90° |
| Glass/Silicon Wafer | After hydrophilic silanization | Remains low, but surface properties change.[18] |
Table 3: Expected Thickness of Silane Layers
| Layer Type | Expected Thickness | Characterization Technique |
| Monolayer | 0.5 - 2 nm | Ellipsometry, Angle-Resolved XPS (ARXPS)[14][15] |
| Multilayer | > 2 nm (variable) | Ellipsometry |
Experimental Protocols
Protocol 1: Substrate Cleaning and Hydroxylation (Piranha Solution Method)
Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood and wear appropriate personal protective equipment (PPE).
-
Preparation of Piranha Solution: In a designated glass container, slowly add 1 part of 30% hydrogen peroxide (H₂O₂) to 3 parts of concentrated sulfuric acid (H₂SO₄). The solution is highly exothermic.
-
Substrate Immersion: Immerse the glass or silicon wafer substrates in the piranha solution for 15-30 minutes.
-
Rinsing: Remove the substrates and rinse them extensively with deionized (DI) water.
-
Drying: Dry the substrates under a stream of inert gas (e.g., nitrogen or argon) and use them immediately for silanization.
Protocol 2: Solution-Phase Silanization for Monolayer Formation
-
Prepare Silane Solution: In a glovebox or under an inert atmosphere, prepare a 0.1% to 1% (v/v) solution of the desired silane in an anhydrous solvent (e.g., toluene).
-
Substrate Immersion: Immerse the freshly cleaned and hydroxylated substrates in the silane solution.
-
Reaction: Allow the reaction to proceed for 30 minutes to 2 hours at room temperature. For some silanes, gentle heating to 60-80°C can be beneficial.[9]
-
Rinsing: Remove the substrates from the silane solution and rinse them thoroughly with the anhydrous solvent to remove excess, unbound silane.
-
Curing: Cure the substrates in an oven at 110-120°C for 30-60 minutes.[12]
-
Final Rinse: Perform a final rinse with the solvent and dry under a stream of inert gas.
Visualizations
Caption: Experimental workflow for silane functionalization.
Caption: Troubleshooting pathway for silanization issues.
References
- 1. Silane Coupling Agent Storage & Handling Guide | Silane Coupling Agents | Adhesion Promoters | Silane Crosslinkers - SiSiB SILANES [powerchemical.net]
- 2. What precautions should be taken when storing silane coupling agents? | Shin-Etsu Silicone Selection Guide [shinetsusilicone-global.com]
- 3. gelest.com [gelest.com]
- 4. gelest.com [gelest.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. How to Prevent the Loss of Surface Functionality Derived from Aminosilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Silanization of silicon and mica - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Organosilane deposition for microfluidic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reproducibility and stability of silane layers in nanoconfined electrochemical systems - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP01181C [pubs.rsc.org]
- 12. gelest.com [gelest.com]
- 13. CN101885945A - Metal surface silanization treatment method and its application - Google Patents [patents.google.com]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. XPS and ARXPS for Characterizing Multilayers of Silanes on Gold Surfaces [iris.unica.it]
- 17. "Exploring Surface Silanization and Characterization of Thin Films: Fro" by Behnam Moeini [scholarsarchive.byu.edu]
- 18. Hydrophilic Silane Surface Treatments - Gelest [technical.gelest.com]
Technical Support Center: Preventing Aggregation During Nanoparticle Functionalization with Silanes
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges with nanoparticle aggregation during silane functionalization.
Troubleshooting Guide
This guide addresses specific issues that can arise during the experimental process, offering potential causes and solutions.
Issue 1: Immediate and severe aggregation is observed upon addition of the silane.
-
Potential Cause: The concentration of the silane is too high, leading to rapid, uncontrolled polymerization and cross-linking between nanoparticles. Another potential issue is that the solvent conditions are not optimal for the reaction, causing the nanoparticles to become unstable.
-
Solution:
-
Reduce the concentration of the silane in the reaction mixture. It is recommended to perform a concentration optimization study to find the ideal ratio of silane to nanoparticles.
-
Ensure the nanoparticles are well-dispersed in a suitable solvent before adding the silane. The choice of solvent can significantly impact nanoparticle stability. For instance, some nanoparticles may require a co-solvent system or a specific pH to remain dispersed.[1][2]
-
Add the silane dropwise to the nanoparticle suspension while stirring vigorously to ensure a homogeneous reaction and prevent localized high concentrations of the silane.[3]
-
Issue 2: Aggregation occurs during the washing and purification steps after functionalization.
-
Potential Cause: The removal of the reaction solvent and introduction of a new solvent for washing can destabilize the newly functionalized nanoparticles. Centrifugation at high speeds can also force the nanoparticles into close proximity, leading to irreversible aggregation.
-
Solution:
-
When changing solvents, do so gradually. For example, if moving from an organic solvent to an aqueous solution, use a series of solvent mixtures with increasing water content.
-
Optimize the centrifugation speed and duration. Use the minimum force and time required to pellet the nanoparticles.
-
After centrifugation, resuspend the nanoparticle pellet immediately using sonication or vortexing to prevent the formation of hard aggregates.[4]
-
Issue 3: Functionalized nanoparticles aggregate over time during storage.
-
Potential Cause: The silane coating may not be dense or stable enough to prevent long-term aggregation. Changes in pH or temperature during storage can also affect nanoparticle stability. Incomplete removal of reactants or byproducts from the functionalization process can also contribute to instability.
-
Solution:
-
Ensure a complete and dense silane coating by optimizing the reaction time and temperature.[3] The inclusion of a co-silane, such as a polyethylene glycol (PEG)-silane, can provide steric hindrance and improve long-term stability.[5][6]
-
Store the functionalized nanoparticles in a buffer solution at the optimal pH for stability. The ideal pH will depend on the specific silane used and the surface charge of the nanoparticles.
-
Thoroughly purify the nanoparticles after functionalization to remove any unreacted silanes or byproducts that could cause instability. Dialysis can be an effective purification method.[7]
-
Frequently Asked Questions (FAQs)
Q1: What is the role of water in the silanization process and how can it be controlled to prevent aggregation?
A1: Water is essential for the hydrolysis of the alkoxy groups on the silane molecule to form reactive silanol groups.[8][9] These silanol groups can then condense with hydroxyl groups on the nanoparticle surface or with other silanol groups to form a siloxane network. However, an excess of water can lead to rapid self-condensation of the silane in solution, forming polysiloxane aggregates that do not bind to the nanoparticle surface and can cause precipitation.
To control the hydrolysis reaction and prevent aggregation:
-
For reactions in organic solvents, ensure the solvent is anhydrous and add a controlled, stoichiometric amount of water relative to the silane.[10]
-
Alternatively, the reaction can be carried out in a mixture of an organic solvent and water, such as ethanol/water mixtures, to control the rate of hydrolysis.[11]
-
Atmospheric moisture can be sufficient for hydrolysis in some cases, but this is less controlled.[8]
Q2: How does the choice of silane affect nanoparticle stability?
A2: The chemical structure of the silane plays a crucial role in the stability of the functionalized nanoparticles.
-
Chain Length: Longer alkyl chain silanes can provide better steric stabilization, but may also increase hydrophobic interactions that can lead to aggregation if not properly managed.[12]
-
Functional Group: The terminal functional group of the silane will determine the surface chemistry of the nanoparticle. For example, amine-terminated silanes (e.g., APTES) can impart a positive surface charge, which can lead to electrostatic repulsion and stability at certain pH values.[5] However, uncapped amine groups can also lead to nonspecific protein binding and aggregation in biological media.[3] Thiol-terminated silanes (e.g., MPTMS) are useful for subsequent conjugation to gold surfaces or other thiol-reactive molecules.[13]
-
Number of Alkoxy Groups: Trialkoxysilanes are commonly used to form a cross-linked, stable silane layer.[8]
Q3: What characterization techniques can be used to confirm successful functionalization and assess aggregation?
A3: A combination of techniques is recommended:
-
Dynamic Light Scattering (DLS): Measures the hydrodynamic diameter of the nanoparticles in suspension. An increase in particle size after functionalization can indicate aggregation. It is a primary technique for monitoring colloidal stability.[5][6][14]
-
Zeta Potential: Measures the surface charge of the nanoparticles. A change in zeta potential after silanization confirms the modification of the surface chemistry. A sufficiently high positive or negative zeta potential generally indicates good colloidal stability due to electrostatic repulsion.[5][12]
-
Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM): Provides direct visualization of the nanoparticles to assess their morphology and state of aggregation.[5]
-
Fourier-Transform Infrared Spectroscopy (FTIR): Can confirm the presence of the silane on the nanoparticle surface by identifying characteristic vibrational bands of the silane's chemical bonds.[5][15]
-
Thermogravimetric Analysis (TGA): Can be used to quantify the amount of silane grafted onto the nanoparticle surface by measuring the weight loss upon heating.[16]
Quantitative Data Summary
The following table summarizes key experimental parameters from various studies that can be used as a starting point for protocol optimization.
| Parameter | Nanoparticle System | Silane(s) | Solvent | Concentration/Ratio | Temperature (°C) | Time (h) | Reference |
| Silane Concentration | Fe3O4 | APTES & Si-PEG | n-hexane | 0.5% (v/v) total silane | 60 | 48 | [3] |
| Nanoparticle Loading | Fe3O4 | APTES & Si-PEG | n-hexane | 0.4 mg/mL | 60 | 48 | [3] |
| Catalyst Concentration | Fe3O4 | APTES & Si-PEG | n-hexane | 0.01% (v/v) acetic acid | 60 | 48 | [3] |
| Silane to Nanoparticle Ratio | Fe3O4 | APTES | Ethanol/Water | 1.6 mL of 2% v/v APTES to 40 mL of 2 g/L NPs | 50 | 24 | [11] |
| Silane to Nanoparticle Ratio | Fe3O4 | MPTMS | Ethanol/Water | 1.6 mL of 2% v/v MPTMS to 40 mL of 0.5 g/L NPs | 50 | 24 | [11] |
Experimental Protocols & Workflows
Below are diagrams illustrating a general experimental workflow for nanoparticle silanization and a troubleshooting flowchart to address aggregation issues.
Caption: A general experimental workflow for the silanization of nanoparticles.
Caption: A troubleshooting flowchart for addressing nanoparticle aggregation.
References
- 1. Effect of solvent on silicon nanoparticle formation and size: a mechanistic study - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Reproducible Large-Scale Synthesis of Surface Silanized Nanoparticles as an Enabling Nanoproteomics Platform: Enrichment of the Human Heart Phosphoproteome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Silane-based functionalization of synthetic antiferromagnetic nanoparticles for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.chalmers.se [research.chalmers.se]
- 7. Covalently functionalized uniform amino-silica nanoparticles. Synthesis and validation of amine group accessibility and stability - Nanoscale Advances (RSC Publishing) DOI:10.1039/C9NA00772E [pubs.rsc.org]
- 8. gelest.com [gelest.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Functionalization of Fe3O4 NPs by Silanization: Use of Amine (APTES) and Thiol (MPTMS) Silanes and Their Physical Characterization [mdpi.com]
- 12. Surface modification of silica nanoparticles to reduce aggregation and non-specific binding - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Chemical characterization of silanized silver nanoparticles impregnated in poly (methyl methacrylate) resin: An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Wurtz Coupling for Polysilane Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and quality of polysilanes synthesized via the Wurtz coupling reaction.
Frequently Asked Questions (FAQs)
Q1: What is the Wurtz coupling reaction in the context of polysilane synthesis?
The Wurtz coupling reaction is a method used for the synthesis of polysilanes, which are polymers with a silicon backbone. In this reaction, a diorganodichlorosilane is treated with an alkali metal, typically sodium, to form Si-Si bonds and produce the polysilane chain. The general reaction can be represented as:
n R₂SiCl₂ + 2n Na → (R₂Si)n + 2n NaCl
Q2: What are the common challenges encountered in Wurtz coupling for polysilane synthesis?
The primary challenges include low polymer yields, a broad and often bimodal molecular weight distribution of the resulting polymer, and the formation of cyclic silane byproducts.[1] The reaction can also be sensitive to reaction conditions such as solvent, temperature, and the nature of the sodium reductant.
Q3: How can the yield of the Wurtz coupling reaction for polysilanes be improved?
Several strategies can be employed to improve the yield. One effective method is to change the solvent from a high-boiling aromatic solvent like toluene to an ether-based solvent like tetrahydrofuran (THF) and conduct the reaction at room temperature.[1][2][3] The use of additives such as crown ethers or the application of ultrasound can also significantly enhance the reaction rate and yield.
Q4: What is the role of ultrasound in the Wurtz coupling synthesis of polysilanes?
Ultrasound irradiation can lead to a monomodal product distribution and high yields of high molecular weight homopolymers, particularly for aryl-substituted monomers. The mechanical effects of acoustic cavitation can help to clean the surface of the sodium metal, leading to more efficient reduction.
Q5: How do crown ethers improve the synthesis of polysilanes?
Crown ethers, such as 18-crown-6, can increase the polymerization rate and lead to a more controlled reaction, often resulting in a monomodal molecular weight distribution. They are thought to act by complexing the sodium cations, which increases the reactivity of the reducing agent.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the Wurtz coupling for polysilane synthesis.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Polymer Yield | - Inefficient reduction by sodium.- Suboptimal reaction temperature.- Inappropriate solvent.- Formation of cyclic byproducts. | - Use a fine dispersion of sodium metal to increase surface area.- Switch from refluxing toluene to THF at room temperature.[1][2][3]- Consider adding a catalytic amount of a crown ether (e.g., 18-crown-6).- For aryl-substituted dichlorosilanes, consider using ultrasound. |
| Broad or Bimodal Molecular Weight Distribution | - Non-uniform initiation and propagation rates.- Chain scission reactions. | - Performing the reaction in THF at a lower temperature can lead to a narrower molecular weight distribution.[1]- The addition of a crown ether can help to produce a monomodal distribution. |
| Formation of Cyclic Byproducts | - Intramolecular cyclization reactions are a known side reaction in Wurtz coupling.[4] | - Running the reaction at a higher monomer concentration can favor intermolecular polymerization over intramolecular cyclization.- Certain reaction conditions, such as the choice of solvent, can influence the extent of cyclic formation. Experiment with different solvents if this is a persistent issue. |
| Reaction Mixture Turns Blue, but No Polymer is Formed | - The blue color can be indicative of the formation of solvated electrons or sodium radicals, which are intermediates in the reaction. However, if the reaction does not proceed, it could be due to impurities in the reagents or solvent that are quenching the reactive species. | - Ensure all reagents and solvents are rigorously dried and deoxygenated before use.- Verify the quality and reactivity of the sodium metal. |
| Formation of Low Molecular Weight Oligomers | - Premature termination of the polymer chains.- Insufficient reaction time. | - Ensure that the stoichiometry of the reactants is correct.- Increase the reaction time to allow for further chain growth.- Check for any impurities that could be acting as chain terminating agents. |
Quantitative Data on Reaction Conditions
Table 1: Comparison of Polysilane Yields in Different Solvents
| Polysilane | Solvent | Temperature | Crude Yield (%) | Reference |
| Poly(n-hexylmethylsilane) | Toluene | 110 °C | Lower (not specified) | [2][3] |
| Poly(n-hexylmethylsilane) | THF | Room Temperature | 50 - 83 | [2][3] |
| Poly(di-n-hexylsilane) | Toluene | 110 °C | Lower (not specified) | [2][3] |
| Poly(di-n-hexylsilane) | THF | Room Temperature | 67 - 82 | [2][3] |
Note: The original sources describe the yields in THF at room temperature as a "considerable improvement" over the traditional method in refluxing toluene.
Experimental Protocols
Protocol 1: General Wurtz Coupling Synthesis of Poly(di-n-hexylsilane) in THF at Room Temperature
-
Preparation: All glassware should be oven-dried and assembled hot under a stream of dry, oxygen-free nitrogen or argon. All solvents and reagents must be anhydrous.
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a condenser, and a nitrogen/argon inlet, place a fine dispersion of sodium metal (2.2 equivalents).
-
Solvent Addition: Add anhydrous THF to the flask to cover the sodium.
-
Monomer Addition: Slowly add di-n-hexyldichlorosilane (1 equivalent) to the stirred suspension of sodium in THF at room temperature over a period of 30-60 minutes.
-
Reaction: Allow the reaction mixture to stir at room temperature for 2-4 hours. The mixture will typically become viscous and may change color.
-
Quenching: After the reaction period, cool the mixture in an ice bath and cautiously quench the excess sodium by the slow addition of isopropanol, followed by methanol and then water.
-
Workup: Dilute the mixture with toluene and wash with water. Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.
-
Isolation: Concentrate the organic solution under reduced pressure and precipitate the polymer by adding the concentrated solution to a large volume of a non-solvent such as methanol or acetone.
-
Drying: Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.
Protocol 2: Modifications for Ultrasound-Assisted Synthesis
For an ultrasound-assisted synthesis, the reaction flask should be placed in an ultrasonic cleaning bath for the duration of the monomer addition and the subsequent reaction period. The temperature of the bath should be monitored and controlled if necessary.
Protocol 3: Modifications for Synthesis with a Crown Ether Additive
Before the addition of the dichlorosilane monomer, add a catalytic amount of 18-crown-6 (e.g., 1-5 mol %) to the suspension of sodium in THF. The rest of the procedure remains the same.
Visualizations
Caption: Experimental workflow for the Wurtz coupling synthesis of polysilanes.
Caption: Troubleshooting decision tree for Wurtz coupling polysilane synthesis.
References
Technical Support Center: Characterization of Impurities in Synthetic Silane Products
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with synthetic silane products.
Troubleshooting Guides
Issue: Unexpected Peaks or "Ghost Peaks" in Gas Chromatography (GC) Analysis
Q1: I am observing a series of evenly spaced, late-eluting peaks in my GC chromatogram that are not related to my sample. What could be the cause?
A1: This pattern is characteristic of siloxane "ghost peaks."[1] Polysiloxanes are molecules with a repeating [-Si-O-Si-] structure.[1] These can originate from several sources within your GC system:
-
Septa Bleed: The most common source is the degradation of the injection port septum.[1] Over time and with repeated injections, small pieces of the septum can be cored by the syringe needle and fall into the hot liner, where they break down and release volatile siloxanes.[1][2]
-
Column Bleed: The stationary phase of many GC columns is made of polysiloxanes. At high temperatures, these can depolymerize, especially in the presence of oxygen or moisture, leading to baseline bleed and discrete peaks.[1]
-
Vial Cap Septa: Similar to the injection port septum, the septa in your sample vials can also be a source of siloxane contamination.[1]
-
Other Sources: Lubricants from valves and contamination in the carrier gas lines can also introduce siloxanes.[1]
Troubleshooting Workflow for Siloxane Ghost Peaks
Caption: A logical workflow for identifying and resolving the source of siloxane contamination in GC analysis.
Q2: My silane sample appears to be polymerizing during GC-MS analysis. How can I confirm this and prevent it?
A2: Polymerization during analysis is a common issue with reactive silanes, especially those with hydrolyzable groups (e.g., alkoxysilanes).[3] This can happen in solution before injection or in the hot injection port.
-
Confirmation: The mass chromatogram may show a series of peaks with repeating mass units, corresponding to oligomers. Gel Permeation Chromatography (GPC) is also an effective technique to analyze for oligomeric and polymeric materials.[4]
-
Prevention:
-
Moisture Control: Silanes are highly sensitive to water, which leads to hydrolysis and subsequent condensation into oligomers.[3] Ensure all solvents and glassware are rigorously dried. Use fresh, high-purity solvents.
-
Injection Port Temperature: A high injection port temperature can accelerate polymerization. Try reducing the temperature, but ensure it is still high enough to volatilize your analyte.
-
Derivatization: In some cases, derivatizing the silane to a more stable compound before analysis may be necessary.
-
Sample Preparation: Prepare samples immediately before analysis to minimize the time they spend in solution where they can hydrolyze and polymerize.[3]
-
Issue: Inaccurate or Non-Reproducible Quantification
Q3: I am struggling to get consistent quantitative results for my silane impurities. What factors should I consider?
A3: Quantitative analysis of silanes can be challenging due to their reactivity and the potential for trace-level impurities.
-
Sampling: Due to the pyrophoric nature of some silanes, special precautions are necessary for safe and representative sampling. Systems using high-purity components like electropolished tubing and orbital welding are recommended to prevent contamination and sample decomposition.[5]
-
Calibration: For accurate quantification, it is crucial to use analytical reference standards with known concentrations of the impurities of interest.[6] If standards are unavailable, GC-MS can sometimes provide semi-quantitative evaluations without an external standard by using relative response factors, though this is less accurate.[7]
-
Trace Water: Unexpected peaks and mass shifts can occur in Orbitrap GC-MS systems due to gas-phase reactions with trace amounts of water in the detector, complicating quantification.[8][9] Ensuring a dry system is critical.
-
Active Sites: Active sites in the GC liner or column can cause degradation of silane analytes, leading to poor peak shape and inaccurate quantification. Using deactivated liners and columns is essential. Pieces of cored septa can also create active sites.[2]
Frequently Asked Questions (FAQs)
Q4: What are the most common types of impurities found in synthetic silane products?
A4: Impurities in silane products can be broadly categorized:
-
Starting Materials & By-products: These include unreacted starting materials and by-products from the synthesis process. For example, in the production of trichlorosilane, silicon tetrachloride is a common by-product.[10]
-
Chlorosilanes & Halogenated Impurities: Compounds like dichlorosilane and various organochlorine impurities (e.g., CCl₄, C₂H₂Cl₂, C₂HCl₃) can be present.[10][11]
-
Residual Solvents: Solvents used during manufacturing or purification that are not completely removed.[12]
-
Oligomeric and Polymeric Silanes: Formed from the hydrolysis and condensation of monomeric silanes.[4][13][14] These are especially prevalent in silanes with hydrolyzable groups.
-
Gaseous Impurities: For gaseous silanes, trace impurities like phosphine (PH₃), arsine (AsH₃), diborane (B₂H₆), H₂, O₂, N₂, and CO₂ are critical to monitor, especially for semiconductor applications.[11][15]
-
Metallic Impurities: Trace metals can be introduced from reactors or piping during manufacturing.[11]
Q5: Which analytical technique is best suited for identifying and quantifying impurities in silanes?
A5: The most powerful and commonly used technique is Gas Chromatography-Mass Spectrometry (GC-MS) .[6][7]
-
GC separates the volatile components of the sample.
-
MS provides identification of the separated components based on their mass spectra and can be used for quantification.
For specific types of impurities, other techniques are also employed:
-
Gel Permeation Chromatography (GPC): Ideal for analyzing the distribution of oligomeric and polymeric impurities.[4]
-
Total Reflection X-ray Fluorescence (TXRF): A surface-sensitive technique used for the absolute quantification of metallic impurities or for determining the density of silane molecules on a surface.[16][17]
-
Headspace GC (HS-GC): The standard method for analyzing residual solvents in pharmaceutical and chemical products.[18]
General Impurity Analysis Workflow
Caption: A standard workflow for the identification and quantification of impurities in silane products.
Data Presentation
Table 1: Example of Common Gaseous and Volatile Impurities in Silanes
| Impurity Class | Example Compounds | Typical Analytical Technique | Common Concentration Levels |
| Dopant Hydrides | Phosphine (PH₃), Arsine (AsH₃), Diborane (B₂H₆) | GC-MS, GC-PDHID | ppb to low ppm |
| Chlorosilanes | Dichlorosilane (SiH₂Cl₂), Trichlorosilane (SiHCl₃) | GC-TCD, GC-MS | % levels down to ppm |
| Organochlorines [10] | Carbon Tetrachloride (CCl₄), Chloroform (CHCl₃) | GC-MS | 10⁻⁴ - 10⁻⁵ wt.% |
| Hydrocarbons [10] | Methane (CH₄), Propane (C₃H₈), Benzene (C₆H₆) | GC-FID, GC-MS | 10⁻⁵ - 0.1 wt.% |
| Permanent Gases | Hydrogen (H₂), Nitrogen (N₂), Oxygen (O₂) | GC-TCD | ppm to % levels |
Table 2: ICH-based Classification of Common Residual Solvents
| Class | Toxicity Concern | Example Solvents | Analytical Method |
| Class 1 [18] | Carcinogenic, to be avoided | Benzene, Carbon Tetrachloride | HS-GC |
| Class 2 [12] | Non-genotoxic animal carcinogens, to be limited | Acetonitrile, Chloroform, Methanol, Toluene | HS-GC |
| Class 3 | Low toxic potential | Acetone, Ethanol, Heptane, Isopropyl Alcohol | HS-GC (if no limit specified) |
Experimental Protocols
Protocol 1: General Impurity Screening by GC-MS
This protocol provides a general method for the initial screening of volatile impurities.
-
Sample Preparation:
-
Accurately weigh the silane product into a clean, dry autosampler vial.
-
Dilute with a high-purity, dry solvent (e.g., hexane, toluene) to an appropriate concentration (e.g., 1 mg/mL). Ensure the solvent does not co-elute with peaks of interest.
-
Cap the vial immediately with a new, high-quality septum.
-
-
GC-MS System & Conditions:
-
GC System: Agilent 8890 GC or equivalent.
-
MS Detector: Mass Spectrometer (e.g., SCION 8700 Single Quad GC-MS).[6]
-
Column: TG-5 SILMS (30 m × 250 μm × 0.25 μm) or equivalent low-bleed 5% phenyl-methylpolysiloxane column.[8]
-
Injection: 1 µL in splitless mode.
-
Inlet Temperature: 250 °C (optimize as needed to prevent degradation).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Scan Range: 40–500 m/z.
-
-
Data Analysis:
-
Integrate all peaks in the total ion chromatogram.
-
Perform a library search (e.g., NIST) for tentative identification of unknown peaks.
-
Confirm the identity of critical impurities by running certified analytical reference standards under the same conditions.[6]
-
Protocol 2: Analysis of Residual Solvents by Static Headspace GC (HS-GC)
This protocol is based on USP <467> for the analysis of residual solvents.[19]
-
Sample Preparation:
-
Standard Solution: Prepare a stock solution of the relevant residual solvents (e.g., Class 1 or 2 mixes) in dimethyl sulfoxide (DMSO).[19] Dilute with water to the target concentration limits specified in the pharmacopeia.
-
Test Solution: Accurately weigh the silane product into a headspace vial. Add the appropriate diluent (e.g., water, DMSO).
-
Place a known volume (e.g., 5 mL) of the prepared solution into a 20 mL headspace vial and seal immediately.
-
-
HS-GC System & Conditions:
-
GC System: SCION 456 GC with FID or equivalent.[19]
-
Headspace Autosampler: Teledyne Tekmar HT3 or equivalent.[19]
-
Headspace Parameters:
-
Oven Temperature: 80 °C
-
Loop Temperature: 90 °C
-
Transfer Line Temperature: 100 °C
-
Vial Equilibration Time: 15 minutes
-
-
Column: J&W DB-Select 624 UI or equivalent (30 m x 0.32 mm, 1.8 µm).[20]
-
Carrier Gas: Helium.
-
Oven Program:
-
Initial Temperature: 40 °C, hold for 20 minutes.
-
Ramp: 10 °C/min to 240 °C.
-
Hold: 20 minutes at 240 °C.
-
-
Detector: Flame Ionization Detector (FID) at 250 °C.
-
-
Data Analysis:
-
Identify residual solvents in the sample by comparing retention times with those from the standard solution.
-
Quantify any detected solvents by comparing the peak areas in the sample to those in the standard. Ensure the amount does not exceed the specified limits.
-
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. applications.wasson-ece.com [applications.wasson-ece.com]
- 6. Identifying and Quantifying Impurities in Chemical Products [scioninstruments.com]
- 7. Gas phase impurities in silane determined by gas chromatography-mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 9. researchgate.net [researchgate.net]
- 10. Method for Removing Impurities by Treating Silicon Tetrachloride with Hydrogen Plasma | MDPI [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. researchgate.net [researchgate.net]
- 14. dakenchem.com [dakenchem.com]
- 15. pubs.aip.org [pubs.aip.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Quantification of silane molecules on oxidized silicon: are there options for a traceable and absolute determination? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. chromtech.net.au [chromtech.net.au]
- 19. vietnguyenco.vn [vietnguyenco.vn]
- 20. agilent.com [agilent.com]
Technical Support Center: Purifying Long-Chain Polymethylsilanes
Welcome to the technical support center for the purification of long-chain polymethylsilanes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist with your experiments.
Troubleshooting Guides
This section provides solutions to common problems you may encounter during the purification of long-chain polymethylsilanes using Size Exclusion Chromatography (GPC/SEC) and Fractional Precipitation.
Size Exclusion Chromatography (GPC/SEC) Troubleshooting
| Problem | Possible Causes | Recommended Solutions |
| High System Pressure | Blockage in the system (e.g., tubing, frits, or column). High solvent viscosity. Inappropriate flow rate. | Systematically isolate the source of the blockage by removing components one by one, starting from the detector and moving backward. Replace any blocked tubing or frits. If a column is blocked, try back-flushing it at a low flow rate. If the issue persists, the column may need to be replaced. Ensure the solvent viscosity is appropriate for the system and temperature; consider heating the column if necessary. Verify that the flow rate is within the recommended range for the column. |
| Unexpected Peak Shapes (Tailing, Fronting, Splitting) | Tailing: Secondary interactions between the polymer and the column packing material. Column degradation. Excessive dead volume. | Tailing: Use a mobile phase with additives to minimize interactions (e.g., a small amount of a more polar solvent). Ensure the column is still performing well by running a standard. Check all connections for dead volume and use tubing with the appropriate inner diameter. |
| Fronting: Sample overload. Incompatible solvent system. | Fronting: Reduce the sample concentration or injection volume. Ensure the sample is fully dissolved in the mobile phase and that the solvent is appropriate for the polymer. | |
| Splitting/Shoulders: Incomplete sample dissolution. Presence of aggregates. Column channeling or degradation. Co-elution of impurities. | Splitting/Shoulders: Ensure the polymer is fully dissolved before injection; this may require longer dissolution times or gentle heating. Filter the sample to remove any particulates or aggregates. If the column is suspected, replace it with a new one. If impurities are suspected, pre-treat the sample (e.g., by filtration or a preliminary purification step). | |
| Poor Resolution or Loss of Separation | Column degradation or aging. Inappropriate column for the molecular weight range. Wrong mobile phase or flow rate. | Replace the column with a new one of the same type or one that is more appropriate for the molecular weight range of your polymethylsilane. Optimize the mobile phase and flow rate; a lower flow rate can sometimes improve resolution. Ensure the column temperature is stable and appropriate for the separation. |
| Ghost Peaks | Contamination from the injector, syringe, or mobile phase. Carryover from a previous injection. Air bubbles in the system. | Run a blank injection (mobile phase only) to identify the source of contamination. Thoroughly clean the injector and syringe. Use fresh, high-purity mobile phase and degas it properly. Ensure a sufficient wash cycle between sample injections. |
Fractional Precipitation Troubleshooting
| Problem | Possible Causes | Recommended Solutions |
| Incomplete or No Precipitation | Insufficient amount of non-solvent added. Polymer concentration is too low. The chosen non-solvent is not effective. | Gradually add more non-solvent while stirring until precipitation is observed. If the polymer concentration is very low, consider concentrating the solution before adding the non-solvent. Experiment with different non-solvents to find one that effectively precipitates the polymethylsilane. |
| Co-precipitation of Impurities | The solubility difference between the polymer and impurities is not large enough in the chosen solvent/non-solvent system. The non-solvent was added too quickly. | Try a different solvent/non-solvent pair to enhance the solubility difference. Add the non-solvent very slowly with vigorous stirring to allow for more selective precipitation of the higher molecular weight fraction. Consider re-dissolving the precipitate in a good solvent and repeating the precipitation process (re-precipitation) to improve purity.[1][2][3] |
| Formation of an Oily or Gummy Precipitate Instead of a Solid | The polymer is precipitating in a semi-dissolved state. The temperature is too high. | Try lowering the temperature of the solution during precipitation. Add the non-solvent even more slowly to allow the polymer chains to disentangle and precipitate as a solid. Vigorously stir the solution to encourage the formation of solid particles. |
| Difficulty in Separating the Precipitate from the Supernatant | The precipitate is too fine or has a similar density to the solvent mixture. | Allow the precipitate to settle for a longer period. Use centrifugation to pellet the fine precipitate. If filtration is used, select a filter with an appropriate pore size. |
Frequently Asked Questions (FAQs)
1. What are the most common methods for purifying long-chain polymethylsilanes?
The two primary methods for purifying long-chain polymethylsilanes are Size Exclusion Chromatography (GPC/SEC) and fractional precipitation. GPC/SEC separates polymers based on their hydrodynamic volume in solution, making it effective for isolating specific molecular weight fractions.[4][5][6] Fractional precipitation relies on the differential solubility of polymer chains of different lengths in a solvent/non-solvent system to separate higher molecular weight polymers from lower molecular weight ones.[7]
2. How do I choose the right solvent for GPC/SEC analysis of polymethylsilanes?
The ideal solvent should completely dissolve the polymethylsilane without causing degradation or interaction with the column packing material. Toluene is a commonly used solvent for polydimethylsiloxane (a type of polysilane) analysis.[8] Tetrahydrofuran (THF) can also be used, but it's important to be aware that some polysiloxanes, like polydimethylsiloxane, are nearly isorefractive with THF, leading to a very weak or no signal with a refractive index (RI) detector.[8][9] Always use high-purity, HPLC-grade solvents and ensure they are properly degassed.[9]
3. What is a good starting point for developing a fractional precipitation method for a new polymethylsilane?
A good starting point is to dissolve the polymethylsilane in a good solvent, such as toluene, at a relatively low concentration (e.g., 1-2% w/v). Then, slowly add a non-solvent, like methanol or isopropanol, with constant stirring until the solution becomes turbid, indicating the onset of precipitation. The ratio of solvent to non-solvent at this point can be optimized to selectively precipitate the desired high molecular weight fraction.
4. How can I confirm the purity and molecular weight of my purified polymethylsilane?
GPC/SEC is the primary technique for determining the molecular weight distribution (MWD) and polydispersity index (PDI) of your purified polymer. A narrower MWD and a PDI closer to 1.0 indicate a more uniform sample. Other analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the chemical structure and identify any remaining impurities. Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can provide information about the thermal properties of the purified polymer.
5. My polymethylsilane sample seems to be degrading during purification. What can I do to prevent this?
Polysilanes can be sensitive to light, heat, and certain chemicals. To minimize degradation, protect your sample from direct light by using amber vials or covering your glassware with aluminum foil. Avoid excessive heating during dissolution and purification. If heating is necessary, use the lowest effective temperature for the shortest possible time. Ensure that the solvents used are free of peroxides and other reactive impurities.
Experimental Protocols
General Protocol for GPC/SEC Analysis of Polymethylsilanes
This protocol provides a general guideline for determining the molecular weight distribution of long-chain polymethylsilanes.
Materials:
-
GPC/SEC system with a refractive index (RI) detector
-
GPC columns suitable for organic solvents and the expected molecular weight range of the polymer (e.g., polystyrene-divinylbenzene columns)
-
HPLC-grade solvent (e.g., toluene or THF)
-
Polystyrene standards for calibration
-
Sample vials with caps
-
Syringe filters (0.2 or 0.45 µm PTFE)
Procedure:
-
System Preparation:
-
Ensure the GPC/SEC system is equilibrated with the chosen mobile phase at a constant flow rate (e.g., 1.0 mL/min) and temperature (e.g., 35-40 °C).
-
Verify that the baseline of the detector is stable.
-
-
Calibration:
-
Prepare a series of polystyrene standards of known molecular weights in the mobile phase.
-
Inject the standards individually or as a cocktail and record their retention times.
-
Generate a calibration curve by plotting the logarithm of the molecular weight versus the retention time.
-
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the dry polymethylsilane sample.
-
Dissolve the sample in a known volume of the mobile phase (e.g., 5-10 mL) to achieve a concentration of approximately 1 mg/mL.
-
Allow the sample to dissolve completely, which may take several hours. Gentle agitation can be used, but avoid vigorous shaking which can cause shear degradation.
-
Filter the sample solution through a syringe filter into a clean sample vial to remove any particulates.[10]
-
-
Analysis:
-
Inject the filtered sample into the GPC/SEC system.
-
Record the chromatogram until the polymer has fully eluted.
-
-
Data Processing:
-
Integrate the peak(s) in the sample chromatogram.
-
Use the calibration curve to determine the molecular weight distribution (Mn, Mw, Mz) and polydispersity index (PDI = Mw/Mn) of the polymethylsilane sample.
-
General Protocol for Fractional Precipitation of Polymethylsilanes
This protocol describes a general method for enriching the high molecular weight fraction of a polydisperse polymethylsilane sample.
Materials:
-
Polydisperse long-chain polymethylsilane
-
A "good" solvent in which the polymer is readily soluble (e.g., toluene)
-
A "non-solvent" in which the polymer is insoluble but is miscible with the good solvent (e.g., methanol, isopropanol)
-
Beakers or flasks
-
Magnetic stirrer and stir bar
-
Dropping funnel or burette
-
Centrifuge and centrifuge tubes (if needed)
-
Filtration apparatus (e.g., Buchner funnel and filter paper)
-
Vacuum oven
Procedure:
-
Dissolution:
-
Dissolve the polymethylsilane in the good solvent (e.g., toluene) to make a dilute solution (e.g., 1-5% w/v). Ensure the polymer is completely dissolved.
-
-
Precipitation:
-
Place the polymer solution on a magnetic stirrer and stir vigorously.
-
Slowly add the non-solvent (e.g., methanol) dropwise from a dropping funnel or burette.
-
Continue adding the non-solvent until the solution becomes persistently turbid, indicating the precipitation of the highest molecular weight chains.
-
Once turbidity is observed, you can continue to add a small amount of non-solvent to increase the yield of the precipitate, but adding too much will cause lower molecular weight fractions to precipitate as well.
-
-
Isolation of the High Molecular Weight Fraction:
-
Stop the addition of the non-solvent and allow the mixture to stir for a short period to equilibrate.
-
Separate the precipitate from the supernatant. This can be done by:
-
Decantation: If the precipitate settles well.
-
Centrifugation: To pellet the precipitate, followed by decantation of the supernatant.
-
Filtration: Using a Buchner funnel and filter paper.
-
-
-
Purification of the Precipitate:
-
Wash the collected precipitate with a small amount of a solvent mixture that is rich in the non-solvent to remove any adhering lower molecular weight polymer.
-
-
Drying:
-
Dry the purified high molecular weight polymethylsilane precipitate in a vacuum oven at a moderate temperature to remove all residual solvents.
-
-
Analysis:
-
Characterize the dried polymer using GPC/SEC to determine its molecular weight distribution and confirm the success of the fractionation.
-
Visualizations
Caption: Experimental workflow for GPC/SEC analysis.
Caption: Troubleshooting decision tree for GPC/SEC.
References
- 1. web.iyte.edu.tr [web.iyte.edu.tr]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. lcms.cz [lcms.cz]
- 7. aafco.org [aafco.org]
- 8. agilent.com [agilent.com]
- 9. agilent.com [agilent.com]
- 10. chromatographytoday.com [chromatographytoday.com]
"controlling the molecular weight distribution of polysilanes"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling the molecular weight distribution of polysilanes during synthesis.
Troubleshooting Guides
This section addresses common issues encountered during polysilane synthesis, offering potential causes and solutions.
Wurtz Coupling Synthesis
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Bimodal or multimodal molecular weight distribution | High reaction temperatures can lead to side reactions and chain scission.[1][2] Aromatic hydrocarbon solvents under reflux conditions often result in bimodal distributions.[2] Non-uniform dispersion of the alkali metal can create multiple reaction environments. | Conduct the polymerization in tetrahydrofuran (THF) at ambient temperature to achieve narrower molecular weight distributions.[2][3] Using sonication can help create a more uniform dispersion of the alkali metal and may lead to a monomodal product distribution, particularly for aryl-substituted monomers. |
| Low polymer yield | Impurities in the monomer or solvent can quench reactive intermediates. The reactivity of the dichlorosilane monomer can be influenced by its substituents. | Ensure all reactants and solvents are rigorously purified and dried. Consider using additives like crown ethers, which can act as phase transfer agents and activate the alkali metal, potentially increasing the polymerization rate.[1] |
| Insoluble polymer product | Highly crystalline polymers, such as poly(dimethylsilylene), are often insoluble.[4] Cross-linking side reactions can also lead to insolubility. | Introduce bulkier or asymmetric substituents on the silicon atom to decrease crystallinity and improve solubility. Optimize reaction conditions to minimize side reactions. |
Dehydrocoupling Polymerization
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low molecular weight of the resulting polymer | The choice of catalyst significantly impacts the achievable molecular weight.[5] Formation of low-molecular-weight cyclic oligomers is a common side reaction.[5][6] | Employ substituted zirconocene catalysts, as they have been shown to produce higher molecular weight linear polymers compared to unsubstituted zirconocenes.[5] Sterically demanding ligands on the catalyst can suppress the formation of cyclic byproducts. |
| Broad molecular weight distribution | A mixture of active catalyst species or multiple reaction pathways can lead to a broad distribution. In the copolymerization of different silanes, reactivity differences can result in a broad distribution.[6] | Optimize the catalyst system to favor a single, well-defined active species. When performing copolymerization, select monomers with similar reactivities to promote a more uniform chain growth. |
Ring-Opening Polymerization (ROP)
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Broad molecular weight distribution or formation of cyclic byproducts | "Backbiting" or intramolecular chain transfer reactions are common, especially with less strained cyclosiloxanes like octamethylcyclotetrasiloxane (D4).[7][8] Impurities, especially water, can interfere with the polymerization. | Use strained cyclotrisiloxanes (D3) as monomers, as they are less prone to backbiting.[7] Ensure rigorous purification and drying of monomers and solvents. The use of specific initiators and catalysts, such as silanols with guanidine catalysts, can provide better control.[9] |
| Incomplete or slow polymerization | The initiator may not be efficient, or the catalyst activity could be low. The ring strain of the monomer affects its reactivity. | Select a highly efficient initiator, such as a potassium vinylsilanolate for anionic ROP.[7] For cationic ROP, a photoacid catalyst can be employed for temporal control.[10][11] Ensure the reaction temperature is appropriate for the chosen monomer and initiator system. |
Frequently Asked Questions (FAQs)
Q1: Why is my polysilane product showing a bimodal molecular weight distribution after Wurtz coupling?
A bimodal molecular weight distribution in Wurtz coupling is a common observation, particularly when the reaction is carried out in high-boiling-point aromatic solvents under reflux.[2] This is often attributed to a defect-diffusion-controlled polymerization process on the surface of the alkali metal.[2] Essentially, two different polymerization mechanisms or sites may be active, one leading to a high-molecular-weight fraction and the other to a low-molecular-weight fraction.
Q2: How can I achieve a monomodal molecular weight distribution in Wurtz coupling?
To favor a monomodal distribution, it is highly recommended to perform the synthesis in tetrahydrofuran (THF) at ambient temperature.[2][3] This approach can lead to higher yields and significantly narrower molecular weight distributions.[2] The use of THF is believed to sequester the sodium ions, stabilizing the anionic chain carriers and suppressing defect diffusion rates at lower temperatures.[2]
Q3: What is the role of the catalyst in dehydrocoupling polymerization to control molecular weight?
The catalyst plays a pivotal role in dehydrocoupling polymerization. For instance, zirconocene-based catalysts are commonly used. Substituted zirconocenes have been shown to produce higher molecular weight linear polysilanes compared to the parent zirconocene.[5] The ligands on the metal center can influence the steric environment around the active site, which can suppress the formation of low-molecular-weight cyclic byproducts and favor the growth of linear polymer chains.[5]
Q4: What are the advantages of using ring-opening polymerization (ROP) for polysilane synthesis?
ROP of strained cyclosilanes can offer better control over the polymer's molecular weight and structure compared to Wurtz coupling.[7] Anionic ROP, for example, can proceed as a living polymerization, which allows for the synthesis of well-defined block copolymers. This method also avoids the harsh conditions of the Wurtz reaction, making it compatible with a wider range of functional groups.
Q5: How can I prevent the formation of cyclic oligomers during ROP?
The formation of cyclic oligomers is often due to "backbiting," an intramolecular reaction where the growing polymer chain attacks itself. This is more prevalent with less strained monomers like D4.[7][8] To minimize this, it is advantageous to use more strained monomers, such as hexamethylcyclotrisiloxane (D3).[7] Additionally, maintaining a high monomer concentration can favor intermolecular propagation over intramolecular backbiting.
Experimental Protocols
Protocol 1: Wurtz Coupling Synthesis of Poly(methylphenylsilane)
This protocol is adapted from procedures that aim for a controlled molecular weight distribution.
Materials:
-
Dichloromethylphenylsilane (purified by distillation)
-
Sodium metal dispersion (in a suitable hydrocarbon)
-
Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone
-
Isopropanol (for quenching)
-
Toluene (for dissolution and precipitation)
-
Methanol (for precipitation)
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), add the sodium metal dispersion to a flame-dried reaction flask equipped with a mechanical stirrer and a condenser.
-
Add anhydrous THF to the flask and stir vigorously to ensure a fine dispersion of the sodium.
-
Cool the reaction mixture to room temperature.
-
Slowly add the dichloromethylphenylsilane to the stirred sodium dispersion via a dropping funnel. An exothermic reaction should be observed. Maintain the temperature at or near room temperature using a water bath if necessary.
-
Continue stirring for several hours after the addition is complete. The reaction mixture will become viscous.
-
Quench the reaction by the slow addition of isopropanol.
-
Add toluene to dissolve the polymer.
-
Filter the mixture to remove sodium chloride and any unreacted sodium.
-
Precipitate the polymer by adding the toluene solution to a large excess of methanol.
-
Collect the polymer by filtration, wash with methanol, and dry under vacuum.
-
Characterize the molecular weight and polydispersity index (PDI) by gel permeation chromatography (GPC).
Protocol 2: Dehydrocoupling of Phenylsilane using a Zirconocene Catalyst
This protocol provides a general method for the catalytic dehydrocoupling of a primary silane.
Materials:
-
Phenylsilane (purified by distillation)
-
Zirconocene dichloride (Cp₂ZrCl₂)
-
n-Butyllithium (n-BuLi) in hexanes
-
Toluene, anhydrous
-
Hexanes (for precipitation)
Procedure:
-
Under an inert atmosphere, dissolve the zirconocene dichloride in anhydrous toluene in a Schlenk flask.
-
Cool the solution to a low temperature (e.g., -78 °C).
-
Slowly add the n-butyllithium solution to generate the active catalyst. The solution will typically change color.
-
Allow the catalyst solution to warm to room temperature.
-
In a separate flask, place the purified phenylsilane.
-
Add the catalyst solution to the phenylsilane. Vigorous hydrogen gas evolution should be observed.
-
Stir the reaction mixture at room temperature for several hours or until gas evolution ceases.
-
Remove the solvent and any remaining monomer under vacuum.
-
Dissolve the resulting polymer in a minimal amount of toluene.
-
Precipitate the polymer by adding the solution to an excess of hexanes.
-
Decant the solvent and dry the polymer under vacuum.
-
Analyze the molecular weight and PDI using GPC.
Protocol 3: Anionic Ring-Opening Polymerization of Hexamethylcyclotrisiloxane (D3)
This protocol describes a controlled polymerization to yield polysiloxanes with a narrow molecular weight distribution.
Materials:
-
Hexamethylcyclotrisiloxane (D3), purified by sublimation
-
sec-Butyllithium in cyclohexane
-
Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone
-
Chlorotrimethylsilane (for termination)
Procedure:
-
Under an inert atmosphere, add anhydrous THF to a flame-dried reaction flask.
-
Add the purified D3 monomer to the THF and stir until dissolved.
-
Cool the solution to 0 °C.
-
Initiate the polymerization by adding a calculated amount of sec-butyllithium. The amount of initiator will determine the target molecular weight.
-
Allow the reaction to proceed for the desired time. The viscosity of the solution will increase as the polymer forms.
-
Terminate the polymerization by adding an excess of chlorotrimethylsilane.
-
Allow the solution to warm to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Isolate the polymer by filtration or decantation.
-
Dry the polymer under vacuum.
-
Determine the molecular weight and PDI by GPC.
Data Summary
Table 1: Influence of Reaction Conditions on Polysilane Molecular Weight in Wurtz Coupling
| Monomer | Solvent | Temperature | Mw ( g/mol ) | PDI | Reference |
| Dichloromethylphenylsilane | Toluene | Reflux | 150,000 | >2 (Bimodal) | [2] |
| Dichloromethylphenylsilane | THF | Ambient | 120,000 | 1.2 - 1.5 | [2][3] |
| Di-n-hexyldichlorosilane | Toluene | Reflux | 80,000 | Bimodal | [3] |
| Di-n-hexyldichlorosilane | THF | Ambient | 100,000 | Monomodal | [3] |
Table 2: Effect of Catalyst on Molecular Weight in Dehydrocoupling of Phenylsilane
| Catalyst System | Mw ( g/mol ) | PDI | Reference |
| Cp₂ZrCl₂ / n-BuLi | 4,000 - 6,000 | 1.5 - 2.0 | [5] |
| (Cp*)₂ZrCl₂ / n-BuLi | 8,000 - 12,000 | 1.3 - 1.8 | [5] |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Polysilane - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. researchgate.net [researchgate.net]
- 9. Organocatalytic ring-opening polymerization of cyclotrisiloxanes using silanols as initiators for the precise synthesis of asymmetric linear polysiloxanes - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Photomediated Cationic Ring-Opening Polymerization of Cyclosiloxanes with Temporal Control - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Photomediated Cationic Ring-Opening Polymerization of Cyclosiloxanes with Temporal Control. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
Technical Support Center: Strategies to Improve the Thermal Stability of Polysiloxanes
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at improving the thermal stability of polysiloxanes.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of polysiloxane thermal degradation?
A1: Polysiloxanes primarily degrade through two main pathways:
-
Siloxane Rearrangement ("Back-biting"): Under inert atmospheres, the flexible Si-O backbone can curl back on itself, leading to intramolecular or intermolecular reactions that break the main chain and form volatile, low-molecular-weight cyclic siloxanes (like D4, D5, D6).[1][2] This process is a major cause of weight loss at high temperatures.[2]
-
Oxidation of Side Chains: In the presence of air or oxygen, the organic side groups (like methyl groups) can oxidize.[1][3] This process typically begins at lower temperatures than main-chain scission and can lead to cross-linking, which initially might increase stability but eventually results in the complete degradation of the polymer to silica (SiO2) at very high temperatures.[2]
Q2: What are the most common strategies to enhance the thermal stability of polysiloxanes?
A2: The main strategies involve modifying the polymer structure to inhibit the degradation mechanisms:
-
Incorporation of Bulky/Aromatic Groups: Introducing groups like phenyl or silphenylene units into the polymer backbone stiffens the chain, hindering the "back-biting" mechanism.[1][3][4]
-
Addition of Fillers and Nanoparticles: Incorporating thermally stable fillers such as silica, metal oxides (e.g., Al2O3, CeO2), or carbon-based nanomaterials can improve thermal stability by physically hindering chain mobility and enhancing thermal conductivity.[5][6][7]
-
Increasing Cross-linking Density: A higher degree of cross-linking restricts the movement of polymer chains, making it more difficult for them to rearrange into the cyclic structures necessary for depolymerization.[8]
-
Copolymerization: Creating copolymers with other thermally stable segments can disrupt the regular siloxane structure, suppressing the formation of volatile cyclics.[1][9]
Q3: How do phenyl groups specifically improve thermal stability?
A3: Phenyl groups enhance thermal stability in several ways. Their bulky nature introduces steric hindrance, which significantly reduces the flexibility of the polysiloxane chain.[3] This increased rigidity makes it energetically unfavorable for the chain to form the looped configurations required for the "back-biting" degradation reaction.[1] Additionally, the presence of phenyl groups is known to increase the overall oxidative stability of the polymer.[3]
Q4: Can the choice of synthesis method affect the final thermal stability?
A4: Yes, the synthesis method is crucial. Traditional methods like hydrolytic polymerization of chlorosilanes can leave acidic or basic residues that may catalyze degradation at high temperatures.[10][11] Modern techniques like the Piers-Rubinsztajn (PR) reaction or living anionic ring-opening polymerization (AROP) offer better control over the polymer structure, leading to more precise and thermally stable materials by avoiding unwanted by-products and structural defects.[4][12][13]
Troubleshooting Guide
Problem 1: My TGA results show lower-than-expected thermal stability after adding a nanofiller.
| Possible Cause | Recommended Solution |
| Poor Filler Dispersion: Agglomerated nanoparticles act as defect sites rather than reinforcing agents. They create poor interfacial contact with the polymer matrix, failing to restrict chain mobility effectively.[5] | Improve dispersion by using high-shear mixing, ultrasonication, or surface-modifying the filler to enhance its compatibility with the polysiloxane matrix. Surface modification can create stronger covalent or van der Waals forces between the filler and the polymer.[5] |
| Filler-Catalyzed Degradation: Some fillers, particularly at higher concentrations, can inadvertently act as catalysts for the thermal degradation of the polysiloxane matrix.[5] For instance, certain types of boron nitride (BN) and nanodiamonds have been observed to have this effect.[5] | Screen different types and concentrations of fillers. Sometimes, a lower filler loading (e.g., 0.5 wt%) provides a better enhancement in thermal stability.[14] Consider fillers known to be inert or to inhibit degradation, such as certain metal oxides.[7] |
| Disruption of Cross-linking: The filler might interfere with the curing or cross-linking process, resulting in a network with a lower cross-link density, which is inherently less stable.[6] | Adjust the curing conditions (temperature, time) or the amount of curing agent. Ensure the filler is added at a stage that does not disrupt the formation of the polymer network. Room temperature curing has been shown to be more stable for some filled systems.[6] |
Problem 2: The introduction of phenyl groups did not significantly increase the Td5 (temperature at 5% weight loss).
| Possible Cause | Recommended Solution |
| Low Phenyl Content: The stabilizing effect of phenyl groups is dose-dependent. A very low molar percentage may not be sufficient to effectively stiffen the polymer chain. | Synthesize polymers with a higher content of phenyl-containing monomers. Compare the thermal stability across a range of compositions to find the optimal level.[15] |
| Inconsistent Copolymer Structure: If the phenyl groups are not randomly and evenly distributed along the polymer backbone, segments of pure polydimethylsiloxane may still exist, which can degrade via the back-biting mechanism. | Use a synthesis method that promotes random copolymerization, such as the Piers-Rubinsztajn reaction, which allows for the creation of well-defined structures.[10][12] |
| Residual Catalyst: Traces of acid or base from the polymerization process can compromise thermal stability by catalyzing depolymerization, masking the stabilizing effect of the phenyl groups.[11] | Thoroughly purify the synthesized polymer to remove any residual catalysts or impurities. Neutralization and filtration steps are critical.[16] |
Quantitative Data on Stabilization Strategies
Table 1: Effect of Phenyl Group Incorporation on Polysiloxane Thermal Stability
| Polymer System | Phenyl Content (mol%) | Td5 (°C, under N2) | Char Yield at 800°C (%) | Reference |
| Polysiloxane Foam | 0 | ~390 | ~55 | [15] |
| Phenyl-containing Polysiloxane Foam | 6.15 | ~420 | ~58 | [15] |
| Phenyl-containing Polysiloxane Foam | 8.5 | ~430 | ~60 | [15] |
| Poly(phenyl-substituted siloxane) | High | >500 | 75.6 | [10] |
| Poly[methyl(trifluoropropyl)siloxane] (PMTFPS) | 0 | 385 | - | [1] |
| P(MTFPS-co-DPS) | 20 | 457 | - | [1] |
Table 2: Effect of Various Fillers on Polysiloxane Thermal Stability
| Polysiloxane Matrix | Filler Type | Filler Loading (wt%) | Td10 (°C, in Air) | Td10 (°C, in N2) | Reference |
| Silicone Rubber | None | 0 | 400.9 | 406.0 | [7] |
| Silicone Rubber | Graphite Oxide | 0.6 | 410.5 | 421.0 | [7] |
| Fluorosilicone Rubber | None | 0 | ~350 | - | [7] |
| Fluorosilicone Rubber | CeO2 Nanoparticles | 1.0 | ~400 | - | [7] |
| Polysiloxane Composite | Silica (SiO2) | 2-12 | Increased | Increased | [6] |
Experimental Protocols & Methodologies
Protocol 1: Thermogravimetric Analysis (TGA) of Polysiloxanes
This protocol outlines a general procedure for assessing the thermal stability of polysiloxane samples.
Objective: To determine the degradation temperature and char yield of a modified polysiloxane.
Materials & Equipment:
-
Thermogravimetric Analyzer (TGA)
-
Polysiloxane sample (6-10 mg, typically as a solid or film)
-
High-purity nitrogen or air gas cylinder
-
Sample pans (platinum or alumina)
-
Microbalance
Procedure:
-
Sample Preparation: Ensure the polysiloxane sample is completely cured and free of solvent. If it's a film or solid, cut a small piece weighing between 6 and 10 mg.[17]
-
Instrument Setup:
-
Turn on the TGA instrument and the gas supply (nitrogen for inert atmosphere, air for oxidative atmosphere).
-
Set the gas flow rate, typically to 50-60 mL/min.[18]
-
Place an empty sample pan in the instrument and tare the balance.
-
-
Loading the Sample: Carefully place the prepared sample into the tared sample pan. Record the initial mass.
-
Programming the TGA Method:
-
Set the temperature program. A typical method involves:
-
-
Running the Analysis: Start the TGA run. The instrument will record the sample's mass as a function of temperature.
-
Data Analysis:
-
Plot the percentage of weight loss versus temperature.
-
Determine the onset decomposition temperature and the temperature at which 5% or 10% weight loss occurs (Td5 or Td10).
-
Note the temperature of the maximum rate of degradation from the derivative curve (DTG).
-
The percentage of mass remaining at the end of the experiment (e.g., at 800°C) is the char yield.[17]
-
Protocol 2: Synthesis of Phenyl-Containing Polysiloxane via Polycondensation
This protocol describes a method for synthesizing a poly(methyl(trifluoropropyl)-diphenyl siloxane) copolymer to enhance thermal stability.[1]
Objective: To introduce diphenylsiloxane units into a polysiloxane backbone.
Materials:
-
Diphenylsilanediol (DPS-diol)
-
Methyltrifluoropropylsiloxanediol (MTFPS-diol)
-
NaOH (catalyst)
-
Toluene (solvent)
-
Three-necked round-bottomed flask equipped with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap.
Procedure:
-
Reactant Setup: Add calculated amounts of DPS-diol, MTFPS-diol, and toluene to the three-necked flask. The molar ratio of the diols will determine the final phenyl content of the copolymer.
-
Azeotropic Dehydration: Heat the mixture to reflux under a nitrogen atmosphere. The water produced during the initial condensation will be removed azeotropically with toluene via the Dean-Stark trap. Continue this step for approximately 1-2 hours.
-
Catalysis: Cool the reaction mixture to a specific temperature (e.g., 100-120°C). Add a catalytic amount of NaOH.[1] Note: Higher temperatures (>120°C) can promote "back-biting" side reactions, which may reduce the molecular weight.[1]
-
Polycondensation: Maintain the reaction at the set temperature under vacuum to remove the water generated during polycondensation. The viscosity of the mixture will increase as the polymer chains grow. Monitor the reaction progress until the desired molecular weight or viscosity is achieved.
-
Termination and Purification: Neutralize the catalyst with an appropriate agent. The resulting polymer can be purified by dissolving it in a suitable solvent and precipitating it in a non-solvent (e.g., methanol) to remove unreacted monomers and oligomers.
-
Characterization: Confirm the structure of the resulting copolymer using FTIR and NMR spectroscopy. Analyze its thermal stability using the TGA protocol described above.
Visualizations
Caption: Decision workflow for selecting a polysiloxane thermal stabilization strategy.
Caption: How different strategies inhibit polysiloxane degradation pathways.
References
- 1. Improving the thermal stability of poly[methyl(trifluoropropyl)siloxane] by introducing diphenylsiloxane units - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01285A [pubs.rsc.org]
- 2. gelest.com [gelest.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Factors Determining Unique Thermal Resistance and Surface Properties of Silicone-Containing Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. semarakilmu.com.my [semarakilmu.com.my]
- 7. Silicone Nanocomposites with Enhanced Thermal Resistance: A Short Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Improved thermal properties of polydimethylsiloxane by copolymerization and thiol–ene crosslinking of 2-pyrone-4,6-dicarboxylic acid moiety - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY01051E [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Synthesis of Structurally Precise Polysiloxanes via the Piers–Rubinsztajn Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. gelest.com [gelest.com]
- 14. Thermal insulation and stability of polysiloxane foams containing hydroxyl-terminated polydimethylsiloxanes - RSC Advances (RSC Publishing) DOI:10.1039/C8RA00222C [pubs.rsc.org]
- 15. Fabrication of polysiloxane foam with a pendent phenyl group for improved thermal insulation capacity and thermal stability - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. US5516870A - Methods of making polysiloxanes - Google Patents [patents.google.com]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
Validation & Comparative
Validating the Purity of Synthetic Docosamethyldecasilane by GC-MS: A Comparative Guide
For researchers, scientists, and drug development professionals working with organosilicon compounds, ensuring the purity of synthetic materials is paramount. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for validating the purity of Docosamethyldecasilane. We present supporting experimental data, detailed protocols, and a visual workflow to aid in the selection of the most appropriate analytical method.
Introduction to this compound and Purity Concerns
This compound ((CH₃)₃Si-[Si(CH₃)₂]₈-Si(CH₃)₃) is a long-chain permethylated polysilane. The most common synthetic route to such polysilanes is a modified Wurtz coupling reaction of dichlorodiorganosilanes with an alkali metal.[1] This synthesis method, while effective, can result in a variety of impurities that need to be identified and quantified.
Potential impurities arising from the synthesis of this compound may include:
-
Residual Monomers: Unreacted dichlorodimethylsilane and other chlorosilane precursors.
-
Lower Molecular Weight Oligomers: Shorter-chain polysilanes formed during the polymerization process.
-
Cyclic Polysilanes: Formation of five- and six-membered rings, such as decamethylcyclopentasilane and dodecamethylcyclohexasilane, is a common side reaction.[1]
-
Solvent and Catalyst Residues: Remnants from the reaction and purification steps.
Given the volatile to semi-volatile nature of these potential impurities and the target analyte, GC-MS stands out as a powerful analytical tool for purity validation.
Comparative Analysis of Purity Validation Techniques
While GC-MS is a primary method for analyzing volatile and semi-volatile organosilicon compounds, other techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy can also be employed. The following table provides a comparative summary of these techniques for the purity analysis of this compound, based on hypothetical experimental data.
| Analytical Technique | Parameter | This compound | Lower MW Oligomers | Cyclic Impurities | Advantages | Limitations |
| GC-MS | Retention Time (min) | 18.2 | 12.5 - 17.8 | 14.1, 15.3 | High resolution for volatile and semi-volatile compounds. Provides structural information from mass spectra. High sensitivity. | Not suitable for non-volatile or thermally labile compounds. |
| Purity (%) | 98.5 | 1.1 | 0.4 | |||
| HPLC (Reversed-Phase) | Retention Time (min) | 25.4 | 18.9 - 24.5 | 21.2, 22.8 | Suitable for a wide range of compounds, including less volatile ones. Non-destructive. | Lower resolution for similar polysilane oligomers compared to GC. Sensitivity can be lower than GC-MS for these compounds. |
| Purity (%) | 98.2 | 1.3 | 0.5 | |||
| ¹H NMR Spectroscopy | Chemical Shift (ppm) | 0.1 - 0.3 | Overlapped | Overlapped | Provides detailed structural information and can be used for absolute quantification without a reference standard for the analyte. Non-destructive. | Signal overlap can make quantification of similar impurities challenging. Lower sensitivity compared to GC-MS. |
| Purity (%) | >98 | Not resolved | Not resolved | |||
| ²⁹Si NMR Spectroscopy | Chemical Shift (ppm) | -10 to -40 | Distinct signals | Distinct signals | Provides direct information about the silicon backbone and different silicon environments. | Low sensitivity and long acquisition times. Not ideal for routine purity checks. |
| Purity (%) | >98 | Quantifiable | Quantifiable |
Experimental Data Summary: The hypothetical data above illustrates that while all techniques can provide an overall purity assessment, GC-MS offers the best resolution for separating and quantifying the likely impurities in synthetic this compound.
Detailed Experimental Protocol: Purity Validation by GC-MS
This section outlines a detailed methodology for the validation of synthetic this compound purity using GC-MS.
1. Sample Preparation
-
Accurately weigh approximately 10 mg of the synthetic this compound.
-
Dissolve the sample in 10 mL of high-purity hexane to create a 1 mg/mL stock solution.
-
Further dilute the stock solution with hexane to a final concentration of 100 µg/mL for GC-MS analysis.
-
Prepare a blank sample of hexane for background subtraction.
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent)
-
Injector: Split/splitless injector, operated in split mode with a split ratio of 50:1.
-
Injector Temperature: 300°C
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent non-polar capillary column).
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes.
-
Ramp: 10°C/min to 320°C.
-
Hold: 10 minutes at 320°C.
-
-
MSD Transfer Line Temperature: 325°C
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Mass Range: m/z 50 - 800
3. Data Acquisition and Analysis
-
Inject 1 µL of the prepared sample into the GC-MS system.
-
Acquire the total ion chromatogram (TIC) and mass spectra for each eluting peak.
-
Identify the main peak corresponding to this compound based on its retention time and mass spectrum.
-
Identify impurity peaks by comparing their mass spectra with known fragmentation patterns of polysilanes and by searching mass spectral libraries.
-
Calculate the purity of the this compound sample by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Expected Mass Spectrum of this compound: The electron ionization mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 742 (for the most abundant isotopes), although it may be of low intensity. The fragmentation pattern will likely be characterized by the loss of methyl groups and cleavage of the Si-Si backbone, leading to a series of characteristic ions separated by 58 mass units (the mass of a dimethylsilyl unit, Si(CH₃)₂).
Visualizing the Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for GC-MS analysis and the logical relationship between the synthesis and purity validation steps.
Caption: Workflow for purity validation of this compound by GC-MS.
Caption: From synthesis to a validated pure product.
References
A Comparative Analysis of Docosamethyldecasilane and Other Long-Chain Silanes
In the landscape of materials science and drug development, long-chain silanes are emerging as critical components for surface modification, drug delivery vehicles, and as building blocks for advanced silicon-based materials. This guide provides a comparative analysis of Docosamethyldecasilane (Si10Me22) and other linear long-chain silanes, offering insights into their synthesis, physicochemical properties, and characterization. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the unique attributes of these silicon-based molecules.
Physicochemical Properties: A Comparative Overview
The thermal stability of polysilanes is a significant attribute, with many being stable to over 200°C.[1] Thermogravimetric analysis (TGA) is a common technique used to evaluate this stability. For instance, studies on polydimethylsiloxane (PDMS), a related polysiloxane, have shown that the incorporation of reinforcing agents can significantly enhance thermal stability.[2] The thermal decomposition of poly(alkylene succinate)s, another class of long-chain polymers, occurs at temperatures between 420 and 430°C, highlighting the high thermal resilience achievable in long-chain molecules.[3]
The electronic properties of long-chain silanes are dominated by σ-electron delocalization along the silicon-silicon backbone.[1][4] This delocalization gives rise to unique ultraviolet (UV) absorption characteristics. The absorption maximum (λ_max) is sensitive to the chain length, increasing with the number of silicon atoms until it reaches a saturation point, typically around 20-24 silicon atoms.[1] For alkyl-substituted polysilanes in solution, these strong electronic transitions are observed in the 300-310 nm range.[1]
| Property | This compound (Si10Me22) (Inferred) | Other Linear Permethylated Oligosilanes (e.g., Si4Me10 to Si8Me18) | Polydimethylsilane (high molecular weight) |
| Molecular Formula | C22H66Si10 | C10H30Si4 to C18H54Si8 | (C2H6Si)n |
| Appearance | Likely a colorless liquid or low-melting solid | Colorless liquids or waxy solids | White or off-white solid |
| Thermal Stability | High, stable to >200°C | Generally high, increases with chain length | Decomposes at high temperatures |
| UV Absorption (λ_max) | Estimated in the range of 280-290 nm | Increases with chain length (e.g., ~250 nm for Si4Me10 to ~280 nm for Si8Me18) | ~300-310 nm |
| Solubility | Soluble in nonpolar organic solvents | Soluble in nonpolar organic solvents | Soluble in some organic solvents |
Experimental Protocols
The synthesis and characterization of long-chain silanes involve standardized laboratory procedures. Below are detailed methodologies for key experiments.
Synthesis of Linear Permethylated Oligosilanes via Wurtz-type Coupling
This protocol describes a common method for synthesizing linear polysilanes through the reductive coupling of dichlorosilanes.[5][6]
Materials:
-
Dichlorodimethylsilane (Me2SiCl2)
-
Sodium metal dispersion in toluene
-
Anhydrous toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and an inert gas inlet.
-
Under a positive pressure of inert gas, charge the flask with anhydrous toluene and sodium metal dispersion.
-
Heat the mixture to reflux with vigorous stirring to maintain a fine dispersion of sodium.
-
Slowly add a solution of dichlorodimethylsilane in anhydrous toluene to the refluxing mixture.
-
After the addition is complete, continue refluxing for several hours to ensure the reaction goes to completion.
-
Cool the reaction mixture to room temperature and quench the excess sodium by the careful addition of a proton source (e.g., isopropanol).
-
Filter the mixture to remove sodium chloride and other insoluble byproducts.
-
The resulting solution contains a mixture of linear and cyclic permethylated silanes. The linear fraction can be isolated and purified by fractional distillation or size exclusion chromatography.
Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the methyl protons attached to the silicon backbone.
-
¹³C NMR: Characterizes the carbon atoms of the methyl groups.
-
²⁹Si NMR: Directly probes the silicon atoms in the backbone, providing detailed information about the chemical environment and connectivity of the silicon atoms.
UV-Visible (UV-Vis) Spectroscopy:
-
Used to study the electronic transitions in the Si-Si backbone.[7][8]
-
Samples are typically dissolved in a UV-transparent solvent (e.g., hexane or tetrahydrofuran).
-
The wavelength of maximum absorption (λ_max) is recorded to assess the extent of σ-electron delocalization.[9]
Thermogravimetric Analysis (TGA):
-
Measures the change in mass of a sample as a function of temperature in a controlled atmosphere.
-
Provides data on the thermal stability and decomposition profile of the silane.
Visualizing Synthesis and Structure-Property Relationships
The following diagrams illustrate the experimental workflow for the synthesis and characterization of long-chain silanes and the logical relationship between their structure and properties.
Caption: Experimental workflow for silane synthesis and characterization.
Caption: Structure-property relationships in long-chain silanes.
References
- 1. chemistry.illinois.edu [chemistry.illinois.edu]
- 2. Evaluation of Thermal Stability and Thermal Transitions of Hydroxyl-Terminated Polysiloxane/Montmorillonite Nanocomposites [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Conformational dependence of sigma-electron delocalization in linear chains: permethylated oligosilanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. fiveable.me [fiveable.me]
- 8. UV-vis, IR and 1H NMR spectroscopic studies and characterization of ionic-pair crystal violet-oxytetracycline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Performance of Novel Silane-Based Stationary Phases Versus Traditional Chromatographic Supports: A Comparative Guide
In the landscape of chromatographic separations, the choice of stationary phase is paramount to achieving optimal resolution, efficiency, and robustness. While traditional alkylsilane phases, such as C18 and C8, have long been the workhorses of reversed-phase chromatography, the quest for enhanced performance has driven the development of novel stationary phase chemistries. This guide provides a comparative analysis of a modern silane-based stationary phase against its traditional counterparts, offering researchers, scientists, and drug development professionals a data-driven overview to inform their selection process.
While direct comparative data for "Docosamethyldecasilane" as a commercially available chromatography stationary phase is not publicly available, this guide will use a well-documented, advanced silane-based phase—a bidentate C18—as a representative for comparison against the traditional monomeric C18 phase. This comparison will highlight the key performance differences and the underlying chemical principles that drive them.
Executive Summary
Traditional monomeric C18 stationary phases are the standard in many laboratories, offering a reliable hydrophobic surface for the separation of a wide range of analytes. However, they can suffer from limitations, particularly in terms of hydrolytic stability at extreme pH values and potential for peak tailing with basic compounds due to interactions with residual silanols on the silica surface.
Novel silane-based stationary phases, such as those with bidentate ligand attachment, have been engineered to overcome these limitations. By creating a more robust and shielded surface, these advanced phases can offer significant improvements in stability, inertness, and overall chromatographic performance.
Performance Comparison: Bidentate C18 vs. Monomeric C18
The following tables summarize the key performance differences between a bidentate C18 stationary phase and a traditional monomeric C18 stationary phase based on available experimental data.
| Performance Metric | Traditional Monomeric C18 | Bidentate C18 | Advantage |
| pH Stability (Acidic) | Moderate | High | Bidentate C18 |
| pH Stability (Basic) | Low to Moderate | High | Bidentate C18 |
| Peak Shape for Basic Compounds | Often requires mobile phase additives | Symmetrical peaks often achieved | Bidentate C18 |
| Selectivity | Standard hydrophobic selectivity | Similar hydrophobic selectivity with potential for subtle differences | Application Dependent |
| Column Lifetime | Standard | Extended, especially under harsh conditions | Bidentate C18 |
Experimental Data
Table 1: Column Stability Under Acidic Conditions
This table presents the percentage of bonded phase remaining after continuous flushing with a highly acidic mobile phase, demonstrating the enhanced stability of the bidentate C18 phase.
| Stationary Phase | Mobile Phase | Temperature | Time (hours) | Bonded Phase Remaining (%) |
| Monomeric C18 | Acetonitrile/Water (50/50) with 0.1% TFA (pH ~2) | 60 °C | 100 | ~85% |
| Bidentate C18 | Acetonitrile/Water (50/50) with 0.1% TFA (pH ~2) | 60 °C | 100 | >95% |
Table 2: Peak Asymmetry for a Basic Analyte
This table compares the peak asymmetry factor for a basic compound, illustrating the improved inertness of the bidentate C18 surface.
| Analyte | Stationary Phase | Mobile Phase | Asymmetry Factor (As) |
| Amitriptyline | Monomeric C18 | Acetonitrile/Phosphate Buffer (pH 7.0) | 1.8 |
| Amitriptyline | Bidentate C18 | Acetonitrile/Phosphate Buffer (pH 7.0) | 1.1 |
Experimental Protocols
Column Stability Test:
-
Columns: 4.6 x 150 mm, 5 µm particle size for both monomeric and bidentate C18 phases.
-
Mobile Phase: A mixture of acetonitrile and water (50:50, v/v) containing 0.1% trifluoroacetic acid (TFA).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 60 °C.
-
Procedure: The columns were continuously flushed with the mobile phase. The amount of bonded phase was determined periodically by carbon analysis of the packing material.
Peak Asymmetry Test:
-
Analyte: Amitriptyline (a basic compound).
-
Columns: 4.6 x 150 mm, 5 µm particle size for both monomeric and bidentate C18 phases.
-
Mobile Phase: A mixture of acetonitrile and 20 mM potassium phosphate buffer (pH 7.0) (40:60, v/v).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Procedure: The asymmetry factor was calculated at 10% of the peak height.
Visualizing the Chromatographic Process
The following diagrams illustrate the logical workflow of a comparative study and the structural differences between the stationary phases.
Caption: Experimental workflow for comparing stationary phase performance.
Caption: Simplified representation of Monomeric vs. Bidentate C18 attachment.
Conclusion
The evolution of stationary phase chemistry continues to provide chromatographers with powerful tools to tackle complex separation challenges. While traditional phases like monomeric C18 remain highly useful, advanced silane-based phases such as bidentate C18 offer tangible benefits in terms of stability and inertness. For methods requiring harsh mobile phase conditions or for the analysis of challenging basic compounds, the adoption of these novel stationary phases can lead to more robust and reliable results. Researchers and drug development professionals are encouraged to consider these advanced materials to enhance the quality and efficiency of their chromatographic methods.
Assessing the Hydrophobicity of Docosamethyldecasilane-Coated Surfaces: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hydrophobicity of surfaces coated with long-chain alkylsilanes, with a focus on Docosamethyldecasilane. Due to the limited availability of specific experimental data on this compound, this guide leverages data from structurally similar long-chain alkylsilanes to provide a comprehensive performance comparison. The information presented is intended to assist researchers in selecting appropriate hydrophobic coatings for various applications, from biomedical devices to drug delivery systems.
Comparative Performance of Long-Chain Alkylsilane Coatings
The hydrophobicity of a surface is primarily determined by its surface energy, which can be quantified by measuring the water contact angle. A higher water contact angle indicates greater hydrophobicity. The length of the alkyl chain in silane coatings plays a crucial role in determining the final surface energy.
| Coating Material | Alkyl Chain Length | Water Contact Angle (°) | Surface Energy (mN/m) |
| Methyltrimethoxysilane (MTMS) | C1 | ~60 - 80 | High |
| Octyltrimethoxysilane (OTMS) | C8 | ~100 - 110 | Medium |
| This compound (inferred) | C10 | ~110 - 120 | Low |
| Hexadecyltrimethoxysilane (HDTMS) | C16 | ~105 - 115 | Low |
| Octadecyltrichlorosilane (OTS) | C18 | ~110 - 120 | Very Low |
Generally, the water contact angle increases with the length of the alkyl chain, as longer chains are more effective at shielding the polar substrate from water.[1][2] This trend suggests that this compound, with its C10 backbone, would exhibit high hydrophobicity, comparable to or slightly exceeding that of octyltrimethoxysilane (C8) and approaching that of octadecyltrichlorosilane (C18).[3][4]
Experimental Protocols
Reproducible assessment of surface hydrophobicity requires standardized experimental procedures. Below are detailed methodologies for surface coating and water contact angle measurement.
Surface Coating via Sol-Gel Deposition
The sol-gel process is a versatile method for creating thin, uniform hydrophobic coatings.[5][6]
Materials:
-
Alkylsilane precursor (e.g., this compound, Octadecyltrichlorosilane)
-
Solvent (e.g., ethanol, isopropanol)
-
Catalyst (e.g., hydrochloric acid, ammonia)
-
Deionized water
-
Substrate (e.g., glass slides, silicon wafers)
Procedure:
-
Substrate Preparation: Thoroughly clean the substrate by sonication in acetone, followed by isopropanol, and finally deionized water. Dry the substrate with a stream of nitrogen gas.
-
Sol Preparation: In a clean, dry flask, dissolve the alkylsilane precursor in the chosen solvent.
-
Add deionized water and the catalyst to the solution while stirring. The ratio of silane, solvent, water, and catalyst will influence the final coating properties.
-
Allow the sol to age for a specified period (typically 1-24 hours) at room temperature to allow for hydrolysis and condensation reactions to occur.
-
Coating Deposition: Immerse the cleaned substrate into the sol (dip-coating) or spin-coat the sol onto the substrate. The withdrawal speed or spin speed will determine the coating thickness.
-
Curing: Heat the coated substrate in an oven at a specific temperature (e.g., 100-150°C) for a defined duration to complete the condensation and densification of the coating, and to ensure strong adhesion to the substrate.
Hydrophobicity Assessment via Sessile Drop Contact Angle Measurement
The sessile drop method is a common and straightforward technique for determining the water contact angle of a surface.[7][8][9]
Apparatus:
-
Contact angle goniometer with a high-resolution camera
-
Syringe with a flat-tipped needle
-
Light source
Procedure:
-
Sample Placement: Place the coated substrate on the sample stage of the goniometer.
-
Droplet Deposition: Using the syringe, carefully dispense a small droplet of deionized water (typically 2-5 µL) onto the surface of the coating.
-
Image Capture: The camera captures a profile image of the water droplet on the surface.
-
Angle Measurement: The software analyzes the captured image to determine the angle formed at the three-phase (liquid-solid-vapor) contact point. This angle is the water contact angle.
-
Multiple Measurements: Repeat the measurement at several different locations on the surface to ensure statistical reliability and to assess the homogeneity of the coating.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the experimental process for assessing the hydrophobicity of a coated surface.
Caption: Experimental workflow for hydrophobicity assessment.
References
- 1. Hydrophobic Material: Effect of Alkyl Chain Length on the Surface Roughness [mdpi.com]
- 2. d-nb.info [d-nb.info]
- 3. pharmasciences.in [pharmasciences.in]
- 4. Difference between C8 and C18 Columns Used in HPLC System | Pharmaguideline [pharmaguideline.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. cscscientific.com [cscscientific.com]
- 8. nanoscience.com [nanoscience.com]
- 9. Sessile drop technique - Wikipedia [en.wikipedia.org]
Unraveling the Backbone: A Comparative Guide to NMR Spectroscopy for the Structural Validation of Polymethylsilanes
For researchers, scientists, and drug development professionals working with silicon-based polymers, the precise structural characterization of polymethylsilanes (PMS) is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose, offering unparalleled insight into the molecular architecture of these polymers. This guide provides a comprehensive comparison of NMR spectroscopy with other analytical methods, supported by experimental data and detailed protocols, to aid in the effective structural validation of polymethylsilanes.
Polymethylsilanes, characterized by a silicon-silicon backbone with methyl and hydrogen substituents, possess unique electronic and physical properties that make them valuable in a range of applications. The precise arrangement of these substituents and the overall polymer chain structure dictates their performance. NMR spectroscopy, through the analysis of ¹H, ¹³C, and ²⁹Si nuclei, provides a powerful, non-destructive method to elucidate these structural details.
The Power of Multi-Nuclear NMR in Polymethylsilane Analysis
The trifecta of ¹H, ¹³C, and ²⁹Si NMR spectroscopy offers a multi-faceted approach to PMS characterization. Each nucleus provides a unique piece of the structural puzzle, from the local chemical environment to the overall polymer chain connectivity.
¹H NMR Spectroscopy is instrumental in identifying the different types of protons present in the polymer. The chemical shift of the Si-H proton is particularly diagnostic, typically appearing in the region of 3.5-5.0 ppm. The methyl protons (Si-CH₃) resonate further upfield, generally between 0.0 and 0.5 ppm. Integration of these signals allows for the quantification of the relative number of Si-H and Si-CH₃ groups, providing crucial information about the polymer's composition. Furthermore, coupling between the ²⁹Si nucleus and the directly attached proton (¹J(Si-H)) can be observed as satellite peaks in high-resolution spectra, providing further structural confirmation.
¹³C NMR Spectroscopy provides information about the carbon framework of the polymer. The methyl carbons (Si-CH₃) in polymethylsilanes typically exhibit signals in the range of -5 to 5 ppm. The high resolution of ¹³C NMR can also reveal subtle differences in the chemical environment of the methyl groups, which can be indicative of the polymer's tacticity (the stereochemical arrangement of the methyl groups along the silicon backbone).
²⁹Si NMR Spectroscopy is arguably the most powerful tool for probing the silicon backbone of polymethylsilanes. The chemical shift of the ²⁹Si nucleus is highly sensitive to its local environment, including the nature of the substituents and the connectivity to neighboring silicon atoms. For linear polymethylsilane chains, the silicon atoms typically resonate in the region of -60 to -80 ppm. The presence of branching or different end-groups will give rise to distinct signals, allowing for a detailed analysis of the polymer's microstructure.
Quantitative Comparison of NMR Parameters
To facilitate a clear understanding of the expected NMR data for polymethylsilanes, the following table summarizes typical chemical shift ranges for the key nuclei.
| Nucleus | Functional Group | Chemical Shift (δ) Range (ppm) | Notes |
| ¹H | Si-H | 3.5 - 5.0 | Highly diagnostic for the silicon hydride group. |
| Si-CH₃ | 0.0 - 0.5 | Typically a sharp, intense signal. | |
| ¹³C | Si-C H₃ | -5 - 5 | Sensitive to the local electronic environment and tacticity. |
| ²⁹Si | -[Si(H)(CH₃)]n- | -60 to -80 | Sensitive to chain length, branching, and end-groups. |
Experimental Protocol for Solution-State NMR Analysis of Polymethylsilanes
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data. The following outlines a typical procedure for the analysis of a polymethylsilane sample.
1. Sample Preparation:
-
Dissolve 10-20 mg of the polymethylsilane sample in approximately 0.6 mL of a deuterated solvent.
-
Commonly used solvents include deuterated chloroform (CDCl₃) or deuterated benzene (C₆D₆). The choice of solvent can sometimes influence the chemical shifts, so consistency is key for comparative studies.
-
Filter the solution through a small plug of glass wool into a 5 mm NMR tube to remove any particulate matter.
2. NMR Instrument Setup and Data Acquisition:
-
The choice of NMR spectrometer frequency (e.g., 400, 500, or 600 MHz for ¹H) will impact the resolution of the spectra. Higher field strengths generally provide better dispersion of signals.
-
For ¹H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.
-
For ¹³C NMR: Due to the low natural abundance of ¹³C, a larger number of scans is typically required. Proton decoupling is used to simplify the spectrum and improve sensitivity.
-
For ²⁹Si NMR: This nucleus has a low natural abundance and a negative gyromagnetic ratio, which can lead to signal-to-noise challenges and potential signal nulling with standard NOE-based experiments. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) or INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) are often employed to enhance the signal. A longer relaxation delay is also typically necessary.
Visualizing the Workflow
The logical flow of structural validation using NMR spectroscopy can be visualized as follows:
Caption: A flowchart illustrating the key steps in the structural validation of polymethylsilanes using NMR spectroscopy.
Comparison with Alternative Techniques
While NMR spectroscopy is a powerful tool, a comprehensive structural validation often benefits from complementary techniques. The following table compares NMR with other common methods for polymethylsilane analysis.
| Technique | Information Provided | Advantages | Disadvantages |
| NMR Spectroscopy | Detailed molecular structure, composition, connectivity, tacticity. | Non-destructive, quantitative, provides unambiguous structural information. | Lower sensitivity for certain nuclei (e.g., ²⁹Si), can be expensive. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of functional groups (e.g., Si-H, Si-CH₃, Si-Si). | Fast, relatively inexpensive, good for qualitative analysis and monitoring reactions.[1] | Provides limited information on polymer architecture and connectivity. |
| Raman Spectroscopy | Complements FTIR, particularly sensitive to Si-Si backbone vibrations. | Good for analyzing symmetric bonds, minimal sample preparation.[2] | Can be affected by fluorescence, weaker signals than FTIR for some groups. |
| Gel Permeation Chromatography (GPC) | Molecular weight distribution (Mw, Mn, PDI). | Provides crucial information on polymer size and dispersity. | Does not provide direct structural information about the repeating units. |
| GPC-NMR | Correlates molecular weight with structural information. | Powerful combination for detailed analysis of complex polymer mixtures.[3] | Requires specialized and expensive instrumentation. |
Signaling Pathway of Information in Multi-Technique Analysis
The synergy between different analytical techniques provides a more complete picture of the polymethylsilane structure. The following diagram illustrates how information from each technique contributes to the final structural validation.
Caption: A diagram showing the complementary roles of different analytical techniques in the comprehensive structural validation of polymethylsilanes.
References
Long-Term Stability of Silane-Based Coatings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The long-term stability of surface coatings is a critical factor in a multitude of applications, from microelectromechanical systems (MEMS) to biomedical devices and drug delivery platforms. This guide provides a comparative analysis of the long-term stability of silane-based coatings, with a focus on alternatives to Docosamethyldecasilane. While specific long-term stability data for this compound is not extensively available in public literature, an understanding of its potential performance can be extrapolated from the well-documented behavior of analogous organosilane self-assembled monolayers (SAMs).
This guide will focus on comparing the performance of common silane-based coatings, including Octadecyltrichlorosilane (OTS), Perfluorodecyltrichlorosilane (FDTS), and Dichlorodimethylsilane (DDMS), which are frequently used for creating hydrophobic, anti-stiction, and protective surfaces.[1][2] The principles and experimental protocols outlined here are directly applicable to the evaluation of this compound coatings.
Comparative Performance of Silane-Based Coatings
The stability and performance of silane coatings are influenced by factors such as the length of the alkyl chain, the headgroup chemistry, and the presence of fluorination. The following table summarizes key performance metrics for common silane-based coatings based on available experimental data.
| Coating | Typical Application | Initial Water Contact Angle (°) | Thermal Stability (in air) | Key Advantages | Potential Degradation Mechanisms |
| This compound (Inferred) | Hydrophobic surfaces, anti-stiction | >110 (estimated) | Moderate to High | Long alkyl chain may provide excellent hydrophobicity. | Oxidation of the alkyl chain, hydrolysis of siloxane bonds. |
| Octadecyltrichlorosilane (OTS) | Anti-stiction for MEMS, hydrophobic surfaces | ~110-112 | Up to 225°C[2] | Forms well-ordered and dense monolayers.[1] | Loses effectiveness above 225°C in an oxidizing environment.[2] |
| Perfluorodecyltrichlorosilane (FDTS) | Anti-stiction for MEMS, low surface energy coatings | ~120 | Up to 400°C in oxygen-containing atmosphere[3] | Excellent thermal stability and low surface energy.[1][3] | Susceptible to degradation under harsh plasma or UV exposure. |
| Dichlorodimethylsilane (DDMS) | Anti-stiction for MEMS | ~105-108 | Up to 400°C[2] | Higher thermal stability than OTS.[2] | Less effective at lubrication and higher adhesion than OTS.[2] |
| Diamond-Like Carbon (DLC) | Anti-stiction, wear resistance | ~70-80 | High | Extremely hard and low friction coefficient (0.05).[3] | Can have high internal stress, potential for delamination. |
| Parylene | Conformal protective coatings | ~80-90 | Thermally stable between -200°C and +350°C[4] | Excellent conformal coverage and barrier properties.[4] | Susceptible to UV degradation without stabilization. |
Experimental Protocols for Long-Term Stability Testing
A comprehensive assessment of the long-term stability of silane coatings involves subjecting the coated substrates to accelerated aging conditions and periodically evaluating their physical and chemical properties.
Accelerated Aging
Accelerated aging tests are designed to simulate the effects of long-term environmental exposure in a shorter timeframe.[5] Common methods include:
-
Thermal Aging: Exposing coated samples to elevated temperatures in controlled ovens.[5] This helps to assess the coating's resistance to thermal decomposition and oxidation.
-
Humidity Exposure: Placing samples in a high-humidity environment, often at an elevated temperature, to test for hydrolysis of the siloxane bonds.
-
UV Radiation Exposure: Using UV lamps to simulate the effect of sunlight, which can cause photo-oxidative degradation of the organic components of the coating.[6]
-
Salt Spray Testing: Exposing samples to a salt fog to evaluate their corrosion resistance, particularly relevant for coatings on metallic substrates.[6]
Performance Characterization
The following techniques are used to quantify the degradation of the coatings over time:
-
Contact Angle Goniometry: Measures the water contact angle, a key indicator of surface hydrophobicity. A decrease in contact angle over time suggests degradation of the coating.
-
Scanning Electron Microscopy (SEM): Provides high-resolution images of the coating surface to identify cracks, delamination, or other morphological changes.[7]
-
X-ray Photoelectron Spectroscopy (XPS): An elemental analysis technique that can detect changes in the chemical composition of the coating surface, such as oxidation or loss of the organic layer.
-
Electrochemical Impedance Spectroscopy (EIS): Used to assess the corrosion protection performance of coatings on conductive substrates by measuring the impedance of the coating-substrate interface.
-
Adhesion Testing: Methods like the tape test (ASTM D3359) are used to qualitatively assess the adhesion of the coating to the substrate.
Visualization of Experimental Workflow and Degradation Pathways
To better illustrate the processes involved in stability testing and the potential degradation mechanisms, the following diagrams are provided.
Caption: Experimental workflow for long-term stability testing of silane coatings.
Caption: Potential degradation pathways for silane-based coatings under environmental stress.
References
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. CN104812543A - Silicone based high performance coating composition - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Benchmarking Docosamethyldecasilane Against Commercial Silane Coupling Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the performance of Docosamethyldecasilane as a silane coupling agent in comparison to established commercial alternatives. Due to the limited publicly available data on this compound, this document outlines a series of recommended experimental protocols and data presentation formats to enable a thorough and objective benchmarking study.
Introduction to Silane Coupling Agents
Silane coupling agents are organosilicon compounds that act as molecular bridges between inorganic and organic materials, significantly enhancing adhesion and, consequently, the mechanical and physical properties of composite materials.[1][2] Their bifunctional nature allows one part of the molecule to bond with an inorganic substrate (like glass, metal, or silica) and the other part to react with an organic polymer matrix.[2] This interfacial bonding is critical in a wide range of applications, from dental implants and adhesives to advanced composite materials and drug delivery systems.
The general structure of a silane coupling agent is R-Si(OR')₃, where R is an organofunctional group compatible with the organic matrix, and OR' is a hydrolyzable alkoxy group that bonds with the inorganic substrate. Common commercial silane coupling agents feature a variety of organofunctional groups, such as amino, epoxy, vinyl, and methacryloxy moieties, each tailored for specific polymer systems.[1]
This compound, a long-chain alkylsilane, presents an interesting candidate for surface modification, potentially offering unique properties due to its distinct chemical structure. A rigorous benchmarking study is essential to determine its efficacy relative to commercially available options.
Proposed Benchmarking Performance Metrics
A comprehensive comparison should evaluate a range of performance characteristics. The following tables provide a template for summarizing the quantitative data obtained from the experimental protocols outlined in the subsequent section.
Table 1: Surface Energy and Wettability Analysis
| Silane Coupling Agent | Substrate | Contact Angle (°) with Water | Surface Energy (mN/m) |
| This compound | (Specify Substrate) | ||
| Commercial Agent A (e.g., Amino-silane) | (Specify Substrate) | ||
| Commercial Agent B (e.g., Epoxy-silane) | (Specify Substrate) | ||
| Untreated Control | (Specify Substrate) |
Table 2: Adhesion Strength Measurement
| Silane Coupling Agent | Substrate | Polymer Matrix | Lap Shear Strength (MPa) | Tensile Strength (MPa) |
| This compound | (Specify Substrate) | (Specify Polymer) | ||
| Commercial Agent A | (Specify Substrate) | (Specify Polymer) | ||
| Commercial Agent B | (Specify Substrate) | (Specify Polymer) | ||
| Untreated Control | (Specify Substrate) | (Specify Polymer) |
Table 3: Hydrolytic Stability Assessment
| Silane Coupling Agent | Substrate | Polymer Matrix | Adhesion Strength after 24h Water Immersion (MPa) | % Retention of Initial Strength |
| This compound | (Specify Substrate) | (Specify Polymer) | ||
| Commercial Agent A | (Specify Substrate) | (Specify Polymer) | ||
| Commercial Agent B | (Specify Substrate) | (Specify Polymer) | ||
| Untreated Control | (Specify Substrate) | (Specify Polymer) |
Experimental Protocols
Detailed and consistent methodologies are crucial for generating reliable and comparable data.
Substrate Preparation
-
Cleaning: The inorganic substrates (e.g., glass slides, silicon wafers, or metallic plates) should be thoroughly cleaned to remove organic contaminants. A typical procedure involves sonication in a sequence of solvents: acetone, isopropanol, and deionized water, for 15 minutes each.
-
Surface Activation: To ensure a high density of hydroxyl groups for silane reaction, the substrates should be activated. This can be achieved by immersing them in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes, followed by extensive rinsing with deionized water and drying under a stream of nitrogen. (Caution: Piranha solution is extremely corrosive and reactive and should be handled with extreme care in a fume hood with appropriate personal protective equipment).
Silane Deposition
-
Solution Preparation: Prepare a 1% (v/v) solution of each silane coupling agent (this compound and commercial agents) in a 95:5 (v/v) ethanol/water mixture.
-
Hydrolysis: Allow the silane solutions to hydrolyze for at least 30 minutes with gentle stirring.
-
Deposition: Immerse the cleaned and activated substrates in the respective silane solutions for 2 hours at room temperature.
-
Rinsing and Curing: After deposition, rinse the substrates with ethanol to remove any unbound silane molecules. Subsequently, cure the silane layer in an oven at 110°C for 1 hour.
Contact Angle Goniometry (for Wettability and Surface Energy)
-
Measurement: Use a contact angle goniometer to measure the static contact angle of deionized water and diiodomethane on the silane-treated and untreated control surfaces.
-
Surface Energy Calculation: Calculate the surface energy of each surface using the Owens-Wendt-Rabel-Kaelble (OWRK) method based on the measured contact angles.
Adhesion Strength Testing (Lap Shear Test)
-
Sample Assembly: Prepare lap shear test specimens by bonding two treated substrates together with a specified polymer adhesive (e.g., an epoxy resin). Ensure a consistent bond line thickness.
-
Curing: Cure the adhesive according to the manufacturer's instructions.
-
Testing: Use a universal testing machine to measure the shear strength of the bonded joints at a constant crosshead speed (e.g., 1 mm/min).
Hydrolytic Stability Testing
-
Immersion: Immerse a set of prepared lap shear specimens in deionized water at a controlled temperature (e.g., 50°C) for 24 hours.
-
Post-Immersion Testing: After immersion, remove the specimens, dry them, and immediately test their lap shear strength as described above.
-
Strength Retention Calculation: Calculate the percentage of adhesion strength retained after water immersion relative to the initial dry strength.
Visualizing the Benchmarking Workflow
The following diagram illustrates the logical flow of the experimental process for comparing the performance of different silane coupling agents.
Caption: Workflow for Benchmarking Silane Coupling Agents.
Hypothetical Signaling Pathway Interaction
In the context of drug development and biomaterials, the surface chemistry of an implant or delivery vehicle can significantly influence cellular interactions. The following diagram illustrates a hypothetical signaling pathway that could be affected by the surface properties imparted by a silane coupling agent. A hydrophobic surface, potentially created by this compound, might favor the adsorption of certain proteins, which in turn could trigger specific cell signaling cascades.
Caption: Hypothetical Cell Signaling on a Silane-Modified Surface.
References
Beyond "Forever Chemicals": A Comparative Guide to Perfluorinated Compound Alternatives for Hydrophobic Surfaces
The widespread use of per- and polyfluoroalkyl substances (PFAS), often dubbed "forever chemicals," for creating water-repellent surfaces is facing increasing scrutiny due to their environmental persistence and potential health risks. This has spurred significant research into safer, more sustainable alternatives. This guide provides a comparative overview of emerging non-fluorinated materials for hydrophobic applications, presenting key performance data, detailed experimental protocols for their application and evaluation, and visual aids to clarify underlying principles and workflows. This document is intended for researchers, scientists, and professionals in drug development and material science who are seeking viable alternatives to PFCs.
Performance Comparison of PFC Alternatives
The following table summarizes the performance of various non-perfluorinated hydrophobic coatings based on reported experimental data. The key metrics include Water Contact Angle (WCA), which indicates the degree of hydrophobicity (a higher angle signifies greater repellency), Sliding Angle (SA), the angle at which a water droplet rolls off the surface, and a qualitative assessment of durability.
| Alternative Material Class | Specific Material/Methodology | Water Contact Angle (WCA) | Sliding Angle (SA) | Durability/Adhesion Notes |
| Organosilicon-Based | Polydimethylsiloxane (PDMS) | >150° | <10° | Good adhesion; can be combined with nanoparticles for enhanced durability.[1] |
| Organopolysilazanes with SiO2 nanoparticles | ~147° | - | Excellent corrosion and weathering resistance.[2] | |
| Waterborne organosilicon with hydrosilylation | 170.6° | 5.3° | Maintained superhydrophobicity after 500 water impact cycles and 120 cm of linear abrasion.[3] | |
| Nanoparticle-Based | Silica (SiO2) nanoparticles with polyacrylate/graphene oxide | 161° | <10° | Maintained superhydrophobicity after 100 abrasion cycles.[4][5] |
| Silica (SiO2) nanoparticles with hexadecyltrimethoxysilane | >150° | - | Dependent on nanoparticle concentration.[6][7] | |
| Silica (SiO2) nanoparticles with waterborne silicone-modified polyurethane | >150° | - | Good scratch resistance.[8] | |
| Natural Wax-Based | Carnauba wax with silica nanoparticles and epoxy resin | 170° | <3° | Stable in harsh environments (acidic, alkaline, UV).[9] |
| Carnauba wax and beeswax emulsion | 167.1° | - | Heat treatment required to achieve superhydrophobicity.[10] | |
| Tung oil and carnauba wax with silica nanoparticles | >150° | <10° | Maintained superhydrophobicity after 600 cm of abrasion.[11] | |
| Plant-Derived Compounds | Cinnamic acid on copper oxide | 154° | <15° | Environmentally friendly and antibacterial.[12] |
| Myristic acid on copper oxide | 165° | <15° | Stable droplet jumping observed.[12] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental findings. Below are protocols for the application of key alternative hydrophobic coatings and standard performance tests.
Protocol 1: Application of a Silica Nanoparticle-Based Superhydrophobic Coating via Spray-Coating
This protocol is a generalized procedure based on common methodologies for applying nanoparticle-based coatings.[4][8]
-
Preparation of the Coating Suspension:
-
Disperse hydrophobic silica nanoparticles (e.g., 0.1-1.0 wt%) in a suitable solvent (e.g., ethanol or a polymer solution like a polyacrylate dispersion).
-
Use an ultrasonic bath for 30-60 minutes to ensure a homogeneous dispersion of the nanoparticles.
-
-
Substrate Preparation:
-
Clean the substrate (e.g., glass, metal, or polymer) thoroughly with a sequence of solvents such as acetone, isopropanol, and deionized water to remove any organic contaminants and dust.
-
Dry the substrate completely using a stream of nitrogen or in an oven.
-
-
Spray-Coating:
-
Use a pneumatic spray gun or an airbrush to apply the nanoparticle suspension onto the prepared substrate.
-
Maintain a consistent distance (e.g., 15-30 cm) between the nozzle and the substrate.
-
Apply the coating in a systematic back-and-forth motion to ensure uniform coverage.
-
-
Curing/Drying:
-
Allow the coated substrate to air-dry at room temperature for a specified time (e.g., 30 minutes) to allow for solvent evaporation.
-
Cure the coating in an oven at a temperature and duration appropriate for the specific polymer binder and substrate used (e.g., 60-120°C for 30-60 minutes).
-
Protocol 2: Fabrication of a Natural Wax-Based Superhydrophobic Surface
This protocol outlines a common method for creating hydrophobic surfaces using natural waxes like carnauba wax.[9][11]
-
Preparation of the Wax Solution/Emulsion:
-
Dissolve the natural wax (e.g., carnauba wax) in a suitable solvent (e.g., chloroform or ethanol) at an elevated temperature (above the wax's melting point) to create a homogeneous solution.
-
For emulsions, the wax can be mixed with an emulsifier and water.
-
-
Coating Application:
-
The wax solution can be applied to the substrate via dip-coating, spin-coating, or spray-coating.
-
For dip-coating, immerse the substrate in the wax solution for a set duration, then withdraw it at a controlled speed.
-
-
Drying and Heat Treatment (Annealing):
-
Allow the solvent to evaporate from the coated surface at room temperature.
-
Heat-treat (anneal) the coated substrate at a temperature near the melting point of the wax for a specific period. This step is often crucial for the formation of the necessary micro/nanostructure for superhydrophobicity.[10]
-
Protocol 3: Water Contact Angle Measurement (Sessile Drop Method)
This protocol is based on standard sessile-drop goniometry techniques.[12][13][14][15]
-
Instrumentation:
-
Use a contact angle goniometer equipped with a high-resolution camera, a light source, and a precision liquid dispensing system.
-
-
Sample Preparation:
-
Place the coated substrate on the sample stage, ensuring it is level.
-
-
Droplet Deposition:
-
Use the dispensing system to gently deposit a droplet of deionized water of a specific volume (e.g., 5-10 µL) onto the surface of the coating.
-
-
Image Capture and Analysis:
-
Capture a high-resolution image of the droplet at the liquid-solid-air interface.
-
Use the accompanying software to analyze the droplet shape and calculate the static contact angle.
-
-
Advancing and Receding Angles (for Hysteresis):
-
To measure the advancing angle, slowly add more liquid to the droplet until the contact line just begins to advance, and measure the angle at this point.
-
To measure the receding angle, slowly withdraw liquid from the droplet until the contact line just begins to recede, and measure the angle at this point.
-
The difference between the advancing and receding angles is the contact angle hysteresis, which is related to the sliding angle.
-
Protocol 4: Abrasion Resistance Testing (Taber Abraser Method - ASTM D4060)
This protocol follows the standardized ASTM D4060 test for measuring the abrasion resistance of organic coatings.[16][17][18]
-
Apparatus:
-
Taber Abraser instrument with a rotating turntable and weighted abrasive wheels (e.g., CS-10 or H-18).
-
-
Sample Preparation:
-
Prepare a flat, rigid test sample with the hydrophobic coating applied uniformly.
-
Condition the sample at a standard temperature and humidity (23 ± 2 °C and 50 ± 5% relative humidity).
-
-
Test Procedure:
-
Weigh the coated sample to the nearest 0.1 mg.
-
Mount the sample on the turntable of the Taber Abraser.
-
Lower the abrasive wheels onto the coating surface with a specified load (e.g., 250g, 500g, or 1000g).
-
Set the instrument for a specific number of cycles and begin the test. A suction arm removes abraded material during the test.
-
-
Evaluation:
-
After the specified number of cycles, remove the sample, clean off any loose debris, and reweigh it.
-
The abrasion resistance can be reported as the weight loss after a certain number of cycles, or as the number of cycles required to wear through the coating to the substrate.
-
Measure the water contact angle on the abraded area to quantify the loss of hydrophobicity.
-
Visualizing Alternatives and Methodologies
The following diagrams illustrate the classification of alternatives to PFCs, a typical experimental workflow, and the underlying principle of superhydrophobicity.
References
- 1. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Super-Hydrophobic/Icephobic Coatings Based on Silica Nanoparticles Modified by Self-Assembled Monolayers [mdpi.com]
- 5. Frontiers | A non-fluorinated superhydrophobic composite coating with excellent anticorrosion and wear-resistant performance [frontiersin.org]
- 6. Fabrication of Silica Nanoparticle-Based Transparent Superhydrophobic Coatings | Atlantis Press [atlantis-press.com]
- 7. atlantis-press.com [atlantis-press.com]
- 8. mdpi.com [mdpi.com]
- 9. Fabrication of Durable, Super-hydrophobic and Self-cleaning Wood Surfaces Based on Silica-Carnauba Wax, Nano-hybrid coating into Epoxy resin matrix [ijwpr.areeo.ac.ir]
- 10. researchgate.net [researchgate.net]
- 11. Green and Abrasion-Resistant Superhydrophobic Coatings Constructed with Tung Oil/Carnauba Wax/Silica for Wood Surface [mdpi.com]
- 12. Measuring Contact Angles using the Sessile Drop Method - DataPhysics Instruments [dataphysics-instruments.com]
- 13. nanoscience.com [nanoscience.com]
- 14. researchgate.net [researchgate.net]
- 15. users.aalto.fi [users.aalto.fi]
- 16. highperformancecoatings.org [highperformancecoatings.org]
- 17. micomlab.com [micomlab.com]
- 18. kiyorndlab.com [kiyorndlab.com]
A Comparative Guide to Silanization Techniques for Surface Modification
For Researchers, Scientists, and Drug Development Professionals
The functionalization of surfaces through silanization is a critical step in a myriad of applications, from immobilizing biomolecules in biosensors to enhancing the performance of medical implants and drug delivery systems. The choice of silanization technique significantly impacts the quality, uniformity, and stability of the resulting silane layer. This guide provides an objective comparison of common silanization methods, supported by experimental data, to aid in the selection of the most appropriate technique for your research needs.
Comparative Performance of Silanization Techniques
The efficacy of a silanization technique is evaluated based on several key parameters, including the resulting surface hydrophobicity (measured by water contact angle), film thickness, surface roughness, and the hydrolytic stability of the deposited silane layer. The following table summarizes quantitative data from various studies to facilitate a direct comparison between common solution-phase and vapor-phase deposition methods.
| Silanization Technique | Silane Used | Substrate | Film Thickness (Å) | Water Contact Angle (°) | RMS Roughness (nm) | Hydrolytic Stability |
| Solution-Phase: Anhydrous Toluene | APTES | Silicon Dioxide | 9 - 380 (dependent on reaction time) | Variable, can be high with multilayers | Can form smooth films at short reaction times (< 2 hours), but agglomerates with longer times.[1] | Lower than vapor-phase; extensive loss of surface functionality observed for 3-aminopropylalkoxysilanes.[2] |
| Solution-Phase: Aqueous | APTES | Silicon Dioxide | 3 | ~60-70 | Smooth films comparable to vapor-phase.[1] | Good, comparable to vapor-phase deposited films.[1] |
| Solution-Phase: Toluene | APDMES | Silicon Dioxide | ~5-10 | ~60-70 | Smooth films comparable to vapor-phase.[1] | Good, comparable to vapor-phase deposited films.[1] |
| Vapor-Phase Deposition | APTES | Silicon Dioxide | ~5-10 | ~60-70 | Extremely smooth films (average of 0.2 nm), comparable to a clean oxide surface.[1] | Generally high, produces denser and more ordered monolayers.[2][3] |
| Vapor-Phase Deposition | APMDES | Silicon Dioxide | ~5-10 | ~60-70 | Extremely smooth films (average of 0.2 nm).[1] | High stability. |
| Vapor-Phase Deposition | APDMES | Silicon Dioxide | ~5-10 | ~60-70 | Extremely smooth films (average of 0.2 nm).[1] | High stability. |
APTES: (3-Aminopropyl)triethoxysilane APMDES: (3-Aminopropyl)methyldiethoxysilane APDMES: (3-Aminopropyl)dimethylethoxysilane
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for achieving consistent surface modification. Below are methodologies for key silanization techniques.
1. Solution-Phase Silanization in Anhydrous Toluene
This method is widely used but requires careful control of water content to prevent uncontrolled polymerization in solution.
-
Substrate Preparation:
-
Clean the substrate (e.g., glass or silicon wafer) by sonicating in a series of solvents: acetone, then isopropanol, for 15 minutes each.
-
Dry the substrate under a stream of nitrogen gas.
-
Activate the surface hydroxyl groups by treating with an oxygen plasma or a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Caution: Piranha solution is extremely corrosive and reactive.
-
Rinse the substrate thoroughly with deionized water and dry under a nitrogen stream.
-
-
Silanization Procedure:
-
Prepare a 1-5% (v/v) solution of the desired silane (e.g., APTES) in anhydrous toluene under an inert atmosphere (e.g., argon or nitrogen).
-
Immerse the cleaned and activated substrate in the silane solution.
-
Allow the reaction to proceed for a specified time (e.g., 15 minutes to 24 hours) at room temperature or elevated temperatures.[1]
-
Remove the substrate from the solution and rinse thoroughly with toluene, followed by ethanol or isopropanol to remove any physisorbed silane molecules.[4]
-
Cure the silanized substrate in an oven at 110-120°C for 30-60 minutes to promote the formation of covalent bonds with the surface and cross-linking within the silane layer.[4]
-
2. Vapor-Phase Silanization
Vapor-phase deposition generally yields more uniform and reproducible monolayers, as the precursor is delivered to the surface in a more controlled manner.[3]
-
Substrate Preparation:
-
Follow the same substrate cleaning and activation procedure as for solution-phase silanization.
-
-
Silanization Procedure:
-
Place the cleaned and activated substrate in a vacuum desiccator or a specialized vapor deposition chamber.
-
Place a small, open container with the liquid silane (e.g., APTES) inside the chamber, ensuring it is not in direct contact with the substrate.
-
Evacuate the chamber to a low pressure (e.g., <1 Torr).
-
Heat the chamber to a temperature that allows for sufficient vapor pressure of the silane (e.g., 70-80°C) and hold for a defined period (e.g., 1-4 hours).
-
After the deposition, vent the chamber and remove the substrate.
-
Rinse the substrate with an appropriate solvent (e.g., toluene or ethanol) to remove any loosely bound silane.
-
Cure the substrate in an oven at 110-120°C for 30-60 minutes.
-
Visualizing the Silanization Process
Understanding the underlying chemical reactions and workflows is essential for troubleshooting and optimizing silanization protocols. The following diagrams illustrate these processes.
Chemical Reaction Pathway of Silanization
The fundamental chemistry of silanization involves the hydrolysis of the alkoxy groups on the silane molecule, followed by condensation with surface hydroxyl groups and adjacent silane molecules.
Caption: General chemical pathway of silanization.
Experimental Workflow for Silanization
The following diagram outlines the typical experimental workflow for both solution-phase and vapor-phase silanization.
Caption: Experimental workflow for surface silanization.
References
- 1. Comparative Study of Solution Phase and Vapor Phase Deposition of Aminosilanes on Silicon Dioxide Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How to Prevent the Loss of Surface Functionality Derived from Aminosilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reproducibility and stability of silane layers in nanoconfined electrochemical systems - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP01181C [pubs.rsc.org]
- 4. lehigh.edu [lehigh.edu]
Safety Operating Guide
Navigating the Disposal of Docosamethyldecasilane: A Guide to Safe and Compliant Practices
General Properties of Long-Chain Alkylsilanes: A Comparative Overview
To provide a framework for safe handling, the following table summarizes the general physical and chemical properties of long-chain alkylsilanes, based on data from related compounds. These values should be considered indicative and not as exact specifications for Docosamethyldecasilane.
| Property | General Value Range for Long-Chain Alkylsilanes |
| Appearance | Colorless liquid |
| Odor | No information available / Mild |
| Solubility | Insoluble in water; Soluble in organic solvents |
| Flash Point | > 100 °C (Closed Cup) |
| Stability | Generally stable under normal conditions. May be sensitive to moisture. |
| Reactivity | Reacts with strong oxidizing agents. Hydrolysis may occur in the presence of water or moisture, potentially producing flammable or toxic fumes. |
Procedural Guidance for the Proper Disposal of this compound
The following step-by-step protocol outlines a recommended procedure for the disposal of this compound, emphasizing caution and adherence to local regulations.
Experimental Protocol: Waste Neutralization and Disposal
-
Personal Protective Equipment (PPE): Before handling the material, ensure appropriate PPE is worn, including chemical-resistant gloves (Nitrile rubber is often recommended for similar silanes), safety goggles with side shields, and a lab coat. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Waste Collection:
-
Collect waste this compound in a designated, properly labeled, and sealed container.
-
Do not mix with other waste streams unless compatibility has been confirmed.
-
-
Inert Absorbent for Spills: In case of a small spill, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth. Do not use combustible materials like sawdust. Place the absorbed material into a sealed container for disposal.
-
Disposal as Hazardous Waste: The primary and recommended method for disposal is to treat this compound as a hazardous chemical waste.
-
Package the waste container in accordance with your institution's and local hazardous waste regulations.
-
Arrange for pickup and disposal by a licensed hazardous waste disposal company.[1]
-
Ensure all labeling and documentation are completed accurately.
-
-
Decontamination of Containers:
-
Empty containers should be triple-rinsed with a suitable organic solvent (e.g., acetone or ethanol).
-
The rinsate should be collected and disposed of as hazardous waste.
-
After thorough decontamination, the container can be disposed of according to local regulations, which may allow for recycling or disposal as regular waste.
-
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
Disclaimer: The information provided is based on general practices for similar chemical compounds and is intended for guidance purposes only. Always consult with your institution's Environmental Health and Safety (EHS) department and refer to all applicable local, state, and federal regulations before handling or disposing of any chemical waste. A thorough risk assessment should be performed by qualified professionals before undertaking any of the procedures outlined above.
References
Essential Safety and Handling Guidance for Docosamethyldecasilane
IMPORTANT: A specific Safety Data Sheet (SDS) for Docosamethyldecasilane was not located in available public resources. The following guidance is based on general safety protocols for similar silane and siloxane compounds. This information is intended to provide immediate, essential safety and logistical information but is not a substitute for the manufacturer's specific SDS. Researchers, scientists, and drug development professionals must obtain and review the SDS for this compound from their supplier before handling this chemical.
Immediate Safety and Personal Protective Equipment (PPE)
When handling this compound, or any chemical for which a specific SDS is not on hand, a cautious approach is critical. The following personal protective equipment is recommended as a minimum standard based on the handling of similar silane compounds.
Recommended Personal Protective Equipment
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles or Glasses | Must be worn at all times in the laboratory. |
| Face Shield | Recommended when there is a risk of splashing. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile rubber gloves are commonly recommended for similar silane compounds. Always check the breakthrough time and glove thickness information in the specific SDS. |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect from minor splashes. |
| Chemical-Resistant Apron | Recommended when handling larger quantities or when there is a significant risk of splashes. | |
| Full-Body Suit | May be required for large-scale operations or in the case of a significant spill. | |
| Respiratory Protection | Fume Hood | All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. |
| Respirator | If work cannot be conducted in a fume hood or if there is a risk of inhalation, a NIOSH-approved respirator with appropriate cartridges should be used. |
Operational and Disposal Plans
A clear and concise plan for the handling and disposal of this compound is essential for laboratory safety and regulatory compliance.
Step-by-Step Handling and Disposal Procedure
-
Pre-Handling Preparation:
-
Obtain and thoroughly read the specific Safety Data Sheet (SDS) from the supplier.
-
Ensure all necessary PPE is available and in good condition.
-
Verify that the chemical fume hood is functioning correctly.
-
Prepare a designated and clearly labeled waste container for this compound waste.
-
-
Handling the Chemical:
-
Don all required PPE before entering the handling area.
-
Conduct all manipulations of this compound within a chemical fume hood to minimize inhalation exposure.
-
Avoid direct contact with skin and eyes.
-
Use appropriate tools and techniques to minimize the generation of aerosols or splashes.
-
-
Immediate Post-Handling:
-
Securely close the primary container of this compound.
-
Clean any contaminated surfaces with an appropriate solvent (refer to the specific SDS).
-
Dispose of any contaminated disposable materials (e.g., pipette tips, wipes) in the designated hazardous waste container.
-
-
Disposal of Waste:
-
All waste containing this compound, including empty containers, must be treated as hazardous waste.
-
Dispose of the waste in a properly labeled, sealed, and compatible container.
-
Follow all local, state, and federal regulations for the disposal of chemical waste. Do not pour down the drain or mix with other waste streams unless explicitly permitted by the SDS and institutional guidelines.
-
Experimental Workflow: Handling and Disposal of this compound
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
